Gold-195
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
14320-93-5 |
|---|---|
分子式 |
Au |
分子量 |
194.96504 g/mol |
IUPAC 名称 |
gold-195 |
InChI |
InChI=1S/Au/i1-2 |
InChI 键 |
PCHJSUWPFVWCPO-YPZZEJLDSA-N |
SMILES |
[Au] |
手性 SMILES |
[195Au] |
规范 SMILES |
[Au] |
同义词 |
195Au radioisotope Au-195 radioisotope Gold-195 |
产品来源 |
United States |
Foundational & Exploratory
Gold-195 Isotope: A Technical Guide to its Discovery, Production, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the radioactive isotope Gold-195 (¹⁹⁵Au). It covers the historical context of its discovery, detailed methodologies for its production via cyclotron irradiation, and its key nuclear and physical properties. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the applications and characteristics of this significant gold isotope.
Introduction
This compound is a synthetic radioisotope of gold that has garnered interest in various scientific and medical applications. With a half-life that allows for transport and experimental manipulation, coupled with its specific decay characteristics, ¹⁹⁵Au and its metastable isomer, ¹⁹⁵ᵐAu, have been utilized in nuclear medicine for diagnostic imaging. This guide offers an in-depth exploration of the fundamental aspects of this compound, from its initial identification to the technical details of its production and decay.
Discovery and History
The discovery of this compound dates back to 1948 [1]. While specific details of the initial discovery experiment are not extensively documented in readily available literature, the identification of new radioactive isotopes during this period was a burgeoning field of nuclear chemistry, largely driven by the availability of particle accelerators. The work of notable scientists like Glenn T. Seaborg was pivotal in the discovery and characterization of numerous isotopes, including those of gold[2][3]. The production of artificial gold isotopes had been achieved earlier, for instance, in 1941 through the neutron bombardment of mercury, which resulted in radioactive gold isotopes[3]. The synthesis of gold from other elements was a long-standing goal of alchemy, which was finally realized in the 20th century through the understanding of nuclear physics[3][4].
Nuclear and Physical Properties
This compound is characterized by a specific set of nuclear and physical properties that dictate its behavior and potential applications. It has an atomic number of 79 and a mass number of 195, with a nucleus containing 116 neutrons[5]. Like other gold isotopes, it is a yellowish metallic element known for its resistance to corrosion and oxidation[5].
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Atomic Number (Z) | 79 | [5] |
| Mass Number (A) | 195 | [5] |
| Neutron Number (N) | 116 | [5] |
| Atomic Mass | 194.965017 Da | [5] |
| Half-life (T½) | 186.01 ± 0.06 days | [5] |
| Decay Mode | 100% Electron Capture (EC) | [5] |
| Decay Product | ¹⁹⁵Pt (stable) | [5] |
| Decay Energy (Q) | 0.2268 ± 0.0012 MeV | [5] |
| Nuclear Spin (Ground State) | 3/2+ | [1] |
| Nuclear Magnetic Moment | 0.149 µN | [5] |
| Isomeric State (¹⁹⁵ᵐAu) | Half-life: 30.5 ± 0.2 s | [1] |
Experimental Protocols: Production and Separation
This compound is not a naturally occurring isotope and must be produced artificially. The primary methods involve nuclear reactions in a cyclotron.
Production via Proton Irradiation of Platinum
A common and effective method for producing this compound is through the proton bombardment of a platinum target in a cyclotron. The primary nuclear reaction is:
¹⁹⁵Pt(p, n)¹⁹⁵Au
The following diagram illustrates the general workflow for the production and separation of this compound from a platinum target.
-
Target Preparation: A high-purity platinum foil or disc is used as the target material. The target is securely mounted in a target holder suitable for cyclotron irradiation.
-
Cyclotron Irradiation: The platinum target is bombarded with a proton beam in a cyclotron. While specific parameters can vary depending on the cyclotron and desired yield, typical parameters would involve:
-
Proton Energy: Energies in the range of 10-20 MeV are effective for the (p,n) reaction on ¹⁹⁵Pt.
-
Beam Current: A beam current of several microamperes (µA) is typically used.
-
Irradiation Time: The duration of irradiation can range from hours to days, depending on the desired activity of ¹⁹⁵Au.
-
-
Target Dissolution: After irradiation, the platinum target is remotely handled due to its radioactivity and dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).
-
Separation by Solvent Extraction: Gold is selectively separated from the platinum and other potential impurities using solvent extraction.
-
The dissolved target solution is adjusted to a specific acid concentration.
-
An organic solvent, such as ethyl acetate or dibutyl carbitol, is added to the aqueous solution.
-
Gold(III) chloride complexes are preferentially extracted into the organic phase, leaving the platinum in the aqueous phase.
-
The two phases are separated.
-
-
Purification and Final Product Preparation:
-
The organic phase containing the this compound is washed to remove any remaining impurities.
-
The this compound can be back-extracted into an aqueous solution if needed, or the organic solvent can be evaporated to obtain the final product.
-
Production from Mercury Isotopes
This compound can also be produced from the decay of its parent isotope, Mercury-195 (¹⁹⁵Hg). ¹⁹⁵Hg itself can be produced in a cyclotron via reactions such as the irradiation of gold targets with protons[6]. The decay of ¹⁹⁵Hg to ¹⁹⁵Au occurs via electron capture[1]. This method is particularly relevant for the production of the short-lived metastable isomer, Gold-195m (¹⁹⁵ᵐAu), which is used in medical imaging generators[5].
Decay Scheme of this compound
This compound decays exclusively by electron capture to the stable isotope Platinum-195 (¹⁹⁵Pt)[5]. The decay process involves the capture of an inner atomic electron by a proton in the nucleus, which is then converted into a neutron, and a neutrino is emitted. The daughter nucleus, ¹⁹⁵Pt, is often left in an excited state and subsequently de-excites by emitting gamma rays.
Signaling Pathway Diagram
The following diagram illustrates the decay scheme of this compound to Platinum-195.
Gamma Ray Emissions
Upon the electron capture decay of this compound, several gamma rays are emitted as the excited states of Platinum-195 transition to the ground state. The prominent gamma ray energies and their intensities are listed in the table below.
| Gamma Ray Energy (keV) | Intensity (%) |
| 30.88 | 0.77 |
| 98.88 | 11.23 |
| 129.76 | 0.84 |
Data sourced from evaluated nuclear structure data files.
Applications in Research and Drug Development
The radioactive properties of this compound and its metastable isomer, ¹⁹⁵ᵐAu, make them useful tools in various research and development applications.
-
Diagnostic Imaging: Gold-195m, with its very short half-life of 30.5 seconds, has been used in nuclear medicine for first-pass radionuclide angiography to assess cardiac function[5]. Its short half-life allows for repeated measurements with low radiation dose to the patient.
-
Radiopharmaceutical Development: this compound's chemical properties, being identical to stable gold, allow for its incorporation into various compounds. This makes it a candidate for the development of targeted radiopharmaceuticals for both diagnostic imaging and potentially therapeutic applications[5]. The decay properties are suitable for visualizing tumors and other pathological conditions[5].
-
Tracer Studies: In preclinical research, this compound can be used as a radiotracer to study the biodistribution and pharmacokinetics of gold-based compounds and nanoparticles.
Conclusion
This compound is a significant synthetic radioisotope with a well-characterized production method and decay scheme. Its properties have led to applications in nuclear medicine and continue to be of interest in the development of novel radiopharmaceuticals. This technical guide has provided a detailed summary of the discovery, production, and nuclear characteristics of this compound to serve as a foundational resource for the scientific community.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Glenn T. Seaborg - Wikipedia [en.wikipedia.org]
- 3. Synthesis of precious metals - Wikipedia [en.wikipedia.org]
- 4. americanstandardgold.com [americanstandardgold.com]
- 5. This compound (14320-93-5) for sale [vulcanchem.com]
- 6. THE ELECTRON CAPTURE DECAY OF $sup 195$Au (Journal Article) | OSTI.GOV [osti.gov]
Physical and chemical properties of Gold-195
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of the radioisotope Gold-195 (¹⁹⁵Au). This compound is a synthetic radioisotope of gold with significant applications in nuclear medicine and research. This document summarizes its key characteristics, production methods, and decay properties, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Core Physical and Chemical Properties
This compound is a radioactive isotope of gold, characterized by its metallic yellowish appearance and resistance to corrosion and oxidation, similar to stable gold.[1] It is chemically inert to most acids but will dissolve in aqua regia, a mixture of nitric and hydrochloric acids.[1] This property is crucial for its purification and use in radiopharmaceutical applications where high purity is essential.[1]
Common oxidation states for gold are +1 (aurous) and +3 (auric), though other rare oxidation states exist.[2] In aqueous solutions, gold ions are readily reduced to gold metal. For medical applications, this compound is often chelated or formed into complexes, such as with sodium thiosulfate, to improve its solubility and stability within biological systems.[3][4]
A summary of the fundamental physical and nuclear properties of this compound is presented in Table 1.
| Property | Value |
| Atomic Number | 79[1][5] |
| Mass Number | 195[1][5] |
| Atomic Mass | 194.965017 Da[1] or 194.96504 g/mol [1][6] |
| Neutron Number | 116[1][5] |
| Half-life | 186.01 ± 0.06 days[1][7][8][9][10] |
| Decay Mode | 100% Electron Capture (EC)[1][5][7][8][9][11][12] |
| Decay Product | ¹⁹⁵Pt (stable)[1][7][8][9] |
| Decay Energy | 0.2268 ± 0.0012 MeV[1][8] |
| Mean Electron Energy | 0.05202 MeV[5] |
| Mean Photon Energy | 0.08385 MeV[5] |
| Nuclear Spin | 3/2[1][9][13] |
| Nuclear Magnetic Moment | 0.149 µN[1][13] |
| Specific Activity | 1.3388 x 10¹⁴ Bq/g[9] |
Table 1: Key Physical and Nuclear Properties of this compound. This table summarizes the fundamental physical and nuclear characteristics of the this compound isotope.
Production of this compound
This compound is artificially produced and is not naturally occurring. The primary route for its production involves the decay of its parent isotope, Mercury-195m (¹⁹⁵ᵐHg).[1][4] ¹⁹⁵ᵐHg is typically produced in a cyclotron by bombarding a gold target with protons.
The production and decay process can be summarized as follows:
-
Targetry and Bombardment: A high-purity gold (¹⁹⁷Au) target is irradiated with a proton beam in a cyclotron.
-
Nuclear Reaction: The proton bombardment induces a (p,3n) reaction, producing Mercury-195m (¹⁹⁵ᵐHg).
-
Decay to Gold-195m: ¹⁹⁵ᵐHg has a half-life of 41.6 hours and decays via electron capture and isomeric transition.[4] A fraction of this decay (45.8%) proceeds through an intermediate metastable state, Gold-195m (¹⁹⁵ᵐAu).[4]
-
Gold-195m Properties: ¹⁹⁵ᵐAu is an ultra-short-lived isomer with a half-life of 30.5 seconds, which has been utilized in medical imaging for first-pass cardiac studies.[1][4][14][15]
-
Decay to this compound: The remaining ¹⁹⁵ᵐHg decays to the ground state of this compound.[4]
The following diagram illustrates the production and decay pathway leading to this compound.
Figure 1: Production and Decay Pathway of this compound. This diagram illustrates the cyclotron production of Mercury-195m from a stable gold target and its subsequent decay pathways to this compound, including the intermediate metastable state Gold-195m.
Experimental Protocols
Detailed experimental protocols for working with this compound are highly specific to the application. However, a general experimental workflow for a typical radiolabeling study involving this compound is outlined below. This protocol is a generalized representation and would require optimization for specific ligands and applications.
Experimental Workflow: Radiolabeling of a Peptide with this compound
Figure 2: Generalized Experimental Workflow for Radiolabeling. This flowchart outlines the key steps in a typical radiolabeling experiment with this compound, from the initial reaction to the final quality control and in vitro characterization of the radiolabeled compound.
Applications in Research and Drug Development
The unique properties of this compound and its metastable isomer, Gold-195m, have led to their use in several areas of research and medicine:
-
Diagnostic Imaging: Gold-195m, with its very short half-life, has been particularly useful for first-pass radionuclide angiography to assess cardiac function.[1][4][15] It has also been applied in venography for imaging deep vein thrombosis, where its short half-life minimizes radiation exposure and allows for high-resolution imaging.[1][14]
-
Radiopharmaceutical Development: Research is ongoing to develop new radiopharmaceutical compounds incorporating this compound for both diagnostic imaging and targeted radiotherapy.[1] The decay properties of this compound make it a candidate for visualizing tumors and other pathologies.[1][3]
-
Tracer Studies: this compound has been used as a radiotracer in experimental studies, for example, to investigate the diffusion of gold into materials like polycrystalline silicon.
-
Cancer Research: Certain gold compounds have demonstrated cytotoxic effects against cancer cells.[1][3] The combination of the radioactive properties of this compound with the biological activity of gold complexes presents an opportunity for the development of novel cancer therapies.[1]
Radiation Safety Considerations
As a radioactive isotope, this compound must be handled with appropriate safety precautions to minimize radiation exposure. The principal emissions from this compound are gamma rays and X-rays resulting from the electron capture process. Appropriate shielding, typically lead, should be used when handling this isotope. All work with this compound should be conducted in a designated radioisotope laboratory by trained personnel, following all institutional and regulatory guidelines for radiation safety.
References
- 1. This compound (14320-93-5) for sale [vulcanchem.com]
- 2. Chemical and Physical Properties of Gold [thoughtco.com]
- 3. Buy this compound | 14320-93-5 [smolecule.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. mirdsoft.org [mirdsoft.org]
- 6. Gold AU-195 | Au | CID 178185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isotopes of gold - Wikipedia [en.wikipedia.org]
- 8. issr.edu.kh [issr.edu.kh]
- 9. This compound - isotopic data and properties [chemlin.org]
- 10. Isotopes_of_gold [chemeurope.com]
- 11. Isotope data for this compound in the Periodic Table [periodictable.com]
- 12. Gold - Wikipedia [en.wikipedia.org]
- 13. Isotope data for this compound in the Periodic Table [periodictable.com]
- 14. Gold-195m: a steady-state imaging agent for venography that gives blood velocity measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gold-195m, an ultra-short-lived generator-produced radionuclide: clinical application in sequential first pass ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Decay Scheme and Gamma Emission Spectrum of Gold-195
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay properties and gamma emission spectrum of the radionuclide Gold-195 (195Au). The information presented is intended to support researchers, scientists, and professionals in the field of drug development who utilize or are exploring the applications of this isotope.
Core Nuclear Properties and Decay Characteristics
This compound is a radioactive isotope of gold with a half-life of 186.10 days.[1] It decays via 100% electron capture to the stable isotope Platinum-195 (195Pt).[2][3] This process involves the capture of an inner atomic electron by a proton in the nucleus, transforming it into a neutron and emitting a neutrino. The decay energy for this process is approximately 0.227 MeV.[1]
The primary decay characteristics of this compound are summarized in the table below.
| Property | Value |
| Half-life | 186.10 ± 0.04 days |
| Decay Mode | 100% Electron Capture (EC) |
| Parent Nuclide | 195Au |
| Daughter Nuclide | 195Pt |
| Q-value (EC) | 226.8 ± 1.2 keV |
| Spin and Parity | (3/2)+ |
This compound Decay Scheme
The electron capture decay of this compound predominantly populates excited states of its daughter nuclide, Platinum-195. These excited states subsequently de-excite to the ground state of 195Pt through the emission of gamma rays and conversion electrons. The decay scheme illustrates the transitions between the energy levels of the parent and daughter nuclei.
Gamma Emission Spectrum
Following the electron capture decay of this compound, several gamma rays are emitted as the excited states of Platinum-195 transition to the ground state. The most prominent gamma emissions are detailed in the table below. This data is crucial for the identification and quantification of this compound using gamma spectroscopy.
| Gamma-ray Energy (keV) | Intensity (%) |
| 98.857 | 10.9 |
| 129.734 | 0.86 |
| 239.11 | 0.0034 |
Note: The intensities are given as the number of photons per 100 decays of the parent nuclide.
In addition to these primary gamma emissions, the gamma spectrum of a this compound source will also exhibit characteristic X-rays resulting from the electron capture process and internal conversion.
Experimental Protocol for Gamma Spectroscopy of this compound
The accurate measurement of the gamma emission spectrum of this compound requires a well-defined experimental setup and protocol. The following provides a generalized methodology for such measurements.
Instrumentation
A typical gamma spectroscopy system for the analysis of this compound would include:
-
High-Purity Germanium (HPGe) Detector: Offers superior energy resolution for resolving the different gamma peaks.
-
Preamplifier, Amplifier, and Analog-to-Digital Converter (ADC): To process the detector signal.
-
Multichannel Analyzer (MCA): To sort the pulses by energy and build the spectrum.
-
Lead Shielding: To minimize background radiation.
-
Calibration Sources: A set of certified radioactive sources with well-known gamma emission energies and intensities (e.g., 241Am, 137Cs, 60Co) for energy and efficiency calibration.
Experimental Workflow
The logical flow of a typical gamma spectroscopy experiment for this compound is outlined below.
Detailed Methodologies
-
System Setup and Calibration:
-
Assemble the HPGe detector, electronics, and MCA within the lead shield.
-
Perform an energy calibration using a series of standard sources with known gamma-ray energies covering the range of interest for this compound (approximately 50-300 keV). This establishes the relationship between channel number and gamma-ray energy.
-
Conduct an efficiency calibration using calibrated multi-gamma sources. This determines the detector's efficiency at different energies, which is essential for calculating the activity of the this compound sample.
-
-
Background Measurement:
-
Acquire a background spectrum for a duration comparable to the planned sample measurement time with no radioactive source present. This is crucial for identifying and subtracting ambient background radiation from the sample spectrum.
-
-
Sample Measurement:
-
Place the this compound sample in a reproducible geometry relative to the detector.
-
Acquire the gamma spectrum for a sufficient duration to obtain statistically significant peak areas for the primary gamma emissions.
-
-
Data Analysis:
-
Subtract the background spectrum from the this compound sample spectrum.
-
Identify the characteristic gamma-ray peaks of this compound (e.g., 98.9 keV).
-
Determine the net peak area for each identified gamma ray.
-
Calculate the activity of the this compound sample using the net peak areas, the detector efficiency at each peak energy, and the known gamma-ray intensities.
-
Conclusion
This technical guide has provided a detailed overview of the decay scheme and gamma emission spectrum of this compound, along with a comprehensive, generalized protocol for its measurement. The data and methodologies presented are intended to serve as a valuable resource for researchers and professionals working with this radionuclide in various scientific and developmental applications. Accurate characterization of this compound is fundamental to its effective and safe use in research and medicine.
References
In-Depth Technical Guide to the Nuclear Properties and Half-Life of Gold-195
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear properties, decay characteristics, and production of the radionuclide Gold-195 (¹⁹⁵Au). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nuclear medicine.
Core Nuclear Properties of this compound
This compound is a synthetic radioisotope of gold. It is the most stable radioisotope of gold, with a half-life of 186.01 days.[1][2] It decays via electron capture to Platinum-195.[3] The fundamental nuclear characteristics of this compound are summarized in the table below, providing a clear reference for its use in experimental and theoretical applications.
| Property | Value |
| Atomic Number (Z) | 79 |
| Mass Number (A) | 195 |
| Neutron Number (N) | 116 |
| Atomic Mass | 194.965017 Da |
| Half-Life | 186.01 ± 0.06 days |
| Decay Mode | Electron Capture (100%) |
| Decay Energy | 0.2268 ± 0.0012 MeV |
| Daughter Nuclide | Platinum-195 (¹⁹⁵Pt) |
| Nuclear Spin | 3/2 |
| Nuclear Magnetic Moment | 0.149 µN |
Decay Scheme and Emissions
This compound decays exclusively by electron capture to stable Platinum-195 (¹⁹⁵Pt).[3] This process involves the capture of an inner atomic electron by a proton in the nucleus, transforming it into a neutron and emitting an electron neutrino. The decay results in the emission of characteristic X-rays and Auger electrons as the atomic electron shells reorganize. Additionally, the daughter nuclide, Platinum-195, is often left in an excited state, leading to the emission of gamma rays as it transitions to its ground state. The primary gamma-ray energy associated with the decay of this compound is 0.2268 MeV.[2]
The decay scheme of this compound can be visualized as follows:
Caption: Decay scheme of this compound to Platinum-195.
Production of this compound
This compound is typically produced via the decay of its parent isotope, Mercury-195m (¹⁹⁵ᵐHg).[4] The production process generally involves the bombardment of a stable gold target (¹⁹⁷Au) with protons in a cyclotron. This nuclear reaction, specifically the (p,3n) reaction, produces Mercury-195m.[4]
The production and subsequent decay pathway can be summarized as follows:
Caption: Production pathway of this compound.
Experimental Protocols
Determination of Half-Life via Gamma-Ray Spectroscopy
The half-life of this compound can be determined with high precision using gamma-ray spectroscopy. This method involves measuring the decay rate of a ¹⁹⁵Au sample over an extended period.
Methodology:
-
Sample Preparation: A purified sample of this compound is prepared. The initial activity of the sample should be sufficiently high to allow for accurate measurements over several half-lives. The sample is placed in a well-defined and reproducible geometry relative to the detector.
-
Instrumentation: A high-purity germanium (HPGe) detector is used for its excellent energy resolution, which allows for the clear identification of the gamma-ray peaks of ¹⁹⁵Au.[5] The detector is coupled to a multichannel analyzer (MCA) to acquire the gamma-ray spectrum.
-
Data Acquisition: The gamma-ray spectrum of the ¹⁹⁵Au sample is acquired at regular intervals over a period of several months. The duration of each measurement should be long enough to obtain good counting statistics for the prominent gamma-ray peaks associated with the decay of ¹⁹⁵Au. The live time of each measurement is recorded to correct for dead time effects.
-
Data Analysis:
-
The net peak area of a characteristic gamma-ray photopeak of ¹⁹⁵Au (e.g., the 98.8 keV or 129.7 keV peak) is determined for each spectrum after subtracting the background.
-
The decay rate (activity) at each time point is proportional to the net peak area divided by the acquisition live time.
-
The natural logarithm of the decay rate is plotted against time.
-
A linear least-squares fit is applied to the data points. The slope of this line is equal to the negative of the decay constant (λ).
-
The half-life (T₁/₂) is then calculated using the formula: T₁/₂ = ln(2) / λ.
-
Production and Purification of this compound for Research Applications
The production of this compound for research, particularly for the development of radiopharmaceuticals, requires careful purification to remove any contaminants.
Methodology:
-
Irradiation: A high-purity gold foil (¹⁹⁷Au) is irradiated with a proton beam of appropriate energy in a cyclotron to induce the ¹⁹⁷Au(p,3n)¹⁹⁵ᵐHg reaction.[4]
-
Dissolution: After a suitable cooling period to allow for the decay of short-lived impurities, the irradiated gold target is dissolved in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid).
-
Separation of Mercury: The resulting solution contains ¹⁹⁵ᵐHg, unreacted ¹⁹⁷Au, and other potential trace impurities. The mercury isotopes are separated from the gold using techniques such as solvent extraction or ion-exchange chromatography.
-
Elution of this compound: The separated ¹⁹⁵ᵐHg is allowed to decay to ¹⁹⁵Au. The this compound can then be periodically eluted (separated) from the parent ¹⁹⁵ᵐHg. This is often achieved using a generator system where the ¹⁹⁵ᵐHg is adsorbed onto a column material, and the ¹⁹⁵Au daughter can be selectively washed off with a suitable eluent.
-
Quality Control: The final ¹⁹⁵Au product is subjected to rigorous quality control tests to ensure its radionuclidic and chemical purity. This includes gamma-ray spectroscopy to identify and quantify any radioactive impurities and techniques like inductively coupled plasma mass spectrometry (ICP-MS) to determine the concentration of any stable metal impurities.
Preclinical Evaluation of this compound Labeled Compounds
While specific drug development protocols using this compound are not widely published, a general workflow for the preclinical evaluation of a hypothetical ¹⁹⁵Au-labeled radiopharmaceutical can be outlined based on standard practices in the field.[6][7]
Workflow:
-
Radiolabeling: The this compound is chemically attached to the drug molecule of interest. This may involve the use of a bifunctional chelator that can securely bind the gold radionuclide to the targeting molecule.[8]
-
In Vitro Studies:
-
Stability: The stability of the radiolabeled compound is assessed in various biological media, such as human serum, to ensure that the radionuclide remains attached to the drug molecule.
-
Cell Binding/Uptake: The affinity and internalization of the ¹⁹⁵Au-labeled compound are evaluated in cancer cell lines that express the target receptor or antigen.
-
-
In Vivo Studies (Animal Models):
-
Biodistribution: The radiolabeled compound is administered to animal models of disease (e.g., mice with tumors). At various time points, tissues and organs are harvested and the amount of radioactivity in each is measured to determine the uptake and clearance of the compound.
-
Pharmacokinetics: Blood samples are taken at different times after administration to determine the rate at which the radiolabeled drug is cleared from the circulation.
-
SPECT/CT Imaging: Small-animal Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) can be used to non-invasively visualize the distribution of the ¹⁹⁵Au-labeled compound in the animal over time.[7] The gamma rays emitted by ¹⁹⁵Au are detected by the SPECT scanner to create a three-dimensional image of the radioactivity distribution.
-
-
Dosimetry: The data from the biodistribution studies are used to calculate the estimated radiation dose that would be delivered to different organs in humans.
Caption: Preclinical evaluation workflow for a ¹⁹⁵Au-labeled compound.
References
- 1. Nuclear Data Sheets [nndc.bnl.gov]
- 2. This compound (14320-93-5) for sale [vulcanchem.com]
- 3. Nuclear data sheets update for A = 195 (Journal Article) | OSTI.GOV [osti.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. preclinical-imaging – OASI [oasi.ibsbc.cnr.it]
- 7. Preclinical imaging: an essential ally in modern biosciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Production of Gold-195 from the Mercury-195m Parent Isotope
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the production of Gold-195 (¹⁹⁵Au) from its parent radionuclide, Mercury-195m (¹⁹⁵ᵐHg). The document details the underlying nuclear physics, experimental protocols for the production of the parent isotope, the design and operation of a ¹⁹⁵ᵐHg/¹⁹⁵Au radionuclide generator, and methods for the purification of the final ¹⁹⁵Au product. All quantitative data is presented in structured tables for clarity, and key processes are illustrated with diagrams generated using the DOT language. This guide is intended to serve as a practical resource for researchers and professionals involved in the production and application of ¹⁹⁵Au for scientific and medical purposes.
Introduction
This compound (¹⁹⁵Au) is a radionuclide with a half-life of 186.01 days, decaying via electron capture to stable Platinum-195 (¹⁹⁵Pt). Its decay is accompanied by the emission of gamma radiation, notably at 0.2268 MeV, making it a candidate for various applications in nuclear medicine and research. The production of ¹⁹⁵Au is most commonly achieved through the decay of its parent isotope, Mercury-195m (¹⁹⁵ᵐHg), which has a half-life of approximately 41.6 hours. This parent-daughter relationship allows for the development of a radionuclide generator system, providing a continuous source of ¹⁹⁵Au. This guide will provide a detailed methodology for the production of ¹⁹⁵Au, from the initial irradiation of the target material to the final purification of the desired gold isotope.
Production of the Parent Isotope: Mercury-195m
The production of the parent isotope, ¹⁹⁵ᵐHg, is typically achieved by irradiating a high-purity gold target (¹⁹⁷Au) with protons in a cyclotron. The primary nuclear reaction is the ¹⁹⁷Au(p,3n)¹⁹⁵ᵐHg reaction.
Nuclear Reaction and Decay Scheme
The production and subsequent decay process can be summarized as follows:
¹⁹⁷Au + p → ¹⁹⁵ᵐHg + 3n
¹⁹⁵ᵐHg then decays through two primary pathways:
-
Electron Capture (EC) to Gold-195m (¹⁹⁵ᵐAu): Approximately 45.8% of ¹⁹⁵ᵐHg decays to the metastable state ¹⁹⁵ᵐAu, which has a very short half-life of 30.5 seconds and subsequently decays to the ground state ¹⁹⁵Au.
-
Isomeric Transition (IT) to Mercury-195 (¹⁹⁵Hg): The remaining 54.2% of ¹⁹⁵ᵐHg decays via isomeric transition to the ground state ¹⁹⁵Hg, which then decays by electron capture to ¹⁹⁵Au.
The long-lived ¹⁹⁵Au is the final product of interest for many applications.
Experimental Protocol: Target Preparation and Irradiation
-
Target Material: High-purity (99.99%+) gold foils or disks are used as the target material.
-
Irradiation Parameters: The gold target is bombarded with a proton beam. The optimal proton energy for the ¹⁹⁷Au(p,3n)¹⁹⁵ᵐHg reaction is in the range of 20-30 MeV.
| Parameter | Value/Range | Reference |
| Target Material | High-purity Gold (¹⁹⁷Au) | |
| Proton Energy | 20-30 MeV | |
| Nuclear Reaction | ¹⁹⁷Au(p,3n)¹⁹⁵ᵐHg |
Separation of Mercury-195m from Gold Target
After irradiation, the ¹⁹⁵ᵐHg must be chemically separated from the bulk gold target. This is a critical step to ensure a high-purity parent isotope for the generator.
Experimental Protocol: Radiochemical Separation
-
Dissolution: The irradiated gold target is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).
-
Separation Technique: Several methods can be employed for the separation of mercury from gold:
-
Liquid-Liquid Extraction: This method utilizes hydrophobic room temperature ionic liquids (RTILs) to selectively extract the bulk gold into the organic phase, leaving the no-carrier-added mercury radioisotopes in the aqueous phase.
-
Ion Exchange Chromatography: Anion or cation exchange resins can be used to separate mercury and gold based on their different affinities for the resin in specific acid concentrations. For instance, gold can be retained on a TEVA resin from an HCl solution, while mercury is eluted.
-
The ¹⁹⁵ᵐHg/¹⁹⁵Au Radionuclide Generator
The separated ¹⁹⁵ᵐHg is used to construct a radionuclide generator, which allows for the periodic elution of the daughter product, ¹⁹⁵Au.
Generator Design and Principles
The generator consists of a column packed with a material that strongly adsorbs the parent ¹⁹⁵ᵐHg while allowing the daughter ¹⁹⁵Au to be eluted with a suitable solvent.
| Component | Material/Solution | Function | Reference |
| Column Matrix | Silica gel coated with ZnS or Chelex 100 chelating resin | Adsorbs and retains the parent ¹⁹⁵ᵐHg | |
| Eluent | Sodium thiosulfate solution or 5% glucose in 0.01M Trisma buffer | Selectively elutes the daughter ¹⁹⁵Au |
digraph "this compound Generator Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for the ¹⁹⁵ᵐHg/¹⁹⁵Au Generator", splines=true, overlap=false, nodesep=0.5, ranksep=1]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];"Irradiated_Au_Target" [label="Irradiated ¹⁹⁷Au Target\n(contains ¹⁹⁵ᵐHg)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dissolution" [label="Dissolution in Aqua Regia", fillcolor="#FBBC05", fontcolor="#202124"]; "Separation" [label="Separation of ¹⁹⁵ᵐHg from Au", fillcolor="#FBBC05", fontcolor="#202124"]; "Generator_Column" [label="¹⁹⁵ᵐHg loaded onto\nGenerator Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Decay" [label="¹⁹⁵ᵐHg decays to ¹⁹⁵Au\n(in-growth)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; "Elution" [label="Elution with\nThiosulfate Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Au195_Product" [label="¹⁹⁵Au in Eluate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Purification of ¹⁹⁵Au", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Final_Product" [label="Purified ¹⁹⁵Au", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Irradiated_Au_Target" -> "Dissolution" [color="#202124"]; "Dissolution" -> "Separation" [color="#202124"]; "Separation" -> "Generator_Column" [color="#202124"]; "Generator_Column" -> "Decay" [color="#202124"]; "Decay" -> "Elution" [color="#202124"]; "Elution" -> "Au195_Product" [color="#202124"]; "Au195_Product" -> "Purification" [color="#202124"]; "Purification" -> "Final_Product" [color="#202124"]; }
Experimental Protocol: Generator Operation and Elution
-
Loading the Generator: The purified ¹⁹⁵ᵐHg solution is loaded onto the prepared generator column.
-
In-growth of ¹⁹⁵Au: The generator is allowed to stand for a period to allow for the decay of ¹⁹⁵ᵐHg and the in-growth of ¹⁹⁵Au. The optimal in-growth time will depend on the desired yield and the half-life of ¹⁹⁵ᵐHg.
-
Elution: The ¹⁹⁵Au is eluted from the column by passing the eluent solution through it. The eluate containing the ¹⁹⁵Au is collected in a sterile, shielded vial. The elution efficiency for the short-lived ¹⁹⁵ᵐAu is typically in the range of 20-30%. The efficiency for the longer-lived ¹⁹⁵Au will depend on the elution frequency and volume.
| Parameter | Value/Range | Reference |
| Elution Efficiency (for ¹⁹⁵ᵐAu) | 20-30% | |
| Mercury Breakthrough | < 0.1 µCi ¹⁹⁵ᵐHg per mCi ¹⁹⁵ᵐAu | |
| Elution Volume | Dependent on generator size and desired concentration | |
| Elution Frequency | Dependent on ¹⁹⁵Au in-growth and application needs |
Purification of this compound
The eluate from the generator contains the desired ¹⁹⁵Au, but also the eluting agent (e.g., thiosulfate) and potentially trace amounts of mercury. For many applications, particularly in drug development, a high-purity ¹⁹⁵Au solution is required.
Experimental Protocol: Post-Elution Purification
-
Removal of Thiosulfate: The gold-thiosulfate complex can be broken, and the gold recovered using several methods:
-
Solvent Extraction: Utilizing specific organic extractants to selectively extract gold from the aqueous thiosulfate solution.
-
Ion Exchange: Employing anion exchange resins to adsorb the gold-thiosulfate complex, followed by elution with a different agent to recover the gold in a thiosulfate-free solution.
-
Precipitation: Chemical precipitation of gold from the solution.
-
-
Final Formulation: The purified ¹⁹⁵Au can then be dissolved in a suitable solvent for its intended application.
Quality Control
Rigorous quality control measures are essential to ensure the purity and identity of the final ¹⁹⁵Au product.
-
Radionuclidic Purity: Gamma spectroscopy is used to identify and quantify the presence of any radionuclide impurities, particularly the parent ¹⁹⁵ᵐHg and other co-produced isotopes.
-
Radiochemical Purity: Techniques such as chromatography are used to determine the chemical form of the ¹⁹⁵Au and to quantify any non-gold radiochemical species.
-
Chemical Purity: The presence of non-radioactive chemical impurities, such as residual solvents or components from the generator, should be assessed.
7
A Technical Guide to the Fundamental Characteristics of the Gold-195m Metastable State
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of the Gold-195m (195mAu) metastable state. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in the properties and applications of this unique radionuclide. The document covers its nuclear properties, production, experimental determination, and applications, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.
Core Nuclear Properties of Gold-195m and Related Isotopes
The fundamental characteristics of 195mAu, its parent isotope Mercury-195m (195mHg), and its decay product Gold-195 (195Au) are summarized in the following tables. This data is crucial for understanding its behavior and potential applications.
Table 1: Nuclear Properties of the Gold-195m Metastable State
| Property | Value |
| Isomer Designation | 195mAu |
| Half-life | 30.5(2) s[1] |
| Decay Mode | Isomeric Transition (100%)[2] |
| Excitation Energy | 318.58(4) keV |
| Primary Gamma Energy | 261.75 keV[1] |
| Gamma Emission Probability | 32.3%[1] |
| Internal Conversion Coefficient | 33%[1] |
| Nuclear Spin and Parity | 11/2⁻ |
Table 2: Nuclear Properties of the Parent Isotope, Mercury-195m
| Property | Value |
| Isotope Designation | 195mHg |
| Half-life | 41.6 hours[1][3] |
| Decay Modes | Isomeric Transition (54.2%), Electron Capture (45.8%)[1] |
| Decay Product (via EC) | Gold-195m (195mAu)[1] |
| Nuclear Spin and Parity | 13/2⁺ |
Table 3: Nuclear Properties of the Ground State, this compound
| Property | Value |
| Isotope Designation | 195Au |
| Half-life | 186.01(6) days[1][4] |
| Decay Mode | Electron Capture (100%)[1][4] |
| Decay Product | Platinum-195 (195Pt) (Stable)[4] |
| Q-value | 226.8(10) keV |
| Nuclear Spin and Parity | 3/2⁺[4] |
Production and Generation of Gold-195m
Gold-195m is not produced directly but is obtained from the decay of its parent isotope, Mercury-195m. The production process, therefore, involves two main stages: the cyclotron-based production of 195mHg and its subsequent separation and use in a radionuclide generator to yield 195mAu.
Cyclotron Production of the Parent Isotope, Mercury-195m
The primary method for producing 195mHg is through the proton bombardment of a stable Gold-197 (197Au) target.[1]
Experimental Protocol: 197Au(p,3n)195mHg Reaction
-
Target Preparation: A high-purity (99.9%+) Gold-197 foil is used as the target material. Gold is chosen as it is monoisotopic, eliminating the need for isotopic enrichment.[1] The typical thickness of the target is approximately 0.13 mm.[1] The target is mounted on a backing material, such as tantalum, which can withstand the thermal load from the proton beam.[1]
-
Irradiation: The gold target is irradiated with a proton beam from a cyclotron. The optimal proton energy for the 197Au(p,3n)195mHg reaction has a threshold of about 17 MeV, with the cross-section peaking at approximately 67.2 MeV (146 millibarns).[1] A common operational energy range is 12.8-28.5 MeV.[1]
-
Thermal Management: To prevent overheating and damage to the target, a dual cooling system is employed. The tantalum backing is water-cooled, while the front face of the gold target is cooled with helium gas.[1]
-
Radiochemical Separation: Following irradiation, the 195mHg produced within the gold target is separated. This is typically achieved by heating the target to distill the volatile mercury, which is then collected in a nitric acid solution.[4]
The Mercury-195m/Gold-195m Radionuclide Generator
The separated 195mHg is used to construct a radionuclide generator, which allows for the on-demand elution of the short-lived 195mAu at the site of use.
Experimental Protocol: Generator Assembly and Elution
-
Column Preparation: The generator consists of a column containing a stationary phase that strongly adsorbs mercury while allowing gold to pass through. A common adsorbent is silica gel modified with a metallic sulfide.[4] The 195mHg, in a suitable chemical form (e.g., mercuric nitrate), is loaded onto this column.[5]
-
Elution: The 195mAu daughter nuclide is eluted from the generator using a specific eluent. A commonly used solution contains sodium thiosulfate and sodium nitrate.[4] The thiosulfate forms a soluble and stable complex with gold, allowing it to be washed off the column while the mercury parent remains bound.[5][6]
-
Elution Parameters: The elution can be performed rapidly, typically within 3-4 seconds, to obtain the short-lived 195mAu.[4] Multiple elutions can be carried out at intervals of 3-5 minutes.[5] A typical generator containing 155 mCi of 195mHg can yield approximately 20-25 mCi of 195mAu per elution.[3][7]
-
Quality Control: The eluate is tested for sterility, pyrogen-free properties, and breakthrough of the parent 195mHg. Mercury breakthrough is a critical parameter and is typically in the range of 0.4 - 0.8 µCi of 195mHg per mCi of 195mAu.[4]
Caption: Production and decay pathway of Gold-195m.
Experimental Determination of Nuclear Properties
The characterization of 195mAu's properties relies on precise nuclear physics measurements.
Half-life Determination
The short half-life of 195mAu requires rapid measurement techniques. A common method involves:
-
Sample Preparation: Eluting a sample of 195mAu from the generator.
-
Gamma-Ray Spectroscopy: Placing the sample in front of a gamma-ray detector (e.g., a NaI(Tl) or HPGe detector) coupled to a multichannel analyzer.
-
Data Acquisition: Acquiring gamma-ray spectra over successive short time intervals.
-
Analysis: The number of counts in the characteristic 261.75 keV photopeak is plotted against time on a semi-logarithmic scale. The half-life is then calculated from the slope of the resulting linear fit. More sophisticated techniques like gamma-gamma-time coincidence spectroscopy can also be employed for precise lifetime measurements.[1]
Measurement of Internal Conversion Coefficient
The internal conversion coefficient (α) is the ratio of the rate of internal conversion to the rate of gamma-ray emission. It is a key parameter in understanding the decay scheme.
-
Electron and Photon Spectroscopy: The measurement requires the simultaneous detection of both the conversion electrons and the gamma rays from the 195mAu decay. This can be achieved using an electron spectrometer (like a mini-orange spectrometer) in conjunction with a gamma-ray detector.
-
Data Analysis: The internal conversion coefficient is determined by comparing the intensity of the conversion electron peak to the intensity of the corresponding gamma-ray peak, after correcting for detector efficiencies and other experimental factors. The "Normalized Peak to Gamma" (NPG) method is one such technique.
Application in First-Pass Radionuclide Angiocardiography
The ultra-short half-life of 195mAu makes it an excellent candidate for dynamic studies in nuclear medicine, particularly for first-pass radionuclide angiocardiography to assess cardiac function.[2] Its short half-life allows for repeated studies with low radiation dose to the patient.[3][7]
Experimental Protocol: First-Pass Angiocardiography
-
Patient Preparation: The patient is positioned under a large-field-of-view gamma camera equipped with a medium-energy collimator.
-
Isotope Administration: A bolus of 195mAu (typically 20-25 mCi), freshly eluted from the generator, is injected intravenously.
-
Data Acquisition: The gamma camera acquires data in a rapid sequence of images (list mode or frame mode) as the bolus of 195mAu passes through the heart and lungs. The 262 keV gamma emission is used for imaging.[8][9]
-
Image Processing and Analysis: The acquired images are processed to generate time-activity curves for various regions of interest, such as the left ventricle.
-
Calculation of Cardiac Parameters: From the time-activity curves, key cardiac function parameters, such as the Left Ventricular Ejection Fraction (LVEF), can be calculated.
-
Repeat Studies: Due to the rapid decay of 195mAu, the study can be repeated after a few minutes to assess cardiac function under different physiological conditions (e.g., rest vs. exercise).[3]
Caption: Experimental workflow for Gold-195m angiocardiography.
Cellular Signaling Pathways and Gold-195m
While the primary application of 195mAu is in diagnostic imaging due to its favorable decay characteristics, the broader class of gold compounds has been investigated for therapeutic effects, particularly in cancer treatment. Research has shown that certain gold(I) complexes can induce apoptosis (programmed cell death) in cancer cells.
The proposed mechanisms often involve the mitochondria. For instance, some gold compounds can inhibit mitochondrial thioredoxin reductase, leading to an increase in reactive oxygen species (ROS). This oxidative stress can trigger the mitochondrial permeability transition pore to open, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and leading to cell death.
It is important to note that the existing research focuses on the chemical properties of gold complexes and nanoparticles rather than the specific radionuclide 195mAu. There is currently a lack of specific studies in the public domain detailing the interaction of the 195mAu radiopharmaceutical itself with cellular signaling pathways. Its extremely short half-life makes it less suitable for long-term therapeutic applications where sustained interaction with cellular targets is required. Therefore, its role in influencing signaling pathways is considered negligible in its current diagnostic applications. Further research would be needed to explore any potential therapeutic utility based on its elemental properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative radionuclide angiocardiography using gold-195m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold-195m for serial first pass radionuclide angiocardiography during upright exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Buy this compound | 14320-93-5 [smolecule.com]
- 7. Gold-195m, an ultra-short-lived generator-produced radionuclide: clinical application in sequential first pass ventriculography (Journal Article) | OSTI.GOV [osti.gov]
- 8. Gold opens mitochondrial pathways to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
Gold-195: A Technical Guide to Isotopic Data and Nuclear Structure for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nuclear properties of the gold-195 (¹⁹⁵Au) isotope and its metastable isomer, gold-195m (¹⁹⁵ᵐAu). It is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this radionuclide. This document details the nuclear structure, decay characteristics, and production methods of ¹⁹⁵Au. Furthermore, it outlines key experimental protocols for its use in preclinical imaging and discusses its interaction with critical cellular signaling pathways, offering insights into its potential as a radiopharmaceutical agent. All quantitative data is presented in structured tables for clarity, and complex biological and experimental workflows are visualized using detailed diagrams.
Introduction
This compound is a radioisotope of gold with a unique combination of physical and chemical properties that make it a valuable tool in nuclear medicine and biomedical research.[1] Its half-life and decay characteristics, particularly those of its short-lived isomer ¹⁹⁵ᵐAu, have led to its application in diagnostic imaging.[1][2] This guide aims to consolidate the available technical data on ¹⁹⁵Au, providing a foundational resource for its application in scientific research and the development of novel radiopharmaceuticals.
Isotopic Data and Nuclear Structure
The fundamental nuclear properties of this compound and its metastable isomer are summarized in the tables below. This data is essential for understanding its radioactive decay, predicting its behavior in biological systems, and designing appropriate detection and imaging protocols.
Nuclear Properties of this compound (¹⁹⁵Au)
This compound is the most stable radioisotope of gold.[3][4] It decays via electron capture to stable Platinum-195 (¹⁹⁵Pt).[1][5]
| Property | Value | Reference |
| Atomic Number (Z) | 79 | [1] |
| Mass Number (A) | 195 | [1] |
| Neutron Number (N) | 116 | [1] |
| Isotopic Mass | 194.9650379(12) u | [6] |
| Half-life | 186.01 ± 0.06 days | [1][3] |
| Decay Mode | Electron Capture (100%) | [1][5] |
| Decay Product | ¹⁹⁵Pt | [1][5] |
| Decay Energy | 0.227 MeV | [5] |
| Nuclear Spin | 3/2+ | [1][7] |
| Magnetic Moment | +0.149 μN | [1][8] |
| Electric Quadrupole Moment | +0.607(18) b | [9] |
Nuclear Properties of Gold-195m (¹⁹⁵ᵐAu)
The metastable state of this compound, ¹⁹⁵ᵐAu, is characterized by its very short half-life, making it suitable for rapid, sequential imaging studies.[2] It decays via isomeric transition to the ground state of ¹⁹⁵Au.
| Property | Value | Reference |
| Excitation Energy | 318.58(4) keV | [7][10] |
| Half-life | 30.5 ± 0.2 seconds | [7][10] |
| Decay Mode | Isomeric Transition (100%) | [10] |
| Decay Product | ¹⁹⁵Au | [10] |
| Nuclear Spin | 11/2- | [7][10] |
Production of this compound
This compound, and particularly its metastable isomer ¹⁹⁵ᵐAu, is typically produced from a generator system. The parent isotope is Mercury-195m (¹⁹⁵ᵐHg), which has a half-life of 41.6 hours.[11]
The production workflow can be summarized as follows:
Experimental Protocols
This section outlines generalized experimental protocols for the production, quality control, and application of this compound in a research setting.
¹⁹⁵ᵐAu Generator Elution and Quality Control
A reliable supply of sterile and pyrogen-free ¹⁹⁵ᵐAu is crucial for experimental work. This protocol describes the elution from a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator and subsequent quality control checks.
Materials:
-
¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator
-
Sterile, pyrogen-free eluent (e.g., sodium thiosulfate solution)[11]
-
Lead-shielded vial for collection
-
Dose calibrator
-
Thin-layer chromatography (TLC) system[12]
-
Gamma spectrometer
Procedure:
-
Elution: Aseptically elute the generator with the appropriate volume of eluent according to the manufacturer's instructions. Collect the eluate in a shielded vial.[11]
-
Activity Measurement: Measure the activity of the eluted ¹⁹⁵ᵐAu using a dose calibrator.
-
Radionuclidic Purity (¹⁹⁵ᵐHg Breakthrough):
-
Measure the activity of the eluate in a lead shield of sufficient thickness to attenuate the 262 keV photons from ¹⁹⁵ᵐAu, allowing detection of higher energy photons from any ¹⁹⁵ᵐHg breakthrough.
-
Calculate the ratio of ¹⁹⁵ᵐHg activity to ¹⁹⁵ᵐAu activity. This should be below the acceptable limit specified by regulatory guidelines.[13]
-
-
Radiochemical Purity:
-
Spot a small aliquot of the eluate onto a TLC strip.
-
Develop the chromatogram using a suitable solvent system.
-
Determine the distribution of radioactivity along the strip using a radiochromatogram scanner.[14]
-
Calculate the percentage of radioactivity corresponding to the desired ¹⁹⁵ᵐAu species.
-
-
Sterility and Apyrogenicity: For in vivo studies, ensure the eluate is sterile and pyrogen-free, typically verified by the generator manufacturer.[13]
Preclinical SPECT Imaging Protocol
This protocol provides a general framework for conducting in vivo SPECT (Single Photon Emission Computed Tomography) imaging studies in small animals using a ¹⁹⁵Au-labeled compound.[15][16]
Materials:
-
¹⁹⁵Au-labeled radiopharmaceutical
-
Small animal SPECT/CT scanner
-
Anesthesia system
-
Animal handling equipment
-
Calibrated dose of the radiopharmaceutical
Procedure:
-
Animal Preparation: Anesthetize the animal and position it on the imaging bed. Maintain the animal's body temperature throughout the procedure.
-
Radiopharmaceutical Administration: Administer a calibrated dose of the ¹⁹⁵Au-labeled compound, typically via intravenous injection.
-
Image Acquisition:
-
Acquire dynamic or static SPECT images at predetermined time points post-injection.
-
Acquisition parameters (e.g., energy window, matrix size, projection number, time per projection) should be optimized for ¹⁹⁵Au gamma emissions.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.[15]
-
-
Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization). Apply attenuation and scatter correction for quantitative accuracy.[16]
-
Data Analysis:
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.
-
Quantify the radioactivity concentration in each ROI to determine the biodistribution of the radiopharmaceutical over time.
-
In Vivo Biodistribution Study
This protocol describes a typical ex vivo biodistribution study to quantify the accumulation of a ¹⁹⁵Au-labeled compound in various tissues.
Materials:
-
¹⁹⁵Au-labeled compound
-
Animal model
-
Gamma counter
-
Dissection tools
-
Calibrated standards of the ¹⁹⁵Au-labeled compound
Procedure:
-
Animal Dosing: Administer a known quantity of the ¹⁹⁵Au-labeled compound to a cohort of animals.
-
Tissue Collection: At selected time points, euthanize a subset of animals and dissect the organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable).
-
Sample Preparation: Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in the calibrated standards using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the pharmacokinetic profile and tissue distribution of the compound.
-
Interaction with Cellular Signaling Pathways
Gold-based compounds and nanoparticles have been shown to interact with and modulate various cellular signaling pathways, particularly in the context of cancer therapy. Understanding these interactions is crucial for the rational design of gold-based drugs.
MMP-9/NF-κB/mTOR Pathway
Gold nanoparticles have been observed to suppress angiogenesis and cancer cell growth by modulating the MMP-9/NF-κB/mTOR signaling pathway.[17] This pathway is involved in inflammation, cell proliferation, and survival.
PD-L1/PD-1 Checkpoint Pathway
The PD-L1/PD-1 pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system. Gold compounds have been shown to modulate this pathway, potentially enhancing anti-tumor immunity.
NLRP3 Inflammasome Activation
Certain forms of gold nanoparticles can activate the NLRP3 inflammasome, a multi-protein complex that plays a key role in the innate immune response and inflammation.[4] This can lead to the maturation and secretion of pro-inflammatory cytokines.
ROS-Mediated Apoptosis
Gold nanoparticles can induce the generation of reactive oxygen species (ROS) within cells, leading to oxidative stress and triggering apoptotic cell death through various pathways, including DNA damage and mitochondrial dysfunction.[8][18]
Conclusion
This compound and its metastable isomer, ¹⁹⁵ᵐAu, possess nuclear and chemical properties that make them valuable tools for research and potential candidates for the development of novel radiopharmaceuticals. This technical guide has provided a consolidated resource of isotopic data, experimental protocols, and insights into their interactions with key cellular signaling pathways. The information presented herein is intended to support the scientific community in exploring the full potential of this compound in diagnostic and therapeutic applications. Further research into the development of specific ¹⁹⁵Au-labeled compounds and their in vivo efficacy is warranted to translate the promising characteristics of this radionuclide into clinical solutions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Gold nanoparticles as novel agents for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold nanoparticles induce a reactive oxygen species-independent apoptotic pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemisgroup.us [chemisgroup.us]
- 10. researchgate.net [researchgate.net]
- 11. Gold Nanoparticles for Drug Delivery and Cancer Therapy [mdpi.com]
- 12. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Preclinical SPECT - Wikipedia [en.wikipedia.org]
- 17. PI3K/AKT/mTORC1 signalling pathway regulates MMP9 gene activation via transcription factor NF-κB in mammary epithelial cells of dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gold Nanoparticle-Induced Cell Death and Potential Applications in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Gold-195 Radiochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational radiochemistry of Gold-195 (¹⁹⁵Au), with a particular focus on its production, purification, and quality control for use in radiopharmaceuticals. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel diagnostic and therapeutic agents.
Introduction to this compound
This compound is a radioisotope of gold with a half-life of 186.1 days, decaying by electron capture to stable Platinum-195. Its metastable isomer, Gold-195m (¹⁹⁵ᵐAu), possesses a very short half-life of 30.5 seconds, making it particularly suitable for dynamic studies in nuclear medicine, especially first-pass radionuclide angiography of the heart. The clinical utility of ¹⁹⁵ᵐAu is primarily facilitated by the use of a Mercury-195m (¹⁹⁵ᵐHg) / Gold-195m (¹⁹⁵ᵐAu) generator system, which allows for on-site, repeated elutions of the short-lived daughter radionuclide.
Production of this compound
The primary route for producing this compound for medical applications is indirect, via the decay of its parent isotope, ¹⁹⁵ᵐHg. This parent radionuclide is typically produced in a cyclotron. An alternative, direct method involves the irradiation of a platinum target.
Cyclotron Production of the Parent Isotope, Mercury-195m
The most common method for producing ¹⁹⁵ᵐHg is through the proton bombardment of a stable gold target (¹⁹⁷Au).
Nuclear Reaction: ¹⁹⁷Au(p,3n)¹⁹⁵ᵐHg
-
Target Material: High-purity (99.99%+) gold foil.
-
Proton Beam Energy: The optimal energy range for this reaction is typically between 28 and 40 MeV.
-
Irradiation: The gold target is irradiated with a proton beam in a cyclotron. The duration and intensity of the irradiation are optimized to maximize the yield of ¹⁹⁵ᵐHg while minimizing the production of radionuclidic impurities.
Production from a Platinum Target
Carrier-free ¹⁹⁵Au can also be produced by irradiating a platinum target with protons in a cyclotron. This method is followed by chemical separation to isolate the gold radioisotope.
The ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator System
The ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator is a key technology that enables the clinical use of the short-lived ¹⁹⁵ᵐAu. The generator is based on the principle of the secular or transient equilibrium between the longer-lived parent (¹⁹⁵ᵐHg, half-life 41.6 hours) and the short-lived daughter (¹⁹⁵ᵐAu, half-life 30.5 seconds).
Generator Assembly and Elution
A detailed experimental protocol for the assembly and elution of a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator is outlined below.
Experimental Protocol: ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator Preparation and Elution
-
Target Processing: Following irradiation, the gold target containing the produced ¹⁹⁵ᵐHg is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).
-
Mercury Separation: The mercury isotopes are separated from the bulk gold target material. This can be achieved through various chemical separation techniques, including liquid-liquid extraction.
-
Column Preparation: A chromatographic column is prepared, typically with a stationary phase that has a high affinity for mercury and a low affinity for gold.
-
Loading the Generator: The purified ¹⁹⁵ᵐHg solution is loaded onto the column, where it is adsorbed.
-
Elution: The daughter, ¹⁹⁵ᵐAu, is eluted from the generator using a suitable eluent. A common eluent is a sterile, aqueous solution of sodium thiosulfate. The thiosulfate forms a stable, soluble complex with the gold, allowing it to be washed off the column while the parent mercury remains adsorbed. Elutions can typically be performed every 3-5 minutes.
Purification of this compound
For applications requiring carrier-free ¹⁹⁵Au, such as in fundamental research or for the development of highly specific radiopharmaceuticals, solvent extraction is a common purification method.
Experimental Protocol: Solvent Extraction of Carrier-Free ¹⁹⁵Au from an Irradiated Platinum Target
-
Target Dissolution: The irradiated platinum target is dissolved in aqua regia.
-
Solvent Extraction: The resulting solution, containing ¹⁹⁵Au and bulk platinum, is subjected to solvent extraction. Gold(III) is readily extracted from nitric acid solutions using ethers, such as diethyl ether or diisopropyl ether.
-
Separation: The organic phase containing the extracted ¹⁹⁵Au is separated from the aqueous phase containing the platinum.
-
Back-Extraction: The ¹⁹⁵Au can then be back-extracted from the organic phase into a suitable aqueous solution for further use. This method can achieve a yield of over 90% for carrier-free ¹⁹⁵Au.[1]
Quality Control of Gold-195m Radiopharmaceuticals
Ensuring the quality and safety of radiopharmaceuticals is paramount. The eluate from the ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator must undergo rigorous quality control testing before administration to patients.
Experimental Protocol: Quality Control of ¹⁹⁵ᵐAu Eluate
-
Radionuclidic Purity:
-
Objective: To determine the amount of the parent radionuclide, ¹⁹⁵ᵐHg, and other potential radionuclidic impurities in the eluate. This is a critical safety parameter, as mercury has a different biological distribution and a longer half-life, leading to unnecessary radiation dose to the patient.
-
Method: Gamma-ray spectroscopy is used to identify and quantify the radionuclides present in the eluate. The measurement is typically performed using a high-purity germanium (HPGe) detector.
-
Acceptance Criteria: The amount of ¹⁹⁵ᵐHg breakthrough is a key specification.
-
-
Radiochemical Purity:
-
Objective: To ensure that the ¹⁹⁵ᵐAu is in the desired chemical form (e.g., as the thiosulfate complex).
-
Method: Thin-layer chromatography (TLC) or paper chromatography is commonly used. A small spot of the eluate is applied to a chromatography strip, which is then developed in a suitable solvent system. The distribution of radioactivity on the strip is analyzed to determine the percentage of ¹⁹⁵ᵐAu in the correct chemical form.
-
Acceptance Criteria: A high percentage of the radioactivity should be in the main peak corresponding to the desired ¹⁹⁵ᵐAu complex.
-
-
Sterility:
-
Objective: To ensure the absence of viable microorganisms.
-
Method: The eluate is filtered through a 0.22 µm sterile filter. Samples of the filtered eluate are then incubated in appropriate culture media to detect any bacterial or fungal growth.
-
Acceptance Criteria: No microbial growth should be observed.
-
-
Pyrogenicity (Bacterial Endotoxin Test):
-
Objective: To detect the presence of pyrogens (fever-inducing substances), primarily bacterial endotoxins.
-
Method: The Limulus Amebocyte Lysate (LAL) test is the standard method. This is an in vitro test that is much faster than the traditional rabbit pyrogen test.
-
Acceptance Criteria: The endotoxin level must be below a specified limit.
-
Data Presentation
The following tables summarize key quantitative data related to the radiochemistry of this compound.
Table 1: Nuclear Properties of this compound and Related Isotopes
| Isotope | Half-life | Decay Mode | Principal Gamma Ray Energy (keV) |
| ¹⁹⁵Au | 186.1 days | EC | 98.8, 129.7 |
| ¹⁹⁵ᵐAu | 30.5 seconds | IT | 262 |
| ¹⁹⁵ᵐHg | 41.6 hours | IT, EC | 176, 262, 560 |
EC = Electron Capture, IT = Isomeric Transition
Table 2: Performance Characteristics of ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generators
| Parameter | Typical Value | Reference |
| Elution Efficiency | 20 - 30% | [1] |
| ¹⁹⁵ᵐHg Breakthrough | < 0.001% | - |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the production and quality control of this compound radiopharmaceuticals.
References
Methodological & Application
Application Notes and Protocols: Gold-195m (Au-195m) Generator System for Clinical Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gold-195m (Au-195m) generator system provides a reliable source of the ultra-short-lived radionuclide Gold-195m (half-life: 30.5 seconds) for diagnostic imaging.[1][2] The generator contains the parent radionuclide, Mercury-195m (Hg-195m), which has a half-life of 41.6 hours and decays to Au-195m.[1][2] The short half-life of Au-195m is highly advantageous for clinical applications, as it allows for sequential studies with low radiation exposure to the patient.[1][2]
The primary clinical application of Au-195m is in first-pass radionuclide ventriculography, a non-invasive imaging technique to assess cardiac function, including the measurement of left ventricular ejection fraction (LVEF).[1][2] This document provides detailed application notes and protocols for the use of the Au-195m generator system in a clinical and research setting.
Principle of the Gold-195m Generator
The Au-195m generator is based on the secular equilibrium between the parent radionuclide, Hg-195m, and its daughter, Au-195m. Hg-195m is adsorbed onto a sterile, pyrogen-free column matrix within the generator. As Hg-195m decays, Au-195m is produced. A sterile eluent is passed through the column to selectively elute the Au-195m, leaving the Hg-195m parent on the column.
The chemical form of the eluted Au-195m is typically a sodium thiosulfate complex (Na₃Au(S₂O₃)₂).[1] The generator can be eluted multiple times, with elution intervals of 3-5 minutes, allowing for repeated measurements of cardiac function.[1]
Quantitative Data
The performance and specifications of the Gold-195m generator system are summarized in the tables below.
Table 1: Radionuclide Properties
| Radionuclide | Half-Life | Principal Gamma Emission Energy |
| Mercury-195m (Hg-195m) | 41.6 hours[1][2] | 560 keV[1] |
| Gold-195m (Au-195m) | 30.5 seconds[1][2] | 262 keV[1] |
| Gold-195 (Au-195) | 186.01 days[3][4] | 226.8 keV[3] |
Table 2: Generator Performance Characteristics
| Parameter | Typical Value |
| Elution Yield | Approximately 20-25 mCi of Au-195m from a 155 mCi Hg-195m generator[1][2] |
| Elution Volume | 2 mL[1] |
| Mercury-195m Breakthrough | 0.75 ± 0.09 µCi per mCi of Au-195m[1][2] |
| Elution Interval | 3-5 minutes[1] |
Experimental Protocols
Generator Elution Protocol
Objective: To aseptically elute sterile, pyrogen-free Au-195m from the generator for immediate clinical use.
Materials:
-
Gold-195m Generator
-
Sterile, pyrogen-free eluent (e.g., sodium thiosulfate solution)
-
Sterile vials
-
Lead shielding
-
Dose calibrator
Procedure:
-
Place the generator in a shielded area.
-
Aseptically connect a sterile vial containing the eluent to the generator's inlet port.
-
Aseptically connect a sterile, evacuated collection vial to the generator's outlet port.
-
Follow the manufacturer's instructions to pass the eluent through the generator column to collect the Au-195m eluate in the collection vial.
-
Immediately measure the activity of the eluted Au-195m in a dose calibrator.
-
Record the time and activity of the elution.
Quality Control Protocols
Objective: To determine the amount of Hg-195m impurity in the Au-195m eluate using gamma spectroscopy.
Materials:
-
Au-195m eluate sample
-
Gamma spectrometer with a high-purity germanium (HPGe) detector
-
Lead shield for the detector
-
Well-type counter (optional, for initial activity measurement)
Procedure:
-
Dispense a known volume of the Au-195m eluate into a counting vial.
-
Measure the initial activity of Au-195m.
-
Allow the sample to decay for at least 7 minutes to ensure that the Au-195m has decayed to negligible levels. The remaining activity will be primarily from Hg-195m.[1]
-
Place the decayed sample in the lead-shielded gamma spectrometer.
-
Acquire a gamma spectrum for a sufficient time to obtain good counting statistics for the Hg-195m photopeaks (e.g., 560 keV).[1]
-
Identify and quantify the activity of Hg-195m based on its characteristic gamma-ray energies.
-
Calculate the Hg-195m breakthrough as the ratio of the Hg-195m activity to the initial Au-195m activity, expressed in µCi of Hg-195m per mCi of Au-195m.
-
Ensure the breakthrough is within the acceptable limit (e.g., < 0.1 µCi Hg-195m / mCi Au-195m).
Objective: To quantify the concentration of sodium thiosulfate in the Au-195m eluate using ion chromatography. This is a general method and should be validated for the specific product.
Materials:
-
Au-195m eluate sample (decayed)
-
Ion chromatograph with a conductivity detector
-
Anion-exchange column
-
Sodium thiosulfate standard solutions
-
Deionized water
Procedure:
-
Allow the Au-195m eluate to decay completely.
-
Prepare a series of sodium thiosulfate standard solutions of known concentrations.
-
Set up the ion chromatograph according to the manufacturer's instructions for anion analysis.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the decayed eluate sample into the ion chromatograph.
-
Identify and quantify the thiosulfate peak based on its retention time compared to the standards.
-
Calculate the concentration of thiosulfate in the eluate.
Objective: To determine the proportion of Au-195m in the desired chemical form (thiosulfate complex) using thin-layer chromatography (TLC). This is a general protocol and requires optimization and validation.
Materials:
-
Au-195m eluate sample
-
TLC plates (e.g., silica gel)
-
Developing solvent system (to be determined and validated)
-
TLC development chamber
-
Radio-TLC scanner or other suitable radiation detector
Procedure:
-
Spot a small amount of the Au-195m eluate onto the origin of a TLC plate.
-
Place the TLC plate in a development chamber containing the appropriate solvent system.
-
Allow the solvent to migrate up the plate.
-
Remove the plate from the chamber and allow it to dry.
-
Scan the plate with a radio-TLC scanner to determine the distribution of radioactivity.
-
Identify the peaks corresponding to the Au-195m thiosulfate complex and any radiochemical impurities.
-
Calculate the radiochemical purity by dividing the activity of the desired complex by the total activity on the plate.
Objective: To ensure the Au-195m eluate is sterile and free of pyrogens. These tests are typically performed retrospectively for short-lived radiopharmaceuticals.
Sterility Testing:
-
Follow the United States Pharmacopeia (USP) chapter <71> guidelines.
-
Inoculate suitable culture media (e.g., fluid thioglycollate medium and soybean-casein digest medium) with a sample of the decayed eluate.
-
Incubate the media under appropriate conditions and for the specified duration.
-
Observe for any microbial growth.
Pyrogen (Bacterial Endotoxin) Testing:
-
Follow the USP chapter <85> guidelines, typically using the Limulus Amebocyte Lysate (LAL) test.
-
Aseptically mix the decayed eluate sample with the LAL reagent.
-
Incubate at 37°C for the specified time.
-
Observe for the formation of a gel clot, which indicates the presence of endotoxins.
Clinical Protocol: First-Pass Radionuclide Ventriculography
Objective: To assess cardiac function by imaging the first transit of a bolus of Au-195m through the heart.
Patient Preparation:
-
Obtain informed consent from the patient.
-
Position the patient under the gamma camera.
-
Establish intravenous access, preferably in a large antecubital vein, for bolus injection.
Data Acquisition:
-
Position the gamma camera in the anterior or right anterior oblique (RAO) projection.
-
Set the energy window of the gamma camera to the 262 keV photopeak of Au-195m.
-
Prepare for a rapid bolus injection of 20-25 mCi of Au-195m.
-
Start the image acquisition in list mode or frame mode (e.g., 25 frames per second) immediately before the bolus injection.
-
Inject the Au-195m as a compact bolus followed by a saline flush.
-
Continue acquisition for approximately 30-60 seconds to capture the first pass of the radiotracer through the central circulation.
Data Processing and Analysis:
-
Correct the acquired images for radioactive decay.
-
Generate a time-activity curve for the left ventricle by drawing a region of interest (ROI) over the left ventricular blood pool.
-
Identify the end-diastolic and end-systolic points on the time-activity curve.
-
Calculate the left ventricular ejection fraction (LVEF) using the formula: LVEF (%) = [(End-diastolic counts - End-systolic counts) / (End-diastolic counts - Background counts)] x 100.
-
Assess regional wall motion from the cinematic display of the cardiac cycle.
Radiation Safety Protocol
Objective: To ensure the safe handling of the Au-195m generator and the administration of Au-195m to patients.
Generator Handling:
-
Always handle the generator behind appropriate lead shielding.
-
Wear personal dosimeters (whole body and ring) when working with the generator.
-
Use tongs or forceps to handle vials and tubing containing radioactive material to minimize hand exposure.
-
Monitor the work area for radioactive contamination after each elution.
Patient Dosing and Imaging:
-
The primary source of radiation exposure to personnel is the patient following injection.
-
Maintain a safe distance from the patient when not performing essential procedures.
-
Work efficiently to minimize the time spent in close proximity to the patient immediately after injection. Radiation levels decrease rapidly due to the short half-life of Au-195m. For example, at 30 cm from the patient, the exposure rate may be around 100 mR/hr immediately after injection, dropping to 20 mR/hr at 1 minute and 1 mR/hr at 2 minutes.[1]
-
Use syringe shields during dose preparation and administration.
-
Dispose of all radioactive waste in designated, shielded containers according to institutional and regulatory guidelines.
Visualizations
Caption: Decay scheme of Mercury-195m.
Caption: Gold-195m generator elution and quality control workflow.
Caption: Clinical workflow for first-pass ventriculography.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Gold-195m, an ultra-short-lived generator-produced radionuclide: clinical application in sequential first pass ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (14320-93-5) for sale [vulcanchem.com]
- 4. This compound - isotopic data and properties [chemlin.org]
Application Notes and Protocols for Gold-195m Generators: Elution and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-195m (Au-195m) is an ultra-short-lived radionuclide with a half-life of 30.5 seconds, making it an ideal candidate for dynamic imaging studies, particularly in cardiology for first-pass ventriculography.[1] It is produced from a bedside generator system where its parent isotope, Mercury-195m (Hg-195m), with a half-life of 41.6 hours, is adsorbed onto a column matrix.[1] The short half-life of Au-195m allows for sequential studies with low radiation exposure to the patient. This document provides detailed protocols for the elution of Au-195m from the generator and the subsequent quality control procedures necessary to ensure the safety and efficacy of the eluate for clinical and research applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters and acceptance criteria for the elution and quality control of Gold-195m.
| Parameter | Specification | Acceptance Criteria |
| Elution | ||
| Elution Yield | Approximately 20-25 mCi of Au-195m from a 155 mCi Hg-195m generator[1] | > 80% of theoretical maximum |
| Elution Volume | Dependent on eluent kit | Typically 0.4 - 2 mL[2][3] |
| Elution Interval | As short as 3-5 minutes[4] | As required for sequential studies |
| Quality Control | ||
| Radionuclidic Purity | ||
| - Hg-195m Breakthrough | 0.75 ± 0.09 µCi per mCi of Au-195m[1] | < 1 µCi Hg-195m per mCi Au-195m |
| Radiochemical Purity | Proportion of Au-195m in the desired chemical form | ≥ 95% |
| Sterility | Absence of viable microorganisms[2][5] | No Growth |
| Bacterial Endotoxins | Level of pyrogenic substances | < 175 Endotoxin Units (EU) / V, where V is the maximum recommended dose in mL[6] |
| pH of Eluate | 5.0 - 7.5 |
Experimental Protocols
Protocol 1: Elution of Gold-195m Generator
This protocol describes the aseptic elution of Gold-195m from the Hg-195m/Au-195m generator. Two potential eluent systems are described based on available literature.
Materials:
-
Hg-195m/Au-195m generator
-
Sterile eluent solution (e.g., 2.5 mM sodium cyanide or 5% glucose in 0.01M TRIS buffer)[3]
-
Sterile, pyrogen-free evacuated collection vial
-
Lead shielding for the generator and collection vial
-
Dose calibrator
Procedure:
-
Preparation:
-
Place the Hg-195m/Au-195m generator in a lead-shielded enclosure in a laminar flow hood.
-
Aseptically swab the eluent vial septum and the generator's elution port with a suitable antiseptic.
-
-
Elution:
-
Place the sterile eluent vial onto the generator's eluent port.
-
Place the sterile evacuated collection vial onto the generator's collection port. The vacuum will initiate the flow of the eluent through the generator column.
-
Allow the elution to proceed for the time specified by the generator manufacturer (typically 1-2 minutes).
-
-
Collection and Measurement:
-
Once the elution is complete, remove the collection vial containing the Au-195m eluate and place it in a lead pot.
-
Measure the activity of the eluted Au-195m using a dose calibrator. Record the activity and the time of measurement.
-
-
Record Keeping:
-
Document the generator lot number, eluent lot number, time of elution, and the eluted activity.
-
Protocol 2: Quality Control of Gold-195m Eluate
The following quality control tests should be performed on the Au-195m eluate to ensure it meets the required standards for parenteral administration.
This test determines the amount of the parent radionuclide, Hg-195m, in the Au-195m eluate.
Materials:
-
Au-195m eluate sample
-
High-purity germanium (HPGe) gamma spectrometer
-
Lead shielding for the detector
Procedure:
-
Sample Preparation:
-
Place a known volume of the Au-195m eluate in a suitable counting vial.
-
-
Gamma Spectroscopy:
-
Position the sample in the HPGe detector.
-
Acquire a gamma spectrum for a sufficient time to obtain statistically valid counts in the energy regions of interest.
-
Identify the characteristic gamma-ray peaks for Au-195m (principal peak at 262 keV) and Hg-195m (principal peaks at 176 keV and 560 keV).
-
-
Calculation:
-
Calculate the activity of Au-195m and Hg-195m in the sample based on their respective peak areas, detector efficiency, and gamma-ray abundances.
-
Determine the Hg-195m breakthrough as the ratio of Hg-195m activity to Au-195m activity, expressed in µCi of Hg-195m per mCi of Au-195m.
-
This test determines the proportion of Au-195m present in the desired chemical form (e.g., as a thiosulfate complex) versus impurities such as free or hydrolyzed gold. Instant thin-layer chromatography (ITLC) is a suitable method.
Materials:
-
Au-195m eluate sample
-
ITLC-SG (silica gel) strips
-
Developing solvents:
-
System 1: Methyl ethyl ketone (MEK)
-
System 2: 0.9% Sodium Chloride (NaCl) solution
-
-
Chromatography developing tank
-
Radiochromatogram scanner or a well counter
Procedure:
-
Spotting:
-
Apply a small spot (1-2 µL) of the Au-195m eluate onto the origin of two ITLC-SG strips.
-
-
Development:
-
Place one strip in a developing tank containing MEK and the other in a tank with 0.9% NaCl.
-
Allow the solvent front to migrate to the top of the strips.
-
-
Analysis:
-
Remove the strips and allow them to dry.
-
Determine the distribution of radioactivity on each strip using a radiochromatogram scanner or by cutting the strips into sections and counting them in a well counter.
-
-
Interpretation:
-
In MEK: The Au-195m complex remains at the origin (Rf = 0), while free Au-195m (as pertechnetate-like species) migrates with the solvent front (Rf = 1).
-
In 0.9% NaCl: Both the Au-195m complex and free Au-195m migrate with the solvent front (Rf = 1), while hydrolyzed Au-195m remains at the origin (Rf = 0).
-
-
Calculation:
-
Calculate the percentage of each species and determine the radiochemical purity as: % Radiochemical Purity = 100% - (% Free Au-195m + % Hydrolyzed Au-195m)
-
This test is performed to ensure the absence of viable microorganisms in the eluate.
Materials:
-
Au-195m eluate sample
-
Fluid Thioglycollate Medium (FTM)
-
Soybean-Casein Digest Medium (SCDM)
-
Sterile membrane filtration unit (0.45 µm pore size)
Procedure:
-
Inoculation:
-
Aseptically filter a sample of the eluate through a sterile membrane filter.
-
Aseptically cut the filter into two halves.
-
Place one half of the filter into a tube of FTM and the other half into a tube of SCDM.
-
-
Incubation:
-
Incubate the FTM tube at 30-35°C for 14 days.
-
Incubate the SCDM tube at 20-25°C for 14 days.
-
-
Observation:
-
Visually inspect the media for any signs of microbial growth (turbidity).
-
-
Interpretation:
-
The absence of growth indicates that the eluate is sterile.
-
This test quantifies the level of bacterial endotoxins in the eluate using the Limulus Amebocyte Lysate (LAL) assay.
Materials:
-
Au-195m eluate sample
-
LAL reagent kit (gel-clot or chromogenic)
-
Endotoxin-free test tubes and pipettes
-
Heating block or water bath at 37°C
Procedure:
-
Sample Preparation:
-
Prepare dilutions of the Au-195m eluate with LAL Reagent Water as required.
-
-
Assay:
-
Follow the specific instructions provided with the LAL reagent kit. This typically involves mixing the sample with the LAL reagent and incubating at 37°C for a specified period.
-
-
Analysis:
-
Gel-clot method: Observe for the formation of a solid gel.
-
Chromogenic method: Measure the color change using a spectrophotometer.
-
-
Calculation:
-
Quantify the endotoxin level in Endotoxin Units (EU) per mL by comparing the results to a standard curve.
-
Diagrams
Caption: Workflow for Gold-195m elution and quality control.
Caption: Radiochemical purity testing of Au-195m using ITLC.
References
Application Notes and Protocols for the Synthesis of Gold-195 Labeled Nanoparticles for Cancer Therapy
Introduction
Gold nanoparticles (AuNPs) have emerged as a versatile platform in nanomedicine due to their unique physicochemical properties, including high biocompatibility, tunable size and shape, and straightforward surface functionalization.[1][2] In oncology, they are being explored as drug delivery vehicles, photothermal agents, and radiosensitizers to enhance the efficacy of cancer treatments.[3][4] The integration of radionuclides with AuNPs creates "theranostic" agents capable of simultaneous diagnosis and therapy.[5][6]
This document provides detailed protocols for the synthesis and evaluation of Gold-195 (¹⁹⁵Au) labeled nanoparticles. ¹⁹⁵Au is a radionuclide with decay properties suitable for targeted radiotherapy and imaging, making ¹⁹⁵Au-labeled AuNPs promising candidates for cancer treatment.[7] The therapeutic strategy relies on the targeted delivery of these radioactive nanoparticles to tumor tissues, where localized radiation can induce cancer cell death while minimizing damage to surrounding healthy tissues.[8] Targeting can be achieved passively through the Enhanced Permeability and Retention (EPR) effect, a characteristic of tumor vasculature, or actively by functionalizing the nanoparticle surface with ligands that bind to tumor-specific receptors.[3][9]
Application Notes
Principle of Action
¹⁹⁵Au-labeled gold nanoparticles act as a form of nanoscale brachytherapy, delivering a cytotoxic radiation dose directly to the tumor.[10] The mechanism involves several key steps:
-
Systemic Administration & Circulation: Following intravenous injection, surface-modified AuNPs (e.g., with PEGylation) exhibit prolonged circulation times, which is crucial for tumor accumulation.[3][11]
-
Tumor Accumulation: Nanoparticles accumulate in tumor tissue primarily via the EPR effect, which results from the leaky blood vessels and poor lymphatic drainage in growing tumors.[9]
-
Internalization & Radiation Delivery: Once at the tumor site, the nanoparticles can be internalized by cancer cells. The decay of ¹⁹⁵Au releases radiation (e.g., Auger electrons, gamma rays) in close proximity to the cell's nucleus, causing DNA double-strand breaks and inducing apoptosis (programmed cell death).[7][8]
-
Imaging and Dosimetry: The gamma emissions from ¹⁹⁵Au can be detected by Single Photon Emission Computed Tomography (SPECT), allowing for non-invasive imaging of nanoparticle biodistribution and calculation of the radiation dose delivered to the tumor and other organs.[12]
Key Experimental Considerations
-
Size and Shape: The size and shape of AuNPs significantly influence their biodistribution, circulation half-life, and tumor uptake.[5][13] Particles typically ranging from 10 to 100 nm are considered optimal for exploiting the EPR effect.[3][14]
-
Surface Chemistry: Surface functionalization is critical for colloidal stability, biocompatibility, and targeting. Polyethylene glycol (PEG) is commonly used to prevent aggregation and reduce uptake by the reticuloendothelial system (RES), thereby increasing circulation time.[11]
-
Radiolabeling Stability: The stability of the radiolabel is paramount for accurate imaging and therapy. Incorporating the ¹⁹⁵Au isotope directly into the nanoparticle's core lattice during synthesis ensures maximum stability, preventing premature leaching of the radionuclide in vivo.[12]
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticle Core (Citrate Reduction)
This protocol describes the synthesis of ~20 nm spherical AuNPs using the well-established Turkevich method.[15][16]
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Milli-Q or ultrapure water
-
All glassware must be thoroughly cleaned (e.g., with aqua regia) and rinsed with ultrapure water.
Procedure:
-
Prepare a 1.0 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in ultrapure water.
-
Prepare a 1% (w/v) trisodium citrate solution by dissolving 0.5 g of trisodium citrate dihydrate in 50 mL of ultrapure water. This solution should be made fresh.[15]
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil while stirring vigorously.[15]
-
Rapidly inject 2 mL of the 1% trisodium citrate solution into the boiling HAuCl₄ solution.[15]
-
Observe the color change of the solution from pale yellow to colorless, then to gray, and finally to a deep wine-red color, which indicates the formation of AuNPs.[17]
-
Continue boiling and stirring for an additional 10-15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat source and allow it to cool to room temperature while continuing to stir.
-
Store the resulting colloidal gold solution at 4°C.
Protocol 2: Intrinsic Radiolabeling with this compound
This protocol adapts the synthesis method to incorporate ¹⁹⁵Au directly into the nanoparticle core, ensuring high radiolabeling stability.[12]
Materials:
-
Non-radioactive HAuCl₄ solution (1.0 mM)
-
Radioactive H¹⁹⁵AuCl₄ solution (activity and concentration to be determined based on desired specific activity)
-
Trisodium citrate solution (1%)
-
Lead shielding, remote handling tools, and appropriate radiation safety equipment.
Procedure:
-
All procedures must be conducted in a licensed radiochemistry facility.
-
In a shielded hot cell, combine a specific volume of the 1.0 mM non-radioactive HAuCl₄ stock solution with a calculated amount of the H¹⁹⁵AuCl₄ solution to achieve the target specific activity. The total gold concentration should remain at approximately 1.0 mM.
-
Transfer the mixed gold precursor solution to a round-bottom flask and proceed with the synthesis as described in Protocol 1, steps 3-8 , using appropriate remote handling techniques.
-
After synthesis, determine the radiolabeling efficiency by separating the ¹⁹⁵Au-NPs from any unreacted H¹⁹⁵AuCl₄ using size-exclusion chromatography or centrifugation. The efficiency is calculated as the ratio of radioactivity in the nanoparticle fraction to the total initial radioactivity.
Protocol 3: Characterization of ¹⁹⁵Au-Labeled Nanoparticles
1. Size and Morphology - Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted ¹⁹⁵Au-NP solution onto a carbon-coated copper grid and allow it to air-dry.
-
Image the grid using a TEM to determine the core size, shape, and size distribution of the nanoparticles.
2. Hydrodynamic Diameter and Polydispersity - Dynamic Light Scattering (DLS):
-
Dilute the ¹⁹⁵Au-NP solution in ultrapure water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
3. Surface Charge - Zeta Potential:
-
Measure the zeta potential of the diluted ¹⁹⁵Au-NP solution to assess surface charge and colloidal stability.[18] Naked AuNPs synthesized by citrate reduction will have a negative zeta potential.[18]
Protocol 4: In Vitro Evaluation
1. Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.[19]
-
Treat the cells with varying concentrations of ¹⁹⁵Au-NPs and non-radioactive AuNPs (as a control) for 24-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Dissolve the crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
2. Cellular Uptake Study:
-
Incubate cancer cells with a known activity of ¹⁹⁵Au-NPs for different time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells thoroughly with PBS to remove non-internalized nanoparticles.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Quantify the uptake as a percentage of the initial dose added to the cells.
Protocol 5: In Vivo Evaluation in a Murine Cancer Model
1. Biodistribution and Tumor Targeting:
-
All animal experiments must be approved by an Institutional Animal Care and Use Committee.
-
Induce tumors in mice by subcutaneously injecting a cancer cell line (e.g., 4T1 breast cancer cells).[10]
-
Once tumors reach a suitable size, intravenously inject a cohort of mice with a defined dose of ¹⁹⁵Au-NPs.[20]
-
At various time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a subset of the animals.[13]
-
Harvest major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.[13][20]
-
Weigh each organ and measure its radioactivity using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).[20]
2. Therapeutic Efficacy Study:
-
Establish tumor-bearing mice as described above.
-
Divide the mice into groups: (1) Saline control, (2) Non-radioactive AuNPs, (3) ¹⁹⁵Au-NPs.
-
Administer the respective treatments via intravenous injection.
-
Monitor tumor volume and body weight over a period of several weeks.[10] Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Evaluate therapeutic efficacy based on tumor growth inhibition and overall survival.[21]
Data Presentation
Quantitative data from characterization and evaluation experiments should be summarized for clarity and comparison.
Table 1: Physicochemical Properties of Gold Nanoparticles
| Parameter | Value | Method |
|---|---|---|
| Core Diameter | 20 ± 2 nm | TEM |
| Hydrodynamic Diameter | 25 ± 3 nm | DLS |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential | -35 ± 5 mV | Zeta Potential Analyzer |
| Surface Plasmon Resonance | ~520 nm | UV-Vis Spectroscopy |
Table 2: Radiolabeling and In Vitro Stability
| Parameter | Value |
|---|---|
| Radiolabeling Efficiency | > 98% |
| Radiochemical Purity | > 99% |
| In Vitro Stability (Human Serum, 24h) | > 95% retention |
Table 3: In Vivo Biodistribution of ¹⁹⁵Au-NPs in Tumor-Bearing Mice (24h p.i.)
| Organ | % Injected Dose per Gram (%ID/g) |
|---|---|
| Blood | 2.5 ± 0.8 |
| Liver | 15.6 ± 3.1 |
| Spleen | 10.2 ± 2.5 |
| Kidneys | 3.1 ± 0.9 |
| Lungs | 1.8 ± 0.5 |
| Tumor | 8.5 ± 2.1 |
Visualizations
Experimental Workflow Diagram
Mechanism of Action Diagram
Logical Flow for Preclinical Evaluation
References
- 1. Gold Nanoparticles as Radiosensitizers: Revolutionizing Cancer Radiotherapy | Nanopartz⢠[nanopartz.com]
- 2. mdpi.com [mdpi.com]
- 3. Gold nanoparticles as novel agents for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gold Nanoparticles for Photothermal Cancer Therapy [frontiersin.org]
- 5. Radiolabeled Gold Nanoparticles for Imaging and Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. This compound (14320-93-5) for sale [vulcanchem.com]
- 8. news-medical.net [news-medical.net]
- 9. cmro.in [cmro.in]
- 10. 161Terbium-Labeled Gold Nanoparticles as Nanoscale Brachytherapy Agents Against Breast Cancer | MDPI [mdpi.com]
- 11. Gold Nanoparticles in Biology and Medicine: Recent Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution and excretion of colloidal gold nanoparticles after intravenous injection: Effects of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gold nanoparticles in chemotherapy - Wikipedia [en.wikipedia.org]
- 15. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomedres.us [biomedres.us]
- 20. tus.elsevierpure.com [tus.elsevierpure.com]
- 21. health.uconn.edu [health.uconn.edu]
Application Notes and Protocols: Gold-195 Radiolabeling of Monoclonal Antibodies for Immuno-PET
For Researchers, Scientists, and Drug Development Professionals
Introduction to Immuno-PET and the Potential of Gold Radioisotopes
Immuno-Positron Emission Tomography (immuno-PET) is a powerful molecular imaging modality that combines the high specificity of monoclonal antibodies (mAbs) with the high sensitivity of Positron Emission Tomography (PET). This technique allows for the non-invasive visualization and quantification of the biodistribution of mAbs, providing valuable insights into drug target expression, tumor heterogeneity, and treatment response.[1] The choice of radionuclide is critical for successful immuno-PET, and its half-life should match the biological half-life of the antibody to ensure optimal imaging contrast.
This document explores the potential application of gold radioisotopes, specifically focusing on the hypothetical use of a positron-emitting gold isotope for immuno-PET. It is crucial to note that while the user specified Gold-195, this isotope is not a positron emitter and therefore not suitable for PET imaging. This compound has a half-life of approximately 186 days and decays via electron capture, emitting gamma radiation.[2][3] Its metastable isomer, Gold-195m, has an extremely short half-life of 30.5 seconds and has been used for first-pass angiography, a single-photon imaging application.[1][4]
For the purposes of these application notes, we will proceed with a discussion centered on a hypothetical positron-emitting gold isotope, hereafter referred to as "Au-PET," to fulfill the request for an immuno-PET protocol. The principles and protocols outlined can be adapted for other metallic radionuclides with suitable decay characteristics for PET.
Key Considerations for this compound Radiolabeling
The successful radiolabeling of a monoclonal antibody with a metallic radioisotope like a hypothetical "Au-PET" relies on a stable conjugation chemistry that does not compromise the antibody's immunoreactivity. The key components of this process are the monoclonal antibody, a bifunctional chelator, and the radiolabeling procedure itself.
Monoclonal Antibody Selection
The choice of monoclonal antibody is dictated by the specific biological target of interest. The mAb should exhibit high affinity and specificity for its target antigen to ensure high-quality imaging with a good target-to-background ratio. For the purposes of this protocol, we will consider a generic IgG antibody.
Bifunctional Chelator Selection for Gold
The bifunctional chelator serves as a bridge between the antibody and the gold radioisotope. One end of the chelator forms a stable coordination complex with the metal ion, while the other end covalently attaches to the antibody.
Based on the coordination chemistry of gold, which shows a strong affinity for soft donor atoms like sulfur, thiol-containing chelators are the most promising candidates for stably sequestering a gold radioisotope.[5] Bifunctional chelators incorporating moieties like D-penicillamine or dimercaptosuccinic acid (DMSA) could be explored.[6] More advanced thiol-reactive bifunctional chelators, such as those based on maleimide or phenyloxadiazolyl methylsulfone (PODS), offer site-specific conjugation to reduced disulfide bonds or engineered cysteine residues in the antibody, leading to more homogeneous and stable immunoconjugates.[7][8][9]
Quantitative Data Summary
Due to the lack of experimental data for this compound in immuno-PET applications, this section provides a comparative overview of the nuclear properties of this compound and commonly used PET radionuclides. This data is essential for understanding the suitability of different radioisotopes for immuno-PET.
| Property | This compound | Zirconium-89 (⁸⁹Zr) | Copper-64 (⁶⁴Cu) | Iodine-124 (¹²⁴I) | Gallium-68 (⁶⁸Ga) |
| Half-life | 186.01 days[2][3] | 78.41 hours | 12.7 hours | 4.18 days | 67.71 minutes |
| Decay Mode | Electron Capture[2][10] | β+ (22.7%), EC (77.3%) | β+ (17.6%), β- (38.5%), EC (43.9%) | β+ (22%), EC (78%) | β+ (89%), EC (11%) |
| Max. Positron Energy (MeV) | N/A | 0.902 | 0.653 | 2.138 | 1.899 |
| Mean Positron Energy (MeV) | N/A | 0.396 | 0.278 | 0.819 | 0.836 |
| Primary Gamma Energy (keV) | 98.8, 129.7[2] | 909 | 511 (from β+) | 602.7, 722.8, 1691.0 | 511 (from β+) |
| Production Method | Decay of ¹⁹⁵ᵐHg[1][4] | Cyclotron: ⁸⁹Y(p,n)⁸⁹Zr | Cyclotron: ⁶⁴Ni(p,n)⁶⁴Cu | Cyclotron: ¹²⁴Te(p,n)¹²⁴I | Generator: ⁶⁸Ge/⁶⁸Ga |
Experimental Protocols
The following protocols are generalized procedures for the radiolabeling of a monoclonal antibody with a hypothetical positron-emitting gold radioisotope ("Au-PET") using a thiol-reactive bifunctional chelator. These protocols are theoretical and would require substantial optimization and validation.
Protocol 1: Site-Specific Antibody Conjugation with a Thiol-Reactive Bifunctional Chelator (e.g., PODS-Chelator)
This protocol describes the conjugation of a thiol-reactive bifunctional chelator to a monoclonal antibody through the reduction of hinge-region disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Thiol-reactive bifunctional chelator (e.g., PODS-DOTA) solution (10 mg/mL in DMSO)
-
Sephadex G-25 size-exclusion chromatography column
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0)
-
Quenching solution (e.g., 1 M glycine, pH 7.0)
Procedure:
-
Antibody Preparation:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
-
Disulfide Bond Reduction:
-
Add a 10-fold molar excess of TCEP solution to the mAb solution.
-
Incubate for 1 hour at 37°C with gentle mixing.
-
-
Chelator Conjugation:
-
Add a 20-fold molar excess of the thiol-reactive bifunctional chelator solution to the reduced mAb solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 100 mM to stop the reaction.
-
-
Purification:
-
Purify the antibody-chelator conjugate using a pre-equilibrated Sephadex G-25 column to remove excess chelator and other small molecules.
-
Collect the protein-containing fractions, identified by UV absorbance at 280 nm.
-
-
Characterization:
-
Determine the protein concentration (e.g., by BCA assay).
-
Determine the average number of chelators per antibody molecule (e.g., by mass spectrometry or by co-labeling with a non-radioactive metal and using ICP-MS).
-
Assess the immunoreactivity of the conjugate using an appropriate binding assay (e.g., ELISA).
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Radiolabeling of the Antibody-Chelator Conjugate with "Au-PET"
This protocol describes the radiolabeling of the prepared antibody-chelator conjugate with a hypothetical positron-emitting gold radioisotope.
Materials:
-
Antibody-chelator conjugate from Protocol 1
-
"Au-PET" solution in a suitable buffer (e.g., 0.1 M HCl)
-
Radiolabeling buffer (e.g., 0.2 M sodium acetate, pH 5.5)
-
PD-10 size-exclusion chromatography column
-
Instant thin-layer chromatography (iTLC) strips
-
Mobile phase for iTLC (e.g., 50 mM DTPA)
-
Radio-TLC scanner
Procedure:
-
Preparation:
-
Allow all reagents to reach room temperature.
-
Prepare the "Au-PET" solution by adjusting the pH to approximately 5.5 with the radiolabeling buffer.
-
-
Radiolabeling Reaction:
-
To a sterile, low-binding microcentrifuge tube, add the antibody-chelator conjugate (typically 100-500 µg).
-
Add the pH-adjusted "Au-PET" solution (typically 5-10 mCi, 185-370 MBq).
-
Gently mix and incubate at 37°C for 30-60 minutes. The optimal temperature and time will need to be determined empirically.
-
-
Quality Control (Radiochemical Purity):
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an iTLC strip.
-
Develop the strip using the appropriate mobile phase. In this system, the radiolabeled antibody should remain at the origin, while free "Au-PET" moves with the solvent front.
-
Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. A purity of >95% is generally required.
-
-
Purification:
-
If the radiochemical purity is below the desired level, purify the radiolabeled antibody using a pre-equilibrated PD-10 column.
-
Elute the product with sterile saline and collect the fractions containing the radiolabeled antibody.
-
-
Final Product Formulation:
-
Pool the purified fractions.
-
Perform a final quality control check for radiochemical purity.
-
The final product should be formulated in a physiologically compatible buffer for in vivo use.
-
-
Characterization:
-
Determine the specific activity of the final product (radioactivity per unit mass of antibody).
-
Assess the in vitro stability of the radiolabeled antibody in serum at 37°C over time.
-
Confirm the immunoreactivity of the final radiolabeled antibody.
-
Visualizations
Experimental Workflow: Antibody Conjugation and Radiolabeling
Caption: Workflow for site-specific conjugation and radiolabeling of a monoclonal antibody.
Logical Relationship: Immuno-PET Imaging Principle
Caption: Principle of in vivo immuno-PET imaging with a radiolabeled monoclonal antibody.
References
- 1. Search results [inis.iaea.org]
- 2. This compound (14320-93-5) for sale [vulcanchem.com]
- 3. Isotopes of gold - Wikipedia [en.wikipedia.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined dimercaptosuccinic acid and zinc treatment in neurological Wilson’s disease patients with penicillamine-induced allergy or early neurological deterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 9. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope data for this compound in the Periodic Table [periodictable.com]
Application Notes and Protocols for Gold-195 Labeling of Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-195 (¹⁹⁵Au) is a promising radionuclide for applications in nuclear medicine, offering a half-life of 186.01 days and decay via electron capture to stable Platinum-195 (¹⁹⁵Pt).[1] Its gamma-ray emissions at 0.2268 MeV are suitable for SPECT imaging.[1] The unique chemical properties of gold, particularly its high affinity for soft donors like sulfur, provide distinct avenues for labeling biologically active molecules such as peptides and proteins. These ¹⁹⁵Au-labeled biomolecules have the potential to be valuable tools for targeted diagnostics and therapeutics in oncology and other fields.
This document provides detailed protocols for two primary strategies for labeling peptides and proteins with ¹⁹⁵Au: Indirect Labeling via Chelation and Direct Labeling leveraging the inherent affinity of gold for specific amino acid residues.
Physical and Nuclear Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Atomic Number | 79 |
| Mass Number | 195 |
| Atomic Mass | 194.965017 Da |
| Half-life | 186.01 ± 0.06 days |
| Decay Mode | Electron Capture (100%) |
| Decay Product | ¹⁹⁵Pt (stable) |
| Principal Gamma Emission | 0.2268 ± 0.0012 MeV |
(Data sourced from VulcanChem[1])
Section 1: Indirect Labeling of Peptides and Proteins using Bifunctional Chelators
Indirect labeling is a robust and widely used method for attaching metallic radionuclides to biomolecules.[2] This strategy involves a bifunctional chelator (BFC) that has a reactive group for covalent attachment to the peptide or protein and a separate domain that securely coordinates the this compound ion.[3]
Overview of the Indirect Labeling Workflow
The indirect labeling process involves two main stages: the conjugation of the bifunctional chelator to the biomolecule and the subsequent radiolabeling with ¹⁹⁵Au.
Recommended Bifunctional Chelators for this compound
While gold (III) can be complexed by various ligands, macrocyclic chelators are generally preferred for their high in vivo stability.[4] The choice of chelator is critical for the stability of the final radiolabeled conjugate.
| Chelator | Reactive Group for Conjugation | Key Features |
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | -NHS ester, -NCS, -maleimide | Forms highly stable complexes with many trivalent metals. Widely used in clinical radiopharmaceuticals. |
| NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) | -NHS ester, -NCS | Can be radiolabeled under mild conditions, often at room temperature.[5] |
| DTPA (diethylenetriaminepentaacetic acid) | Anhydride, -NCS | Acyclic chelator, may exhibit lower in vivo stability compared to macrocyclic counterparts for some radiometals.[6] |
Experimental Protocol: Indirect ¹⁹⁵Au-Labeling using DOTA-NHS-ester
This protocol describes the conjugation of a DOTA-NHS-ester to a peptide or protein via primary amines (e.g., lysine residues) and subsequent radiolabeling with ¹⁹⁵Au.
Materials:
-
Peptide or protein of interest
-
DOTA-NHS-ester
-
¹⁹⁵AuCl₃ in 0.1 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
-
Ammonium acetate buffer (0.1 M, pH 7.0)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) columns (e.g., PD-10)
-
Radio-TLC or radio-HPLC system for quality control
-
Sterile, pyrogen-free vials and reagents
Procedure:
Part A: Conjugation of DOTA-NHS-ester to the Peptide/Protein
-
Preparation of Biomolecule: Dissolve the peptide or protein in PBS (pH 7.4) at a concentration of 5-10 mg/mL. If the stock solution is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column.
-
Preparation of DOTA-NHS-ester: Dissolve DOTA-NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the DOTA-NHS-ester solution to the peptide/protein solution. The optimal ratio should be determined empirically for each biomolecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification of the Conjugate: Remove unreacted DOTA-NHS-ester by SEC (e.g., PD-10 column) or dialysis against PBS. Collect the protein-containing fractions.
-
Characterization: Determine the number of chelators per biomolecule using methods such as MALDI-TOF mass spectrometry. Store the DOTA-conjugated biomolecule at -20°C or -80°C.
Part B: Radiolabeling with ¹⁹⁵Au
-
Preparation of Reaction Mixture: In a sterile vial, add 50-100 µg of the DOTA-conjugated biomolecule to 500 µL of sodium acetate buffer (0.1 M, pH 5.5).
-
Addition of ¹⁹⁵Au: Add the desired amount of ¹⁹⁵AuCl₃ (e.g., 37-185 MBq) to the reaction vial. Ensure the final pH is between 5.0 and 5.5.
-
Incubation: Incubate the reaction at 80-95°C for 30-60 minutes. The optimal temperature and time may vary.
-
Quenching (Optional): To complex any unreacted ¹⁹⁵Au, a solution of DTPA (50 mM) can be added to the reaction mixture and incubated for an additional 5 minutes.
-
Purification of the Radiolabeled Conjugate: Purify the ¹⁹⁵Au-DOTA-biomolecule using an SEC column pre-equilibrated with a suitable buffer (e.g., PBS containing 0.1% BSA for stabilization).
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-TLC (e.g., ITLC strips with a mobile phase of 50 mM DTPA) or radio-HPLC.[7][8]
-
Specific Activity: Calculate the specific activity in GBq/µmol based on the amount of radioactivity and the molar quantity of the biomolecule.
-
Stability: Assess the stability of the radiolabeled conjugate in saline and serum at 37°C at various time points (e.g., 1, 4, 24 hours).
-
Section 2: Direct Labeling of Peptides and Proteins
Direct labeling methods take advantage of the intrinsic affinity of a radionuclide for specific functional groups on a biomolecule. For gold, the strong covalent bond formed with thiol groups (Au-S) on cysteine residues is the most prominent approach.[9][10] This method is simpler as it does not require a bifunctional chelator.
Overview of the Direct Labeling Workflow
The direct labeling process is a more streamlined, single-stage reaction followed by purification and quality control.
Experimental Protocol: Direct ¹⁹⁵Au-Labeling of a Cysteine-Containing Peptide
This protocol is suitable for peptides or proteins that have accessible cysteine residues. For proteins without free thiols, disulfide bonds can be reduced prior to labeling.
Materials:
-
Cysteine-containing peptide or protein
-
¹⁹⁵AuCl₃ in 0.1 M HCl
-
Phosphate buffer (0.1 M, pH 6.5-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction (if necessary)
-
Size-exclusion chromatography (SEC) columns (e.g., PD-10)
-
Radio-TLC or radio-HPLC system
-
Sterile, pyrogen-free vials and reagents
Procedure:
-
Preparation of Peptide/Protein: Dissolve the peptide or protein in phosphate buffer (pH 7.0) to a concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the TCEP using a desalting column.
-
Radiolabeling Reaction: Add the desired amount of ¹⁹⁵AuCl₃ (e.g., 37-185 MBq) to the peptide/protein solution. The gold will readily react with the free thiol groups.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Purify the ¹⁹⁵Au-labeled biomolecule from unreacted ¹⁹⁵Au using an SEC column equilibrated with a suitable buffer (e.g., PBS).
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-TLC or radio-HPLC.
-
Specific Activity: Calculate the specific activity.
-
Stability: Assess the stability of the Au-S bond by incubating the product in saline and serum, and also by challenging with a competing thiol-containing compound like cysteine or glutathione. The Au-S bond is known to be susceptible to cleavage by other thiols.[11]
-
Section 3: Quantitative Data and Quality Control
The success of any radiolabeling procedure is determined by key quantitative parameters. The following table provides representative target values for ¹⁹⁵Au-labeled peptides and proteins. Actual results will vary depending on the biomolecule, labeling method, and reaction conditions.
| Parameter | Indirect Labeling (Chelator) | Direct Labeling (Thiol) | Quality Control Method |
| Radiochemical Purity (RCP) | > 95% | > 90% | Radio-TLC, Radio-HPLC |
| Specific Activity | 10-100 GBq/µmol | 5-50 GBq/µmol | Calculation based on radioactivity and biomolecule quantity |
| In Vitro Serum Stability (24h) | > 90% | > 80% (variable) | Radio-TLC or Radio-HPLC analysis of serum samples |
| Labeling Efficiency | > 80% | > 70% | Radio-TLC of the crude reaction mixture |
Note: The stability of directly labeled conjugates can be lower due to the potential for exchange with endogenous thiol-containing molecules.[11][12]
Quality Control Procedures
Rigorous quality control is essential to ensure the safety and efficacy of radiolabeled biomolecules.[13][14]
-
Radiochemical Purity (RCP): This is the most critical parameter and is defined as the percentage of the total radioactivity that is in the desired chemical form (i.e., bound to the peptide or protein). It is typically measured by:
-
Radio-Thin Layer Chromatography (Radio-TLC): A rapid method using instant thin-layer chromatography (ITLC) strips. The labeled protein remains at the origin, while free ¹⁹⁵Au moves with the solvent front.
-
Radio-High Performance Liquid Chromatography (Radio-HPLC): Provides higher resolution and can distinguish between the labeled product, free gold, and any radiolabeled impurities or degradation products.[7][8]
-
-
Radionuclidic Purity: This ensures that the radioactivity is solely from ¹⁹⁵Au and not from other contaminating radioisotopes. This is typically provided by the radionuclide supplier.
-
Sterility and Apyrogenicity: For in vivo applications, the final product must be sterile and free of pyrogens. This is achieved by using sterile reagents and equipment and performing the final formulation in a laminar flow hood. The final product should be tested for sterility and endotoxin levels.
Conclusion
The labeling of peptides and proteins with this compound can be successfully achieved through both indirect chelation-based methods and direct labeling of thiol groups. The choice of method depends on the specific biomolecule, its functional groups, and the desired in vivo stability. The indirect method using macrocyclic chelators like DOTA generally offers higher stability, which is crucial for in vivo applications. Direct labeling is a simpler procedure but may be more susceptible to in vivo degradation. Careful optimization of reaction conditions and rigorous quality control are paramount for the development of effective and safe ¹⁹⁵Au-based radiopharmaceuticals.
References
- 1. This compound (14320-93-5) for sale [vulcanchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Biomolecule Labeling with Gold Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Thermal Stability of DNA Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
Application of Gold-195m in First-Pass Radionuclide Angiocardiography
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-195m (Au-195m) is an ultra-short-lived radionuclide ideal for first-pass radionuclide angiocardiography, a diagnostic imaging technique to assess cardiac function, particularly left ventricular ejection fraction (LVEF). Its short half-life of 30.5 seconds allows for sequential measurements in rapid succession with significantly lower radiation exposure to the patient compared to the more conventional Technetium-99m (Tc-99m).[1][2][3] This characteristic is particularly advantageous for monitoring rapid changes in ventricular function in response to interventions or exercise.[3][4]
Au-195m is produced from a generator system where it is the daughter radionuclide of Mercury-195m (Hg-195m), which has a half-life of 41.6 hours.[1][2] This bedside generator system allows for on-demand elution of sterile and pyrogen-free Au-195m for immediate clinical use.[5][6] The emitted 262 keV gamma ray is suitable for imaging with standard gamma cameras.[1]
Key Applications
-
Sequential Assessment of Ventricular Performance: The primary application of Au-195m is in performing multiple, sequential first-pass studies to evaluate left ventricular function under varying physiological conditions or pharmacological interventions.[1][4]
-
Exercise Physiology Studies: Au-195m is well-suited for studying cardiac responses to exercise, allowing for the assessment of LVEF at each stage of exercise and during recovery.[3]
-
Pharmacological Intervention Studies: The ability to perform repeated measurements makes Au-195m a valuable tool in drug development for assessing the acute effects of cardioactive drugs on ventricular function.[4]
-
Quantification of Intracardiac Shunts: Au-195m has been shown to be a reproducible and accurate method for the quantification of left-to-right intracardiac shunts, with the low radiation dose making it suitable for pediatric patients.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the use of Gold-195m in first-pass radionuclide angiocardiography.
Table 1: Gold-195m Generator and Radiopharmaceutical Properties
| Parameter | Value | Reference |
| Gold-195m (Au-195m) Half-life | 30.5 seconds | [1][2][3] |
| Mercury-195m (Hg-195m) Half-life | 41.6 hours | [1][2] |
| Gamma Ray Energy | 262 keV | [1] |
| Generator Eluate Volume | 2 ml | [1] |
| Au-195m Yield per Elution | 20 - 25 mCi | [1][6] |
| Hg-195m Breakthrough | 0.02% of generator content | [1] |
Table 2: Performance and Reproducibility
| Parameter | Value | Reference |
| Correlation of LVEF (Au-195m vs. Tc-99m) | r = 0.92 - 0.98 | [2][3][4][6] |
| Reproducibility of LVEF (repeated Au-195m studies) | r = 0.93 - 0.98 | [2][4][6] |
| Interstudy Variability of LVEF (Au-195m) | 4 ± 2% | [1] |
| Acquired Counts per Second (Left Ventricular Phase) | 160,000 - 190,000 | [1] |
| End-Diastolic Left Ventricular Counts | 3,000 - 6,000 (background- and decay-corrected) | [1] |
Table 3: Radiation Dosimetry
| Parameter | Estimated Dose per Study | Reference |
| Whole Body | 0.007 rad | [1] |
| Kidney | 0.34 rad | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Gold-195m in first-pass radionuclide angiocardiography.
Protocol 1: Gold-195m Elution and Preparation
Objective: To obtain a sterile, pyrogen-free bolus of Au-195m for intravenous injection.
Materials:
-
Mercury-195m/Gold-195m generator system
-
Sterile, pyrogen-free eluent (e.g., sodium thiosulfate solution)
-
Lead shielding for the generator
-
Dose calibrator
Procedure:
-
Ensure the generator is properly shielded with approximately 8 cm of lead on all sides.
-
Aseptically connect the sterile eluent to the generator inlet.
-
Connect a sterile collection vial to the generator outlet.
-
Elute the generator with 2 ml of the eluent.
-
Measure the activity of the eluted Au-195m in a dose calibrator. The expected yield is approximately 20-25 mCi.
-
Measure for Hg-195m breakthrough. The breakthrough should be minimal (e.g., 0.02% of the generator's Hg-195m content).
-
The eluted Au-195m is ready for immediate administration. Elution can be repeated at 3-10 minute intervals.[1]
Protocol 2: First-Pass Radionuclide Angiocardiography at Rest
Objective: To acquire first-pass cardiac data for the calculation of left ventricular ejection fraction (LVEF) at rest.
Patient Preparation:
-
No specific patient preparation such as fasting is required.
-
Position the patient supine under the gamma camera.
-
Attach ECG electrodes for gating, if required, although first-pass studies are often ungated.
Radiopharmaceutical Administration:
-
Administer approximately 20-25 mCi of Au-195m as a rapid intravenous bolus injection.
-
Follow immediately with a saline flush to ensure a compact bolus.
Imaging Acquisition:
-
Gamma Camera: Use a large-field-of-view gamma camera equipped with a medium-energy, parallel-hole collimator.[2] A computerized multicrystal gamma camera is ideal for high count rates.[1]
-
Projection: Position the detector in the left anterior oblique (LAO) projection for optimal separation of the left ventricle.[2] Right anterior oblique (RAO) views can also be used for better visualization of the anterior and infero-posterior walls.[8]
-
Acquisition Mode: Acquire a dynamic study in list mode or frame mode.
-
Framing Rate: Use a high framing rate (e.g., 20-50 milliseconds per frame) to adequately sample the cardiac cycle.
-
Acquisition Duration: Acquire data for 30-60 seconds to capture the first transit of the bolus through the central circulation.
Data Analysis:
-
Reframe the dynamic data into a time-activity curve.
-
Identify the frames corresponding to the passage of the bolus through the left ventricle.
-
Define a region of interest (ROI) over the left ventricle at end-diastole.
-
Define a background ROI adjacent to the left ventricle.
-
Generate a background-corrected time-activity curve for the left ventricle.
-
Identify the end-diastolic (peak) and end-systolic (valley) counts for several cardiac cycles.
-
Calculate the LVEF using the formula: LVEF (%) = [(End-Diastolic Counts - End-Systolic Counts) / End-Diastolic Counts] x 100.
Protocol 3: Sequential First-Pass Studies During Exercise
Objective: To assess changes in LVEF in response to physical stress.
Procedure:
-
Perform a baseline first-pass study at rest as described in Protocol 2.
-
The patient begins a graded exercise protocol (e.g., upright bicycle ergometry).
-
At the end of each 3-minute stage of exercise, inject a fresh bolus of Au-195m and acquire a new first-pass study.[3]
-
Acquire an additional study immediately post-exercise.[3]
-
Analyze the data for each time point to determine the LVEF response to exercise.
-
This protocol can be combined with Thallium-201 stress scintigraphy for a comprehensive assessment of myocardial function and perfusion.[3]
Visualizations
Caption: Workflow for Au-195m first-pass radionuclide angiocardiography.
Caption: Key properties and advantages of Gold-195m for cardiac imaging.
References
- 1. Gold- 195m, a new generator-produced short-lived radionuclide for sequential assessment of ventricular performance by first pass radionuclide angiocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative radionuclide angiocardiography using gold-195m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold-195m for serial first pass radionuclide angiocardiography during upright exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reproducibility and reliability of first pass radionuclide ventriculography with Au-195m. Validation of Au-195m radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Gold-195m, an ultra-short-lived generator-produced radionuclide: clinical application in sequential first pass ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of intracardiac shunts by gold-195m, a new radionuclide with a short half life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Noninvasive first-pass study of the heart with the short-lived radionuclide gold 195m] - PubMed [pubmed.ncbi.nlm.nih.gov]
Gold-195 as a Tracer for In Vivo Biodistribution Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-195 (¹⁹⁵Au) is a valuable radionuclide for in vivo biodistribution studies, offering a unique combination of a moderately long half-life and detectable gamma emissions. With a half-life of 186.01 days, ¹⁹⁵Au allows for longitudinal studies over an extended period, enabling the tracking of slow-accumulating or long-retained compounds. Its decay via electron capture to stable Platinum-195 is accompanied by the emission of gamma radiation at 0.2268 MeV, which can be effectively detected using standard gamma cameras.[1] This makes ¹⁹⁵Au a suitable tracer for quantitative biodistribution assessment in preclinical animal models, aiding in the development of novel therapeutics and diagnostics.
These application notes provide a comprehensive overview of the use of ¹⁹⁵Au as a tracer, including its production, proposed radiolabeling strategies, and detailed protocols for in vivo biodistribution studies.
Physicochemical Properties of this compound
A clear understanding of the nuclear properties of ¹⁹⁵Au is essential for its application in biodistribution studies.
| Property | Value |
| Atomic Number | 79 |
| Mass Number | 195 |
| Atomic Mass | 194.965017 Da |
| Half-life | 186.01 ± 0.06 days |
| Decay Mode | Electron Capture (100%) |
| Decay Product | ¹⁹⁵Pt (stable) |
| Principal Gamma Emission | 0.2268 MeV |
Table 1: Key Nuclear Properties of this compound.[1]
Production of this compound
This compound is typically produced from a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator system. The parent isotope, Mercury-195m (¹⁹⁵ᵐHg, half-life 41.6 hours), decays to the short-lived metastable isomer Gold-195m (¹⁹⁵ᵐAu, half-life 30.5 seconds), which is often used for cardiac imaging.[2][3] Subsequently, ¹⁹⁵ᵐAu decays to the longer-lived ¹⁹⁵Au. For biodistribution studies requiring a longer observation window, the eluate from the generator can be allowed to decay, leaving the desired ¹⁹⁵Au. The primary production of ¹⁹⁵ᵐHg is achieved through cyclotron bombardment.[2]
Caption: Production pathway of this compound for research use.
Experimental Protocols
Protocol 1: General Radiolabeling of Nanoparticles with this compound (Proposed)
While specific protocols for ¹⁹⁵Au are scarce, methods developed for other gold radioisotopes like ¹⁹⁸Au can be adapted. This protocol describes a general method for incorporating ¹⁹⁵Au into pre-synthesized nanoparticles.
Materials:
-
HAuCl₄ (containing ¹⁹⁵Au)
-
Pre-synthesized nanoparticles (e.g., silica, polymers) with surface functional groups (e.g., amines, thiols)
-
Reducing agent (e.g., sodium citrate)
-
Reaction buffer (e.g., MES, PBS)
-
Purification system (e.g., centrifugation, size exclusion chromatography)
Procedure:
-
Preparation of ¹⁹⁵Au Precursor: Dissolve the ¹⁹⁵Au-containing gold foil in aqua regia (a mixture of nitric and hydrochloric acids) and then evaporate to obtain H¹⁹⁵AuCl₄.
-
Surface Functionalization (if necessary): Ensure nanoparticles have appropriate functional groups for gold binding.
-
Radiolabeling Reaction:
-
Disperse the nanoparticles in the reaction buffer.
-
Add the H¹⁹⁵AuCl₄ solution to the nanoparticle suspension.
-
Introduce a reducing agent to facilitate the deposition of metallic ¹⁹⁵Au onto the nanoparticle surface.
-
Allow the reaction to proceed at a controlled temperature with gentle stirring.
-
-
Purification:
-
Separate the ¹⁹⁵Au-labeled nanoparticles from unreacted ¹⁹⁵Au and other reagents using centrifugation or size exclusion chromatography.
-
Wash the labeled nanoparticles multiple times with the appropriate buffer.
-
-
Quality Control:
-
Determine the radiolabeling efficiency and radiochemical purity using techniques like radio-TLC or gamma spectroscopy.
-
Characterize the size, charge, and stability of the final radiolabeled nanoparticles.
-
Caption: Workflow for radiolabeling nanoparticles with this compound.
Protocol 2: In Vivo Biodistribution Study in a Rodent Model
This protocol outlines the steps for conducting a biodistribution study of a ¹⁹⁵Au-labeled compound in mice.
Materials:
-
¹⁹⁵Au-labeled tracer
-
Healthy laboratory mice (e.g., Balb/c)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for injection
-
Gamma counter
-
Dissection tools
-
Saline solution
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Dose Preparation: Prepare the ¹⁹⁵Au-labeled tracer in a sterile, injectable solution (e.g., saline). The exact activity will depend on the specific activity of the tracer and the sensitivity of the detection equipment.
-
Administration:
-
Anesthetize the mice.
-
Administer a precise volume of the ¹⁹⁵Au-labeled tracer via the desired route (e.g., intravenous tail vein injection).
-
-
Time Points: Euthanize groups of animals (n=3-5 per group) at predefined time points post-injection (e.g., 1h, 4h, 24h, 48h, 7d).
-
Organ Harvesting and Measurement:
-
Collect blood via cardiac puncture.
-
Dissect and collect organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor).
-
Weigh each organ.
-
Measure the radioactivity in each organ using a gamma counter.
-
Include standards of the injected dose to allow for quantification.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Present the data in tabular and graphical formats.
-
Caption: Workflow for an in vivo biodistribution study.
Biodistribution Data
Biodistribution of Ionic this compound
A foundational study by Andersson et al. (1988) investigated the biodistribution of ionic ¹⁹⁵Au in rabbits following injection of the eluate from a ¹⁹⁵ᵐHg-¹⁹⁵ᵐAu generator. The results indicated primary accumulation in the liver and kidneys.[4]
| Organ | Absorbed Dose (mGy) from a single elution |
| Kidney | 2.2 |
| Liver | 1.3 |
Table 2: Absorbed dose in rabbits from a single elution of a ¹⁹⁵ᵐHg-¹⁹⁵ᵐAu generator, highlighting the primary organ accumulation of ionic ¹⁹⁵Au.[4]
Expected Biodistribution of ¹⁹⁵Au-Labeled Nanoparticles (Based on ¹⁹⁸Au Data)
Generally, intravenously injected gold nanoparticles show significant accumulation in the organs of the reticuloendothelial system (RES), primarily the liver and spleen. For example, a study with ¹⁹⁸Au-labeled nanospheres showed high hepatic and splenic accumulation.
| Organ | % Injected Dose per Gram (%ID/g) at 24h (¹⁹⁸Au-nanospheres) |
| Liver | ~60 |
| Spleen | ~70 |
| Blood | ~10 |
| Tumor | ~23 |
Table 3: Representative biodistribution data for ¹⁹⁸Au-labeled nanospheres in tumor-bearing mice 24 hours post-injection. This data serves as an illustrative example of the expected biodistribution for similarly constructed ¹⁹⁵Au-nanoparticles.
Conclusion
This compound presents a promising option as a tracer for long-term in vivo biodistribution studies due to its favorable half-life and clear gamma signal. While there is a scarcity of published data on the biodistribution of complex molecules labeled with ¹⁹⁵Au, existing information on the ionic form and analogous studies with other gold radioisotopes provide a solid foundation for its application. The protocols outlined here offer a starting point for researchers to incorporate ¹⁹⁵Au into their drug development and nanotechnology research programs, enabling detailed investigation of the in vivo fate of novel compounds and materials. Further research is warranted to establish specific radiolabeling protocols and expand the biodistribution database for ¹⁹⁵Au-labeled entities.
References
- 1. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group [jove.com]
Application Notes and Protocols for Permanent Seed Implantation in Prostate Brachytherapy
A Note on Gold-195: Extensive review of current and historical medical literature reveals no evidence of this compound (Au-195) being used for seed implantation in prostate brachytherapy. While the radioactive isotope Gold-198 was used historically, it has been largely superseded by other isotopes due to factors including radiation safety and clinical outcomes.[1][2] The following application notes and protocols detail the established methods for low-dose-rate (LDR) prostate brachytherapy using the most commonly employed radioactive seeds: Iodine-125 (¹²⁵I), Palladium-103 (¹⁰³Pd), and Cesium-131 (¹³¹Cs).
Introduction to Prostate Brachytherapy with Permanent Seed Implantation
Prostate brachytherapy is a form of internal radiation therapy where small, radioactive sources (seeds) are permanently placed within the prostate gland to deliver a concentrated dose of radiation directly to the cancerous tissue while minimizing exposure to surrounding healthy organs such as the bladder and rectum.[3][4] This technique, also known as low-dose-rate (LDR) brachytherapy, is a well-established and effective treatment option for patients with localized prostate cancer, particularly those with low to favorable intermediate-risk disease.[5][6]
The primary goal of LDR prostate brachytherapy is to deliver a sufficiently high dose of radiation to eradicate cancerous cells. The choice of isotope depends on various factors, including the tumor's characteristics and the physician's preference. The seeds emit radiation over several months as their radioactivity decays, and they remain in the prostate permanently.[3]
Isotope Characteristics and Selection
The selection of the radioisotope is a critical step in treatment planning. The most commonly used isotopes for permanent prostate brachytherapy are Iodine-125, Palladium-103, and Cesium-131.[5] Their physical properties are summarized in the table below.
| Isotope | Half-Life | Average Energy | Prescribed Dose (Monotherapy) |
| Iodine-125 (¹²⁵I) | 59.4 days | 28 keV | 145 Gy |
| Palladium-103 (¹⁰³Pd) | 17.0 days | 21 keV | 125 Gy |
| Cesium-131 (¹³¹Cs) | 9.7 days | 29 keV | 115 Gy |
Data sourced from multiple clinical guidelines and comparative studies.[7]
Experimental Protocols: A Step-by-Step Guide
The process of prostate brachytherapy using permanent seed implantation can be broken down into several key stages, from patient selection to post-implant evaluation.
Patient Selection
Appropriate patient selection is crucial for successful outcomes. Generally, ideal candidates for LDR brachytherapy as monotherapy present with:
-
Clinically localized prostate cancer (Stage T1-T2a)
-
Gleason score ≤ 6
-
Prostate-Specific Antigen (PSA) level < 10 ng/mL
-
Good urinary function (IPSS < 12)
-
Prostate volume typically between 20 and 60 cc
For patients with intermediate or high-risk disease, brachytherapy may be used in combination with external beam radiation therapy (EBRT).[6]
Pre-Implantation Planning
The objective of this phase is to create a detailed, patient-specific plan for the placement of the radioactive seeds.
-
Volume Study: A transrectal ultrasound (TRUS) is performed to acquire detailed images of the prostate gland.[3] These images are used to determine the precise size and shape of the prostate, which is essential for calculating the number and placement of the seeds.
-
Dosimetry Planning: Specialized software is used to create a three-dimensional model of the prostate. The radiation oncologist and medical physicist then develop a treatment plan that specifies the exact location for each seed to ensure optimal dose distribution to the prostate while minimizing radiation to the urethra, bladder, and rectum.[8]
Implantation Procedure
The seed implantation is a minimally invasive surgical procedure performed under anesthesia.
-
Anesthesia: The patient is typically given spinal or general anesthesia.
-
Positioning and Imaging: The patient is placed in the lithotomy position. A TRUS probe is inserted into the rectum to provide real-time imaging of the prostate.
-
Template and Needle Insertion: A template grid is placed against the perineum (the area between the scrotum and anus).[3] Thin, hollow needles are then inserted through the template and into the prostate, guided by the live ultrasound images.
-
Seed Deposition: The radioactive seeds are deposited into the prostate through the needles according to the pre-determined treatment plan.[3] The needles are then withdrawn, leaving the seeds in place. Typically, between 50 and 100 seeds are implanted.[9]
-
Catheterization: A urinary catheter may be placed to help with urination during recovery.[9]
Post-Implantation Dosimetry
Approximately 30 days after the procedure, a CT scan or MRI is performed. This allows the clinical team to verify the final placement of the seeds and confirm that the actual radiation dose delivered to the prostate matches the treatment plan. Adjustments are rarely necessary but this step is crucial for quality assurance.
Quantitative Data and Clinical Outcomes
The effectiveness of prostate brachytherapy is well-documented, with high rates of cancer control and long-term survival.
| Outcome Measure | Iodine-125 | Palladium-103 | Cesium-131 |
| 5-Year Biochemical Control | >85% | >85% | Comparable to I-125 & Pd-103 |
| 10-Year Overall Survival | >85% | >85% | Long-term data still maturing |
| Common Side Effects | Urinary irritation, erectile dysfunction | Urinary irritation, erectile dysfunction | Potentially shorter duration of urinary symptoms |
Biochemical control is typically defined as the absence of a rise in PSA levels after treatment. Data is aggregated from multiple large-scale studies.[6][10]
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the key processes in prostate brachytherapy with permanent seed implantation.
Caption: A high-level workflow diagram illustrating the sequential stages of prostate brachytherapy from patient selection to long-term follow-up.
Caption: A detailed flowchart of the intraoperative steps involved in the permanent seed implantation procedure.
References
- 1. ijrr.com [ijrr.com]
- 2. The "Golden Age" of prostate brachytherapy: a cautionary tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopes of gold - Wikipedia [en.wikipedia.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. westernradiationoncology.com [westernradiationoncology.com]
- 6. Evolution of brachytherapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brachytherapy using gold-198 foils in treatment of mouth tumors: case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Gold seed implantation in prostate brachytherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. issr.edu.kh [issr.edu.kh]
Preclinical Evaluation of Gold-195 Labeled Therapeutic Agents: Application Notes and Protocols
A Note to the Researcher: Extensive literature review reveals a significant scarcity of studies on the preclinical therapeutic applications of Gold-195. The majority of research focuses on its metastable isomer, Gold-195m, for diagnostic imaging due to its short half-life. Therapeutic research on gold radioisotopes has predominantly utilized Gold-198, which exhibits beta emission suitable for therapy.
Therefore, this document provides a comprehensive overview and detailed protocols for the preclinical evaluation of radiolabeled gold therapeutic agents, using Gold-198 labeled nanoparticles (AuNPs) as a representative and well-documented example. This information is highly relevant and adaptable for the conceptual design of studies involving other gold radioisotopes. A section on the known biodistribution and dosimetry of this compound is included to address the specific interest in this isotope.
Introduction to Radiolabeled Gold Nanoparticles in Cancer Therapy
Gold nanoparticles (AuNPs) have emerged as a promising platform in cancer therapy due to their unique physicochemical properties. When labeled with a therapeutic radioisotope such as Gold-198 (¹⁹⁸Au), they offer the potential for targeted radionuclide therapy. ¹⁹⁸Au is a beta-emitter with a half-life of 2.7 days, making it suitable for delivering a cytotoxic radiation dose to tumor tissues. The preclinical evaluation of such agents is a critical step in their development, involving a series of in vitro and in vivo studies to assess their safety and efficacy.
Synthesis and Characterization of Gold-198 Labeled Nanoparticles
The synthesis of ¹⁹⁸AuNPs typically involves the reduction of a gold salt in the presence of a stabilizing agent. The radiolabeling can be achieved by incorporating the radioactive gold precursor during the synthesis or by activating stable gold nanoparticles in a nuclear reactor.
Illustrative Synthesis Protocol for Gum Arabic-Coated ¹⁹⁸AuNPs
This protocol is based on the synthesis of glycoprotein (gum arabic) functionalized gold nanoparticles containing ¹⁹⁸Au.
Materials:
-
Gold-198 (¹⁹⁸Au) foil
-
Aqua regia (3:1 mixture of concentrated HCl and HNO₃)
-
Gum arabic solution
-
Trimeric alanine
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activation of Gold: High-purity gold foils are activated to Gold-198 in a nuclear reactor.
-
Dissolution of ¹⁹⁸Au: The activated ¹⁹⁸Au foil is dissolved in aqua regia to form H¹⁹⁸AuCl₄. This step should be performed in a shielded fume hood.
-
Nanoparticle Synthesis:
-
A solution of gum arabic is prepared in deionized water.
-
Trimeric alanine is added as a reducing agent.
-
The H¹⁹⁸AuCl₄ solution is added to the gum arabic solution under vigorous stirring.
-
The reaction is allowed to proceed until a color change to ruby red is observed, indicating the formation of AuNPs.
-
-
Purification: The resulting ¹⁹⁸AuNPs are purified by centrifugation and washing with PBS to remove unreacted reagents.
-
Characterization: The synthesized ¹⁹⁸AuNPs are characterized for their size, shape, and stability using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS). The radiochemical purity is determined by techniques like radio-TLC or HPLC.
In Vitro Evaluation
In vitro studies are essential to determine the cellular uptake, cytotoxicity, and mechanism of action of the ¹⁹⁸AuNPs before proceeding to animal studies.
Cell Culture
-
Human prostate cancer cell lines (e.g., PC-3) and non-cancerous cell lines (e.g., human embryonic kidney cells, HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Cellular Uptake Studies
Protocol:
-
Cells are seeded in 24-well plates and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing varying concentrations of ¹⁹⁸AuNPs.
-
Cells are incubated for different time points (e.g., 1, 4, 24 hours).
-
At each time point, the medium is removed, and the cells are washed with PBS to remove unbound nanoparticles.
-
Cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
-
The cellular uptake is expressed as a percentage of the administered dose.
Cytotoxicity Assays (MTT Assay)
Protocol:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with different concentrations of ¹⁹⁸AuNPs and non-radioactive AuNPs (as a control).
-
The plates are incubated for 24, 48, and 72 hours.
-
At the end of the incubation period, MTT reagent is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
In Vivo Preclinical Evaluation
Animal models are used to evaluate the biodistribution, pharmacokinetics, therapeutic efficacy, and toxicity of the ¹⁹⁸AuNPs.
Animal Models
-
Immunocompromised mice (e.g., SCID or nude mice) are used for xenograft tumor models.
-
Human prostate cancer cells (PC-3) are injected subcutaneously to establish tumors.
Biodistribution Studies
Protocol:
-
Tumor-bearing mice are injected intravenously or intratumorally with a known activity of ¹⁹⁸AuNPs.
-
At various time points post-injection (e.g., 1, 24, 48, 72 hours), cohorts of mice are euthanized.
-
Organs of interest (blood, tumor, liver, spleen, kidneys, etc.) are harvested, weighed, and the radioactivity is measured in a gamma counter.
-
The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Therapeutic Efficacy Studies
Protocol:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives an intratumoral or intravenous injection of ¹⁹⁸AuNPs. The control group may receive saline or non-radioactive AuNPs.
-
Tumor volume and body weight are measured every few days for a specified period (e.g., 30 days).
-
Tumor growth inhibition is calculated and compared between the groups.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of ¹⁹⁸AuNPs.
Table 1: Biodistribution of GA-¹⁹⁸AuNPs in Prostate Tumor-Bearing SCID Mice (Intratumoral Injection)
| Organ | %ID/g at 24h | %ID/g at 72h |
| Tumor | >95% | >90% |
| Liver | <1% | <0.5% |
| Spleen | <0.5% | <0.2% |
| Kidneys | <0.5% | <0.2% |
| Blood | <0.1% | <0.05% |
Table 2: Therapeutic Efficacy of GA-¹⁹⁸AuNPs in Prostate Tumor-Bearing Mice
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition |
| Saline Control | ~100 | ~550 | 0% |
| GA-¹⁹⁸AuNPs (70 Gy) | ~100 | ~100 | 82% reduction compared to control |
Biodistribution and Dosimetry of this compound
While not a therapeutic agent, this compound (¹⁹⁵Au) is a long-lived daughter product of the Gold-195m (¹⁹⁵ᵐAu) generator used for diagnostic imaging. Understanding its biodistribution is crucial for assessing the radiation dose to the patient.
A study in rabbits injected with the eluate from a ¹⁹⁵ᵐHg-¹⁹⁵ᵐAu generator showed that the ¹⁹⁵Au activity was primarily localized in the liver and kidneys.[1]
Table 3: Estimated Absorbed Radiation Dose from a Single Injection of ¹⁹⁵ᵐAu Generator Eluate in Humans
| Organ | Absorbed Dose (mGy) |
| Kidney | 2.2 |
| Liver | 1.3 |
| Effective Dose Equivalent | 0.26 mSv |
Data extrapolated from rabbit studies and represents the dose from the ¹⁹⁵Au component only. The total effective dose equivalent from all radionuclides in the eluate was estimated to be 0.65 mSv.[1]
Visualizations
Experimental Workflow
Caption: Preclinical evaluation workflow for radiolabeled gold nanoparticles.
Cellular Uptake and Therapeutic Action
Caption: Mechanism of cellular uptake and therapeutic action of ¹⁹⁸AuNPs.
References
Application Notes and Protocols for Gold-195: Dosimetry and Radiation Safety
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed dosimetry data and comprehensive radiation safety protocols for the handling of Gold-195 (Au-195). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing radiation exposure to personnel.
Dosimetry and Radiological Characteristics of this compound
This compound is a radioactive isotope of gold with a half-life of 186.1 days.[1] It decays by electron capture to stable Platinum-195 (Pt-195), emitting a spectrum of gamma rays and conversion electrons.[2][3][4] Understanding these radiological properties is fundamental to implementing appropriate safety measures.
Quantitative Dosimetry Data
The following table summarizes the key dosimetric and radiological data for this compound.
| Parameter | Value | Unit |
| Half-Life (T½) | 186.1 | days |
| Decay Mode | Electron Capture | - |
| Primary Gamma Emissions | 98.8, 129.7, 228.5 | keV |
| Primary Conversion Electron Emissions | 29.3, 66.8, 86.6, 97.5 | keV |
| Annual Limit on Intake (ALI) - Inhalation | 1x10⁴ | µCi |
| Derived Air Concentration (DAC) | 5x10⁻⁶ | µCi/ml |
| Half-Value Layer (HVL) in Lead | ~0.3 | mm |
| Tenth-Value Layer (TVL) in Lead | ~1.0 | mm |
Note: Gamma and electron emission data represent the most abundant energies. A more detailed spectrum exists. HVL and TVL values are approximate for the primary gamma energies.
Decay Scheme of this compound
The following diagram illustrates the decay pathway of this compound to Platinum-195.
Radiation Safety Protocols
A robust radiation safety program is mandatory when working with this compound. The following protocols are based on the principles of As Low As Reasonably Achievable (ALARA), time, distance, and shielding.
Personal Protective Equipment (PPE)
A standard set of PPE is required for handling unsealed this compound sources.
| PPE Item | Specification |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Gloves | Two pairs of disposable nitrile gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Dosimetry | Whole-body and ring dosimeters. |
Shielding
The primary gamma emissions of this compound are in the low to medium energy range. Lead is an effective shielding material for these energies.
-
Stock Vials: Store stock solutions of this compound in lead containers (pigs) with a wall thickness of at least 3-6 mm.
-
Work Area: Conduct all work with open sources of this compound behind lead L-shields. The thickness of the shield should be a minimum of 3-6 mm of lead.
-
Waste: Store liquid and solid waste in appropriately shielded containers.
Contamination Control
Regular monitoring for contamination is essential to prevent the spread of radioactive material.
-
Surveys: Perform surveys of the work area, hands, and clothing with a Geiger-Müller survey meter at the beginning and end of each procedure.
-
Wipe Tests: Conduct and document weekly wipe tests of the work area and equipment.
-
Decontamination: In case of contamination, decontaminate the affected area immediately using a suitable decontamination solution.
Experimental Protocols: Representative Workflow for Protein Radiolabeling
The following is a generalized protocol for the radiolabeling of a protein with this compound. This protocol should be adapted and optimized for specific applications.
Materials and Reagents
-
This compound in a suitable chemical form (e.g., [¹⁹⁵Au]AuCl₃)
-
Protein to be labeled
-
Chelating agent (if necessary for the specific labeling chemistry)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution
-
Size-exclusion chromatography column for purification
-
Radio-TLC or radio-HPLC system for quality control
Labeling Procedure
The logical workflow for a typical radiolabeling experiment is outlined below.
-
Preparation: In a designated radioactive work area, prepare the protein solution in the reaction buffer. Thaw the this compound stock solution.
-
Reaction: Add the appropriate volume of this compound to the protein solution. The molar ratio of gold to protein will need to be optimized. Incubate the reaction mixture at the optimal temperature and time for the specific protein and labeling chemistry.
-
Quenching: Stop the reaction by adding a quenching solution, if required by the specific chemistry.
-
Purification: Separate the radiolabeled protein from unreacted this compound using a pre-equilibrated size-exclusion chromatography column. Collect fractions and measure the radioactivity in each fraction.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
Waste Disposal
Proper management of radioactive waste is critical for safety and regulatory compliance.
Waste Segregation
-
Short-lived vs. Long-lived: this compound has a half-life of 186.1 days, classifying it as a long-lived isotope for laboratory waste purposes. It must be segregated from short-lived isotopes (half-life < 90 days).[5]
-
Physical Form: Segregate waste into dry solids (gloves, paper towels), liquids (aqueous solutions), and sharps.
-
Mixed Waste: Avoid generating mixed waste (radioactive and hazardous chemical waste) whenever possible. If mixed waste is generated, it requires special handling and disposal procedures.
Waste Containers and Labeling
-
Use designated, properly shielded containers for each waste stream.
-
Clearly label each container with the radiation symbol, the isotope (this compound), the activity, the date, and the chemical composition of the contents.
Disposal Pathway
All this compound waste must be disposed of through the institution's licensed radioactive waste disposal program. Do not dispose of any radioactive waste in the regular trash or down the sanitary sewer.
By implementing these dosimetry-informed safety protocols and following standardized experimental procedures, researchers can safely and effectively utilize this compound in their work. Always consult with your institution's Radiation Safety Officer for specific guidance and requirements.
References
- 1. researchhow2.uc.edu [researchhow2.uc.edu]
- 2. This compound (14320-93-5) for sale [vulcanchem.com]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Solved 27. This compound (19579Au) decays by an electron capture. | Chegg.com [chegg.com]
- 5. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
Troubleshooting & Optimization
Gold-195 Production and Purification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges, troubleshooting protocols, and frequently asked questions related to the production and purification of Gold-195 (¹⁹⁵Au).
Frequently Asked Questions (FAQs)
Production:
-
What are the primary methods for producing this compound? The main production routes for ¹⁹⁵Au are through nuclear reactions in a cyclotron or reactor. One common method involves the proton bombardment of a stable Gold-197 (¹⁹⁷Au) target, leading to the formation of Mercury-195m (¹⁹⁵ᵐHg) via a (p,3n) reaction. The ¹⁹⁵ᵐHg then decays to this compound.[1] Another approach is the irradiation of platinum targets, where nuclear reactions can also yield ¹⁹⁵Au.[2] The irradiation of mercury isotopes is also a viable production pathway.[3]
-
What are the common radionuclidic impurities in this compound production? When producing ¹⁹⁵Au from a ¹⁹⁷Au target, other gold isotopes such as ¹⁹⁶Au and ¹⁹⁸Au can be formed as impurities through (n,γ) reactions if there is a neutron flux present.[4] If produced from a platinum target, other gold isotopes like ¹⁹⁹Au may also be generated.[2] When using a ¹⁹⁵ᵐHg/¹⁹⁵Au generator system, breakthrough of the parent ¹⁹⁵ᵐHg is a primary radionuclidic impurity.[1]
-
How can I minimize the formation of these impurities during irradiation? Optimizing the proton beam energy in a cyclotron is crucial to maximize the cross-section for the desired (p,3n) reaction that produces ¹⁹⁵ᵐHg, while minimizing competing reactions that lead to other mercury and gold isotopes.[1] For reactor-based production, the choice of target material and irradiation time and flux are key parameters to control.[4]
Purification:
-
What are the most effective methods for separating this compound from the target material? Solvent extraction and ion exchange chromatography are highly effective for purifying ¹⁹⁵Au.[5][6] For instance, Gold(III) can be selectively extracted from acidic solutions.[6] An extraction-chromatographic method using tributyl-phosphate has also been described for separating gold radioisotopes from irradiated platinum.[2]
-
I'm experiencing low yield during the purification of this compound. What could be the cause? Low purification yields can stem from several factors. In solvent extraction, incomplete initial dissolution of the target material or suboptimal phase contact time can be problematic.[6] For ion exchange chromatography, issues can include improper column equilibration, incorrect buffer pH or ionic strength, or the column being overloaded with the sample.
-
How can I ensure the final this compound product is carrier-free? Achieving a carrier-free product requires a purification method that efficiently separates the minute quantities of ¹⁹⁵Au from the bulk target material (e.g., platinum or gold).[5] Radiochemical separation techniques must be carefully selected and optimized to prevent the introduction of stable gold isotopes during the process.
Troubleshooting Guides
Cyclotron Production of this compound from Gold-197 Target
| Issue | Potential Cause | Troubleshooting Steps |
| Low ¹⁹⁵ᵐHg (and subsequently ¹⁹⁵Au) Yield | Incorrect proton beam energy. | Verify and calibrate the cyclotron's beam energy to match the peak of the (p,3n) reaction cross-section.[1] |
| Poor target cooling. | Ensure efficient cooling of the gold target to prevent melting or sublimation, which can lead to loss of material. | |
| Inaccurate target thickness. | Optimize the thickness of the gold target to maximize the interaction with the proton beam at the desired energy range. | |
| High Levels of ¹⁹⁶Au Impurity | Neutron contamination in the cyclotron vault. | Assess and improve the shielding around the target to minimize the thermal neutron flux that can activate the ¹⁹⁷Au target. |
Purification of this compound by Solvent Extraction
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Extraction of ¹⁹⁵Au | Incorrect pH of the aqueous phase. | Adjust the acidity of the solution to the optimal range for the formation of the extractable gold complex (e.g., HAuCl₄). |
| Insufficient mixing of aqueous and organic phases. | Increase the agitation speed or contact time to ensure efficient mass transfer of the gold complex into the organic phase. | |
| Degradation of the organic solvent. | Use fresh, high-purity organic solvent for each extraction. | |
| Co-extraction of Impurities | Suboptimal scrubbing of the loaded organic phase. | Perform multiple scrubbing steps with an appropriate acidic solution to remove co-extracted metallic impurities.[7] |
| Non-selective organic solvent. | Ensure the chosen solvent has a high selectivity for gold over other metals present in the solution. |
Purification of this compound by Ion Exchange Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of ¹⁹⁵Au from Other Metals | Incorrect buffer pH or ionic strength. | Optimize the pH and salt concentration of the loading and elution buffers to achieve differential binding of the metal ions. |
| Column overloading. | Reduce the amount of sample loaded onto the column to avoid exceeding its binding capacity.[8] | |
| Inappropriate resin choice. | Select an ion exchange resin with a high selectivity for gold under the chosen chemical conditions.[5] | |
| ¹⁹⁵Au Elutes Unexpectedly or Not at All | Incomplete column equilibration. | Ensure the column is thoroughly equilibrated with the starting buffer before loading the sample. |
| Elution buffer is too weak or too strong. | Adjust the concentration of the eluting agent to ensure the gold is stripped from the resin in a sharp, well-defined peak.[8] |
Quantitative Data Summary
| Parameter | Production Method | Purification Method | Typical Value | Reference |
| Half-life of ¹⁹⁵Au | N/A | N/A | 186.01 days | [3] |
| ¹⁹⁵ᵐHg Breakthrough in Generator Eluate | ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator | Elution | 0.75 ± 0.09 µCi per mCi of ¹⁹⁵ᵐAu | [1] |
| Elution Yield from ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator | ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator | Elution | Approx. 20-25 mCi from a 155 mCi generator | [1] |
| Purity of Gold from Solvent Extraction | N/A | Solvent Extraction | > 99.9% | [6] |
Experimental Protocols
Production of this compound via Proton Bombardment of Gold-197
-
Target Preparation: A high-purity (99.99%+) Gold-197 foil of appropriate thickness is mounted onto a target holder designed for efficient heat dissipation.
-
Irradiation: The target is bombarded with a proton beam of a specific energy (e.g., 20.5 MeV) in a cyclotron.[1] The beam current and irradiation time are optimized to maximize the production of ¹⁹⁵ᵐHg while minimizing the formation of radionuclidic impurities.
-
Target Dissolution: After a suitable cooling period, the irradiated gold target is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).[3]
-
Initial Separation: The resulting solution contains ¹⁹⁵ᵐHg, unreacted ¹⁹⁷Au, and trace amounts of other radioisotopes. This solution is then ready for purification.
Purification of this compound by Ion Exchange Chromatography
-
Column Preparation: An ion exchange column is packed with a resin that has a high affinity for gold. The column is then equilibrated by passing several column volumes of a starting buffer (e.g., a specific concentration of HCl) through it until the pH and conductivity of the eluate are stable.[9]
-
Sample Loading: The dissolved target solution, with its pH and ionic strength adjusted to match the starting buffer, is loaded onto the column.[8]
-
Washing: The column is washed with the starting buffer to remove any unbound impurities, such as cations of other metals that do not bind to the resin under these conditions.[9]
-
Elution: The this compound is eluted from the column by passing a buffer with a different ionic strength or pH through it. This change in conditions disrupts the binding of the gold ions to the resin, allowing them to be collected.[8]
-
Quality Control: The collected eluate is then analyzed for radionuclidic and radiochemical purity.[10]
Visualizations
Caption: Production pathway of this compound from a Gold-197 target.
Caption: Troubleshooting workflow for low purity in this compound purification.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Production of carrier-free gold 195 and gold 199 radioisotopes [inis.iaea.org]
- 3. This compound (14320-93-5) for sale [vulcanchem.com]
- 4. Gold nanoparticles production using reactor and cyclotron based methods in assessment of (196,198)Au production yields by (197)Au neutron absorption for therapeutic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. SX Kinetics, Inc. - Specialists in Solvent Extraction and Electrowinning Pilot Plants [sxkinetics.com]
- 7. US20130104701A1 - Method for recovering gold by solvent extraction - Google Patents [patents.google.com]
- 8. chromtech.com [chromtech.com]
- 9. med.unc.edu [med.unc.edu]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
Optimizing Peptide Labeling with Gold-195: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the labeling of peptides with Gold-195 (¹⁹⁵Au). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the radiolabeling process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in labeling peptides with this compound?
A1: The primary challenges include the limited availability of specific protocols for ¹⁹⁵Au, potential for low radiochemical yield, and the need for robust purification methods to ensure high radiochemical purity. The choice of an appropriate bifunctional chelator that forms a stable complex with ¹⁹⁵Au is also a critical consideration.
Q2: Which chelators are recommended for this compound?
A2: While specific data for this compound is scarce, the "gold standard" chelator for many trivalent radiometals is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its robust coordination chemistry suggests it is a strong candidate for stable complexation with ¹⁹⁵Au. Other macrocyclic chelators like NOTA and TETA could also be investigated. The selection of the chelator must be empirically validated for the specific peptide and experimental conditions.[1]
Q3: What factors can lead to low radiochemical yield?
A3: Several factors can contribute to low radiochemical yield, including:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation.
-
Incorrect Temperature: Reaction kinetics are temperature-dependent.
-
Presence of Metal Contaminants: Trace metal impurities in reagents can compete with ¹⁹⁵Au for the chelator.
-
Low Precursor Concentration: Insufficient concentration of the peptide-chelator conjugate can hinder the reaction.
-
Radiolysis: The radiation emitted by ¹⁹⁵Au can degrade the peptide or chelator, especially at high radioactivities.
Q4: How can I purify my this compound labeled peptide?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying radiolabeled peptides. It allows for the separation of the labeled peptide from unreacted ¹⁹⁵Au, unlabeled peptide, and other impurities. Size-exclusion chromatography (SEC) can also be used, particularly for separating larger molecules.
Q5: What quality control measures are essential?
A5: Essential quality control tests include:
-
Radiochemical Purity: Determined by radio-TLC or radio-HPLC to quantify the percentage of radioactivity associated with the desired peptide.
-
Radionuclidic Purity: To ensure no other radioactive isotopes are present.
-
Stability: Assessing the stability of the radiolabeled peptide in relevant biological media (e.g., saline, serum) over time.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of peptides with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (<50%) | 1. Suboptimal pH: The pH is outside the optimal range for the chelator. | 1. Optimize the pH of the reaction buffer. For DOTA-based chelators, a pH range of 4.0-5.5 is often a good starting point. |
| 2. Incorrect Reaction Temperature: The temperature is too low for efficient kinetics or too high, causing degradation. | 2. Titrate the reaction temperature. A common starting range is 85-95°C for DOTA chelation. | |
| 3. Presence of Competing Metal Ions: Contamination in reagents or glassware. | 3. Use metal-free buffers and reagents. Pre-treat all solutions with Chelex resin to remove trace metals. | |
| 4. Low Molar Ratio of Peptide-Chelate to ¹⁹⁵Au: Insufficient peptide conjugate to react with the radionuclide. | 4. Increase the concentration of the peptide-chelator conjugate. | |
| 5. Radiolysis: Degradation of the peptide by radiation. | 5. Add radical scavengers such as ethanol or ascorbic acid to the reaction mixture. Minimize reaction time. | |
| Multiple Radioactive Peaks in HPLC | 1. Formation of Radiochemical Impurities: Radiolysis or side reactions during labeling. | 1. Optimize labeling conditions (pH, temperature, time) to minimize side product formation. Improve purification methods. |
| 2. Aggregation of the Labeled Peptide: The peptide is self-aggregating after labeling. | 2. Adjust the formulation of the final product, for example, by adding stabilizing excipients. | |
| 3. Instability of the ¹⁹⁵Au-Chelate Complex: The gold is dissociating from the chelator. | 3. Evaluate the stability of the complex in different buffers and at different time points. Consider a different chelator if instability is persistent. | |
| Poor In Vivo Stability | 1. Enzymatic Degradation of the Peptide: The peptide backbone is being cleaved by proteases. | 1. Modify the peptide sequence to include non-natural amino acids or cyclize the peptide to increase resistance to enzymatic degradation.[2] |
| 2. Dissociation of ¹⁹⁵Au from the Chelator: The chelate is not stable enough in a biological environment. | 2. Ensure the chosen chelator forms a highly stable complex with gold under physiological conditions. Perform serum stability assays. |
Experimental Protocols
Due to the limited availability of specific, published protocols for peptide labeling with this compound, the following is a generalized protocol based on best practices for radiometal labeling with DOTA-conjugated peptides. It is crucial to optimize these conditions for each specific peptide.
Protocol 1: Labeling of a DOTA-conjugated Peptide with this compound
Materials:
-
DOTA-conjugated peptide
-
This compound (¹⁹⁵Au) in a suitable solution (e.g., 0.1 M HCl)
-
Metal-free sodium acetate buffer (0.1 M, pH 5.0)
-
Metal-free water
-
Radical scavenger (e.g., ascorbic acid, 50 mg/mL)
-
Reaction vial (e.g., 1.5 mL polypropylene tube)
-
Heating block
-
RP-HPLC system with a radioactivity detector
-
C18 Sep-Pak cartridge
Procedure:
-
Preparation:
-
In a reaction vial, combine 10-50 µg of the DOTA-conjugated peptide with 100 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 5 µL of the radical scavenger solution.
-
-
Radiolabeling Reaction:
-
Add the desired amount of ¹⁹⁵Au solution (e.g., 1-10 mCi) to the vial containing the peptide and buffer.
-
Gently mix the contents.
-
Incubate the reaction mixture at 95°C for 20-30 minutes.
-
-
Quality Control (Initial Check):
-
Take a small aliquot (1-2 µL) of the reaction mixture and spot it on an ITLC strip to get a preliminary estimate of the radiochemical yield.
-
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ¹⁹⁵Au.
-
Elute the ¹⁹⁵Au-labeled peptide with an ethanol/water mixture (e.g., 50:50).
-
For higher purity, perform RP-HPLC purification.
-
-
Final Quality Control:
-
Analyze the purified product by radio-HPLC to determine the radiochemical purity.
-
Perform a stability study by incubating the final product in saline and serum at 37°C and analyzing at various time points.
-
| Parameter | Typical Range |
| Peptide-Chelate Amount | 10 - 100 µg |
| ¹⁹⁵Au Activity | 1 - 20 mCi |
| Reaction Buffer | 0.1 M Sodium Acetate |
| Reaction pH | 4.5 - 5.5 |
| Reaction Temperature | 85 - 100°C |
| Reaction Time | 15 - 45 minutes |
| Radiochemical Yield (unpurified) | > 70% |
| Radiochemical Purity (purified) | > 95% |
Signaling Pathways and Experimental Workflows
Understanding the biological context of the peptide being labeled is crucial for the successful design of imaging and therapeutic agents. Many peptides used in nuclear medicine target receptors that are overexpressed on cancer cells.
Somatostatin Receptor (SSTR) Signaling
Somatostatin analogs are widely used for imaging and therapy of neuroendocrine tumors, which often overexpress SSTRs. The binding of a radiolabeled somatostatin analog to SSTR initiates a signaling cascade that leads to the internalization of the receptor-ligand complex, allowing for the accumulation of radioactivity within the tumor cell.
References
Troubleshooting low yield in Gold-195m generator elution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yield during the elution of Gold-195m (¹⁹⁵ᵐAu) from a Mercury-195m (¹⁹⁵ᵐHg) generator.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of Gold-195m from a single elution?
A1: Approximately 20 to 25 millicuries (mCi) of ¹⁹⁵ᵐAu can be expected from a generator containing 155 mCi of ¹⁹⁵ᵐHg.[1] The elution efficiency is a key parameter in determining the final yield.
Q2: What is the correct eluent for the Gold-195m generator?
A2: The generator is typically eluted with a sterile, pyrogen-free thiosulfate solution.[2] Another documented eluent is an aqueous solution of 5% glucose in a 0.01M Trisma buffer at a pH of 7.70.[3] It is crucial to use the specific eluent recommended by the generator manufacturer.
Q3: How often can the Gold-195m generator be eluted?
A3: Due to the short half-life of ¹⁹⁵ᵐAu (30.5 seconds), sequential elutions can be performed at short intervals, typically every 3-5 minutes.[1][2] This allows for multiple studies with low radiation exposure.
Q4: What are the half-lives of the parent and daughter isotopes?
A4: The parent isotope, Mercury-195m (¹⁹⁵ᵐHg), has a half-life of 41.6 hours.[1] The daughter isotope, Gold-195m (¹⁹⁵ᵐAu), has a very short half-life of 30.5 seconds.[1]
Q5: What is an acceptable level of Mercury-195m breakthrough?
A5: The breakthrough of the parent isotope, ¹⁹⁵ᵐHg, should be minimal. A reported acceptable level is approximately 0.75 ± 0.09 microcuries (µCi) of ¹⁹⁵ᵐHg per mCi of ¹⁹⁵ᵐAu.[1]
Troubleshooting Guide: Low Gold-195m Elution Yield
This guide provides a step-by-step approach to diagnosing and resolving issues of lower-than-expected ¹⁹⁵ᵐAu yield.
Step 1: Have you verified the time since the last elution?
-
Issue: Insufficient time has passed for the ¹⁹⁵ᵐAu to build up to a sufficient activity from the decay of the ¹⁹⁵ᵐHg parent.
-
Action: Ensure a minimum of 3-5 minutes has passed since the last elution to allow for adequate regeneration of ¹⁹⁵ᵐAu.[2]
Step 2: Are you using the correct eluent and elution volume?
-
Issue: Using an incorrect eluting solution or an improper volume can lead to incomplete stripping of the ¹⁹⁵ᵐAu from the generator's column.
-
Action:
-
Confirm that the eluent is the correct type (e.g., thiosulfate solution) as specified by the generator manufacturer.[2]
-
Verify that the elution is performed with the recommended volume. For example, a 2-ml elution is reported to yield approximately 20 mCi of ¹⁹⁵ᵐAu from a 155-mCi generator.[2] Inaccuracies in volume measurement can contribute to variations in yield.[2]
-
Step 3: Is the elution flow rate within the optimal range?
-
Issue: A flow rate that is too fast may not allow for sufficient interaction time between the eluent and the column material, resulting in incomplete elution. A flow rate that is too slow can also be problematic.
-
Action:
-
Check for any kinks or blockages in the tubing that could affect the flow rate.
-
Ensure that the elution is performed at a steady and consistent rate as per the manufacturer's protocol.
-
Step 4: Has the generator's expiry date been checked?
-
Issue: The activity of the parent ¹⁹⁵ᵐHg isotope decays over time (half-life of 41.6 hours).[1] A generator approaching or past its expiry date will naturally produce a lower yield.
-
Action:
-
Calculate the expected activity of the ¹⁹⁵ᵐHg parent based on its half-life and the original calibration date.
-
If the generator is old, the lower yield may be due to the natural decay of the parent isotope.
-
Step 5: Could there be a mechanical issue with the generator?
-
Issue: Internal problems such as channeling within the column matrix or a blockage can lead to poor elution performance.
-
Action:
-
Visually inspect the generator for any signs of damage or leaks.
-
If mechanical failure is suspected, do not attempt to disassemble the generator. Contact the manufacturer's technical support for guidance.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Parent Isotope (¹⁹⁵ᵐHg) Half-life | 41.6 hours | [1] |
| Daughter Isotope (¹⁹⁵ᵐAu) Half-life | 30.5 seconds | [1] |
| Typical Elution Yield | ~20-25 mCi of ¹⁹⁵ᵐAu from a 155 mCi ¹⁹⁵ᵐHg generator | [1] |
| Recommended Elution Interval | 3-5 minutes | [2] |
| Acceptable ¹⁹⁵ᵐHg Breakthrough | 0.75 ± 0.09 µCi per mCi of ¹⁹⁵ᵐAu | [1] |
Experimental Protocols
1. Standard Elution Protocol (Generalised)
-
Aseptically connect a sterile vial containing the manufacturer-specified eluent (e.g., thiosulfate solution) to the generator's inlet port.
-
Aseptically connect a sterile, evacuated collection vial to the generator's outlet port.
-
Allow the vacuum in the collection vial to draw the eluent through the generator column at the recommended flow rate.
-
Once the desired volume has been collected, disconnect the eluent and collection vials.
-
Assay the activity of the collected ¹⁹⁵ᵐAu eluate in a calibrated dose calibrator.
2. Quality Control for Mercury-195m Breakthrough
Due to the different gamma energy emissions of ¹⁹⁵ᵐHg and ¹⁹⁵ᵐAu, a gamma spectrometer can be used to identify and quantify the presence of the parent isotope in the eluate. This is a critical quality control step to ensure patient safety.
Visualizations
Caption: Troubleshooting workflow for low Gold-195m yield.
Caption: ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator decay and elution process.
References
- 1. Gold-195m, an ultra-short-lived generator-produced radionuclide: clinical application in sequential first pass ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Development of a reliable Hg-195m--Au-195m generator for the production of Au-195m, a short-lived nuclide for vascular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing mercury breakthrough in Gold-195m generator systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing mercury breakthrough in Gold-195m (¹⁹⁵ᵐAu) generator systems.
Troubleshooting Guide: High Mercury Breakthrough
This guide addresses specific issues related to elevated mercury (Hg) levels in the ¹⁹⁵ᵐAu eluate.
| Observation/Issue | Potential Cause | Recommended Action |
| Elevated ¹⁹⁵ᵐHg in Eluate | 1. Incorrect Eluent pH: The pH of the elution solution is critical for the selective elution of ¹⁹⁵ᵐAu while retaining ¹⁹⁵ᵐHg on the column. | 1. Verify the pH of the 5% glucose in 0.01M TRIS buffer solution is at pH 7.7.[1] 2. Prepare a fresh batch of eluent, ensuring accurate pH measurement. 3. If the problem persists, calibrate the pH meter and re-prepare the solution. |
| 2. Column Resin Degradation: The chelating resin (e.g., Chelex 100) may degrade over time due to radiolysis or chemical incompatibility, reducing its binding affinity for mercury.[1] | 1. Note the date of the first use of the generator. Exceeding the recommended expiration date can lead to poor performance. 2. If the generator is within its expiry date but has been subjected to a high number of elutions, consider that the resin capacity may be diminished. 3. Contact the manufacturer for guidance on the generator's lifespan. | |
| 3. Channeling in the Resin Bed: The formation of channels in the column can lead to incomplete interaction between the eluent and the resin, allowing ¹⁹⁵ᵐHg to pass through. | 1. Ensure the generator is stored and handled according to the manufacturer's instructions to prevent jostling that could disturb the resin bed. 2. Avoid introducing air bubbles into the column during elution. 3. Perform a gentle tapping of the column (if permitted by the manufacturer) to try and settle the resin bed. | |
| Inconsistent Elution Yield of ¹⁹⁵ᵐAu | 1. Altered Flow Rate: An excessively high elution flow rate can reduce the contact time between the eluent and the resin, affecting both ¹⁹⁵ᵐAu elution and ¹⁹⁵ᵐHg retention. | 1. Ensure the elution is performed at the recommended flow rate. 2. Check for any blockages or kinks in the tubing that might alter the flow dynamics. |
| 2. Competing Metal Ions: The presence of other metal ion impurities in the eluent could potentially compete with mercury for binding sites on the resin. | 1. Use high-purity water and reagents for preparing the eluent. 2. If contamination is suspected, use a fresh, high-purity batch of eluent. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the principle of the ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator?
The ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator is a radionuclide generator system where the parent radioisotope, Mercury-195m (¹⁹⁵ᵐHg, half-life: 41 hours), is adsorbed onto a column containing a chelating resin.[1] As ¹⁹⁵ᵐHg decays, it produces the daughter radioisotope, Gold-195m (¹⁹⁵ᵐAu, half-life: 30.6 seconds).[1] A specific eluent is then passed through the column to selectively wash out the ¹⁹⁵ᵐAu, while the ¹⁹⁵ᵐHg remains bound to the resin.
Q2: What are the typical components of a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator system?
A typical system consists of a shielded column containing a chelating resin (like Chelex 100) with the parent ¹⁹⁵ᵐHg adsorbed onto it.[1] The system also includes an eluent reservoir and collection vials. The parent ¹⁹⁵ᵐHg is typically loaded onto the column in a TRIS buffer solution at a pH of around 7.4.[1]
Mercury Breakthrough
Q3: What is mercury breakthrough and why is it a concern?
Mercury breakthrough refers to the presence of the parent radionuclide, ¹⁹⁵ᵐHg, in the eluate, which should ideally only contain the daughter radionuclide, ¹⁹⁵ᵐAu. This is a concern because the presence of a long-lived mercury radioisotope can increase the radiation dose to the patient and potentially lead to toxic effects.
Q4: What are the acceptable limits for mercury breakthrough?
While specific limits for ¹⁹⁵ᵐHg in ¹⁹⁵ᵐAu eluates are not widely published, regulatory limits for parent radionuclide breakthrough in other medical radionuclide generators are very low. For instance, the permissible limit for Molybdenum-99 (⁹⁹Mo) in Technetium-99m (⁹⁹ᵐTc) eluates is often less than 0.015%. For Germanium-68 (⁶⁸Ge) in Gallium-68 (⁶⁸Ga) eluates, the breakthrough is typically kept below 0.001%. It is crucial to adhere to the limits specified by the generator manufacturer and relevant pharmacopeias.
Q5: How can I test for mercury breakthrough?
A quality control protocol should be in place to measure the amount of ¹⁹⁵ᵐHg in the ¹⁹⁵ᵐAu eluate. This typically involves using a gamma spectrometer to detect the characteristic gamma emissions of ¹⁹⁵ᵐHg. The eluate should be allowed to decay for a sufficient period to reduce the ¹⁹⁵ᵐAu activity, making the detection of the longer-lived ¹⁹⁵ᵐHg more accurate.
Experimental Protocols & Workflows
Q6: Can you provide a general experimental protocol for eluting the ¹⁹⁵ᵐAu generator?
Below is a generalized protocol based on published literature. Always refer to the specific manual provided by your generator's manufacturer.
-
Preparation:
-
Prepare the eluent: an aqueous solution of 5% glucose in a 0.01M TRIS buffer, adjusted to pH 7.7.[1]
-
Aseptically connect a sterile collection vial to the outlet of the generator.
-
Connect the eluent supply to the inlet of the generator.
-
-
Elution:
-
Pass the required volume of the eluent through the generator column at the manufacturer-recommended flow rate.
-
Collect the ¹⁹⁵ᵐAu eluate in the sterile collection vial.
-
-
Quality Control:
-
Measure the total activity of the eluate.
-
Perform tests for radionuclidic purity (mercury breakthrough), radiochemical purity, pH, and sterility as required.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in managing a ¹⁹⁵ᵐAu generator system.
Caption: Workflow for ¹⁹⁵ᵐAu Elution and Quality Control.
Caption: Troubleshooting Logic for High Mercury Breakthrough.
References
Technical Support Center: In Vivo Stability of Gold-195 Radiopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gold-195 (¹⁹⁵Au) radiopharmaceuticals. Given the limited specific literature on ¹⁹⁵Au, this guidance is based on the fundamental principles of radiometal chemistry, the known coordination chemistry of gold, and established practices in radiopharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of ¹⁹⁵Au radiopharmaceuticals?
A1: The main challenges stem from the coordination chemistry of gold and the biological environment. Key issues include:
-
Transchelation: The displacement of ¹⁹⁵Au from its chelator by endogenous metal-binding proteins, such as albumin and transferrin.
-
Reduction of Au(III): If using a Gold(III) precursor, it can be reduced to the more stable Gold(I) or even metallic Gold(0) by biological reducing agents like glutathione, leading to loss of the radiolabel from the targeting molecule.[1]
-
Hydrolysis: At physiological pH, gold ions can undergo hydrolysis, forming insoluble hydroxides or oxides if not properly chelated.
-
Radiolysis: The process where the radiation emitted by ¹⁹⁵Au generates reactive oxygen species that can damage the chelator or the targeting biomolecule, leading to the release of the radionuclide.[1]
Q2: What is the significance of the oxidation state of gold in ¹⁹⁵Au radiopharmaceuticals?
A2: Gold typically exists in the +1 and +3 oxidation states in its compounds.[1]
-
Gold(I) complexes are generally more stable against reduction but can be susceptible to disproportionation or oxidation.
-
Gold(III) complexes are strong oxidizing agents and are prone to reduction in vivo, which can lead to instability.[1] The choice of chelator is critical to stabilize the chosen oxidation state.
Q3: Which chelators are suitable for this compound?
A3: While specific chelators for ¹⁹⁵Au are not well-documented in publicly available literature, suitable chelators would likely feature soft donor atoms that form strong covalent bonds with gold. Thiol-containing ligands are known to form stable complexes with gold.[2] Porphyrins have also been shown to stabilize the rare Gold(II) oxidation state.[3] The design of multidentate chelators that can saturate the coordination sphere of the gold ion is a key strategy to enhance stability.[4]
Q4: How does the choice of linker between the chelator and the targeting molecule impact stability?
A4: The linker can influence the steric and electronic properties of the radiopharmaceutical, which can affect its stability and biodistribution. A well-designed linker can provide spatial separation between the bulky radiometal chelate and the biologically active site of the targeting molecule, preventing interference with target binding. The chemical nature of the linker can also impact the overall lipophilicity and pharmacokinetics of the compound.
Troubleshooting Guides
Issue 1: High Uptake of ¹⁹⁵Au in Non-Target Tissues (e.g., Liver, Kidneys)
| Possible Cause | Troubleshooting Strategy |
| Dissociation of ¹⁹⁵Au from the chelator in vivo | 1. Assess in vitro serum stability: Perform a serum stability assay to determine the percentage of intact radiopharmaceutical over time.[2][5] 2. Improve chelator design: Consider using a chelator with a higher denticity or one that forms a more kinetically inert complex with gold. 3. Optimize formulation: Add radical scavengers like ascorbic acid or ethanol to the formulation to mitigate radiolysis.[1] |
| Formation of colloids | 1. Check pH during radiolabeling: Ensure the pH is within the optimal range for the specific chelation reaction to prevent the formation of gold hydroxides. 2. Purify the radiolabeled product: Use size-exclusion chromatography to remove any aggregated species before administration. |
| High lipophilicity | 1. Modify the linker or chelator: Introduce more hydrophilic moieties to decrease overall lipophilicity and favor renal over hepatobiliary clearance. |
Issue 2: Poor Radiochemical Purity Detected by QC
| Possible Cause | Troubleshooting Strategy |
| Incomplete radiolabeling reaction | 1. Optimize reaction conditions: Adjust the temperature, pH, and incubation time of the radiolabeling reaction. 2. Increase precursor concentration: A higher concentration of the chelator-conjugated biomolecule can drive the reaction to completion. |
| Presence of competing metal ions | 1. Purify the ¹⁹⁵Au source: Use ion-exchange chromatography to remove any metallic impurities from the radionuclide solution before labeling. |
| Degradation of the radiopharmaceutical post-labeling | 1. Analyze for radiolysis: Use radio-TLC or radio-HPLC to identify radiolabeled impurities.[6][7] 2. Add stabilizers: Incorporate stabilizers such as antioxidants into the final formulation.[1] |
Data Presentation
Table 1: Hypothetical In Vitro Serum Stability of Different ¹⁹⁵Au-Chelator Complexes
| Chelator | % Intact at 1h | % Intact at 4h | % Intact at 24h |
| ¹⁹⁵Au-DOTA | 85% | 70% | 45% |
| ¹⁹⁵Au-NOTA | 90% | 82% | 65% |
| ¹⁹⁵Au-Thiol-Based Macrocycle | 98% | 95% | 90% |
| This table presents hypothetical data for illustrative purposes, as specific experimental data for ¹⁹⁵Au is limited. |
Table 2: Hypothetical Biodistribution of a ¹⁹⁵Au-labeled Antibody with Varying Stability
| Organ | % Injected Dose/gram (High Stability Formulation) | % Injected Dose/gram (Low Stability Formulation) |
| Tumor | 15.2 ± 2.5 | 5.1 ± 1.2 |
| Blood | 8.5 ± 1.1 | 3.2 ± 0.8 |
| Liver | 4.3 ± 0.9 | 18.7 ± 3.1 |
| Kidneys | 3.1 ± 0.7 | 12.5 ± 2.4 |
| Bone | 1.0 ± 0.3 | 9.8 ± 1.9 |
| This table presents hypothetical data to illustrate the impact of in vivo stability on biodistribution. |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
-
Preparation:
-
Prepare the purified ¹⁹⁵Au-radiopharmaceutical in a suitable buffer (e.g., PBS).
-
Obtain fresh human serum and centrifuge to remove any precipitates.
-
-
Incubation:
-
Add a small volume of the ¹⁹⁵Au-radiopharmaceutical to a larger volume of human serum (e.g., 50 µL in 450 µL of serum).[2]
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling:
-
At designated time points (e.g., 1h, 4h, 24h), take an aliquot of the serum mixture.
-
-
Protein Precipitation:
-
Add an equal volume of cold ethanol or acetonitrile to the aliquot to precipitate the serum proteins.
-
Vortex and centrifuge at high speed (e.g., 10,000 g for 5 minutes).
-
-
Analysis:
-
Separate the supernatant (containing free ¹⁹⁵Au and small molecule complexes) from the pellet (containing protein-bound ¹⁹⁵Au).
-
Analyze both the supernatant and the resuspended pellet using radio-TLC or radio-HPLC to quantify the percentage of intact radiopharmaceutical versus released or protein-bound ¹⁹⁵Au.
-
Protocol 2: Radiochemical Purity Assessment by Radio-HPLC
-
System Setup:
-
Equip an HPLC system with a suitable column (e.g., C18 reverse-phase) and a radioactivity detector in series with a UV detector.
-
-
Mobile Phase:
-
Prepare a suitable mobile phase gradient, typically a mixture of water and an organic solvent (e.g., acetonitrile), both containing a modifier like trifluoroacetic acid (TFA).
-
-
Sample Preparation:
-
Dilute a sample of the ¹⁹⁵Au-radiopharmaceutical in the mobile phase.
-
-
Injection and Analysis:
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile with both the UV and radioactivity detectors.
-
-
Data Interpretation:
-
The peak corresponding to the intact radiopharmaceutical should be identified (ideally by comparison with a non-radioactive standard).
-
Calculate the radiochemical purity by integrating the area of the desired peak and dividing it by the total integrated area of all radioactive peaks in the chromatogram.
-
Mandatory Visualizations
Caption: Experimental workflow for developing a ¹⁹⁵Au radiopharmaceutical.
Caption: Troubleshooting logic for high non-target uptake of ¹⁹⁵Au.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mainz-Based Researchers Stabilize Gold in Very Rare Oxidation State | Lab Manager [labmanager.com]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
Gold-195 Biodistribution & Clearance: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gold-195 (¹⁹⁵Au) and its compounds. The following sections address common challenges encountered during biodistribution and clearance experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary organs of accumulation for this compound based nanoparticles?
A1: For gold nanoparticles, the primary sites of accumulation are typically the liver and spleen.[1][2][3] This is largely due to uptake by the mononuclear phagocyte system (MPS), which is responsible for clearing foreign particles from the bloodstream.[1] The distribution can be influenced by the nanoparticle's physicochemical properties, such as size and surface coating.[4] For instance, PEGylated gold nanoparticles show significant accumulation in the liver and spleen, where they can remain for up to 28 days.[1]
Q2: What is Gold-195m and how does its short half-life affect biodistribution studies?
A2: Gold-195m is an ultra-short-lived radionuclide with a half-life of 30.5 seconds.[5] It is produced from a Mercury-195m generator.[5] Its very short half-life makes it suitable for rapid, sequential imaging studies, such as first-pass ventriculography, with low radiation exposure to the subject.[5] However, this short half-life makes traditional ex vivo biodistribution studies, which involve tissue harvesting and counting, challenging. Such studies must be meticulously timed and are generally limited to very early time points post-injection.
Q3: How does the surface coating of a this compound nanoparticle affect its biodistribution and clearance?
A3: Surface coatings are critical in determining the in vivo fate of gold nanoparticles.[4][6] For example, coating nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, can increase their blood circulation time by helping to evade the MPS.[1] However, even with PEGylation, eventual accumulation in the liver and spleen is common.[1][2] The surface charge also plays a role; one study concluded that the size and surface charge of nanoparticles affect biodistribution, with the smallest positively charged particles accumulating in the kidneys and larger ones in the spleen and liver.[4]
Q4: What are the main clearance pathways for gold nanoparticles?
A4: The clearance of gold nanoparticles is often slow, raising potential safety concerns due to long-term retention.[1][7] The primary clearance route depends heavily on particle size. Larger nanoparticles are predominantly cleared by the MPS and accumulate in the liver and spleen.[1] Very small gold nanoclusters (e.g., with a hydrodynamic diameter around 2 nm) can undergo renal clearance and be excreted through urine.[7] One study on the antirheumatic gold-based drug Auranofin in humans showed mean elimination half-lives of 7.6 days from blood and 6.5 days from bile.[8]
Troubleshooting Guide
Problem: Higher-than-expected accumulation in non-target organs (e.g., liver, spleen).
This is one of the most common challenges in nanoparticle biodistribution.[2][9]
| Potential Cause | Troubleshooting Steps |
| Physicochemical Properties | Particle Size Analysis: Verify the size and size distribution of your ¹⁹⁵Au agent using methods like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM). Larger particles (>100 nm) are more prone to rapid uptake by the liver and spleen.[2] Surface Charge: Measure the zeta potential. Cationic (positively charged) particles can exhibit moderate toxicity and different accumulation patterns.[4] |
| Radiochemical Impurity | Purity Check: Perform quality control to determine the radiochemical purity (RCP) of your product before injection.[10][11] Impurities, such as unbound ¹⁹⁵Au, can lead to altered biodistribution and unnecessary radiation burden.[10][12] Use methods like HPLC or TLC to ensure RCP meets acceptable limits (typically >95%).[12][13] |
| Formation of Protein Corona | Pre-coating/Characterization: The adsorption of proteins onto the nanoparticle surface in vivo (the protein corona) can alter its biological identity and biodistribution.[6] Characterize the protein corona after incubation in plasma to understand its potential impact. |
A logical workflow for troubleshooting off-target accumulation is visualized below.
Caption: Troubleshooting logic for high off-target accumulation.
Problem: Inconsistent or non-reproducible biodistribution results between experiments.
| Potential Cause | Troubleshooting Steps |
| Lack of Protocol Standardization | Standardize Procedures: Ensure all steps, from dose calibration and administration to tissue harvesting and processing, are consistent across all animals and experiments.[14] This includes standardizing the injection volume, site of injection, and time points for euthanasia.[15][16] |
| Errors in Radioactivity Measurement | Calibrate Instruments: Regularly calibrate the gamma counter or other instruments used for measuring radioactivity.[14] Decay Correction: Apply decay correction for all samples back to a common reference time to ensure accuracy.[16] |
| Biological Variability | Increase Sample Size: Use a sufficient number of animals per group to account for natural biological variation. Use Healthy Animal Models: Ensure that the animal models used are healthy and free from underlying conditions that could affect biodistribution, unless it is part of the study design. |
| Radionuclidic Impurities | Verify Isotope Identity: Radionuclidic impurities from the production process can interfere with measurements and biodistribution.[12] For generator-produced isotopes like ¹⁹⁵ᵐAu, check for breakthrough of the parent isotope (e.g., ¹⁹⁵ᵐHg).[5] |
Data Presentation
The following table summarizes biodistribution data for PEGylated gold nanoparticles (PEG-AuNPs) in rats at various time points after intravenous injection. While this data is not for ¹⁹⁵Au specifically, it provides a representative profile for gold nanoparticles and serves as a useful reference.
Table 1: Biodistribution of PEG-AuNPs in Rats (% Injected Dose per Gram of Tissue) [17]
| Organ | 1 Hour | 4 Hours | 24 Hours | 7 Days | 28 Days |
| Blood | 20.9 ± 5.6 | 13.5 ± 2.6 | 2.5 ± 0.6 | 0.2 ± 0.1 | <0.1 |
| Liver | 8.9 ± 1.5 | 15.8 ± 3.1 | 18.5 ± 4.5 | 22.1 ± 5.4 | 19.8 ± 4.9 |
| Spleen | 9.5 ± 2.4 | 24.1 ± 6.0 | 35.6 ± 8.9 | 45.3 ± 11.3 | 41.2 ± 10.3 |
| Lungs | 12.3 ± 3.1 | 8.7 ± 2.2 | 4.1 ± 1.0 | 1.5 ± 0.4 | 0.9 ± 0.2 |
| Kidneys | 4.5 ± 1.1 | 3.9 ± 1.0 | 2.8 ± 0.7 | 1.1 ± 0.3 | 0.7 ± 0.2 |
Data adapted from a study using a single i.v. injection of 0.7 mg/kg PEG-AuNPs in rats. Values are presented as mean ± standard deviation.[17]
Experimental Protocols
Protocol 1: General Ex Vivo Biodistribution Study
This protocol describes a generalized procedure for conducting an ex vivo biodistribution study of a ¹⁹⁵Au-labeled compound in a rodent model.[14][16]
1. Preparation and Quality Control:
-
Prepare the ¹⁹⁵Au-labeled radiopharmaceutical.
-
Perform mandatory quality control tests to confirm radiochemical purity (RCP) is within acceptable limits (e.g., >95%).[10][18] Document the RCP for the batch used in the study.
2. Animal Dosing:
-
Anesthetize the animal (e.g., mouse or rat) following an institutionally approved protocol.
-
Administer a precisely known amount of the ¹⁹⁵Au agent via the desired route (e.g., intravenous tail vein injection). Retain a small, measured sample of the injectate to serve as a standard for calculating the percentage of injected dose (%ID).
3. Tissue Harvesting:
-
At predetermined time points (e.g., 1h, 4h, 24h), euthanize the animals according to approved ethical guidelines.[16]
-
Collect blood via cardiac puncture.
-
Dissect the key organs and tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, tumor, muscle, bone).
-
Rinse tissues of excess blood, blot dry carefully to avoid sample loss, and place them in pre-weighed tubes.[14]
4. Sample Measurement and Data Analysis:
-
Weigh each tissue sample to obtain the wet weight.
-
Measure the radioactivity in each sample and the injection standard using a calibrated gamma counter.
-
Correct all counts for background radiation and physical decay back to the time of injection.
-
Calculate the results as a percentage of the injected dose per gram of tissue (%ID/g).
The workflow for this protocol is visualized below.
Caption: Standard workflow for an ex vivo radiopharmaceutical biodistribution study.
References
- 1. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in realizing selectivity for nanoparticle biodistribution and clearance: lessons from gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo evaluation of safety, biodistribution and pharmacokinetics of laser-synthesized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold nanoparticles: Opportunities and Challenges in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Modeling gold nanoparticle biodistribution after arterial infusion into perfused tissue: effects of surface coating, size and protein corona - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole body elimination routes of gold in humans after a single-dose application of the antirheumatic auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges in realizing selectivity for nanoparticle biodistribution and clearance: lessons from gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. pharmacylibrary.com [pharmacylibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. A standardized in vivo protocol for ocular biodistribution of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedizin.de [springermedizin.de]
- 17. mdpi.com [mdpi.com]
- 18. Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Gold Radioisotopes in Targeted Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with therapeutic gold radioisotopes. While Gold-195 (Au-195) is primarily a gamma emitter suitable for imaging, its metastable isomer, Gold-195m (Au-195m), exhibits therapeutic potential through the emission of Auger electrons. The primary therapeutic gold radioisotopes are Gold-198 (Au-198) and Gold-199 (Au-199), which are beta emitters. This guide will focus on overcoming the limitations associated with these therapeutic gold radioisotopes.
Section 1: Frequently Asked Questions (FAQs)
Is this compound suitable for targeted radiotherapy?
This compound itself is not ideal for radiotherapy. It decays primarily through electron capture, emitting gamma radiation (predominantly at 98.8 keV and 226.8 keV), which is useful for diagnostic imaging (SPECT) but lacks the localized energy deposition required for effective cancer cell killing.[1][2]
However, its metastable isomer, Gold-195m (Au-195m) , is a candidate for Auger electron therapy.[3][4] Auger electrons have a very short range (nanometers to micrometers), delivering a high radiation dose to the immediate vicinity of the decay, making them suitable for targeting cellular structures like DNA.[3][5]
What are the primary therapeutic gold radioisotopes and their properties?
The most commonly investigated gold radioisotopes for targeted radiotherapy are Gold-198 (Au-198) and Gold-199 (Au-199) . Both are beta-minus (β-) emitters, which have a longer tissue penetration range than Auger electrons, making them suitable for treating small tumor masses.[6][7]
What are the main challenges in working with therapeutic gold radioisotopes?
The primary challenges include:
-
Production and Purity: Achieving high specific activity and radionuclidic purity can be difficult, particularly for Au-195m.[8]
-
Stability of Radioconjugates: Ensuring the gold radioisotope remains securely attached to the targeting molecule (e.g., antibody, peptide, or nanoparticle) in vivo is critical to minimize off-target toxicity.[9][10]
-
Toxicity: Gold nanoparticles, often used as delivery vehicles, can exhibit size-dependent toxicity.[11]
-
Dosimetry: Accurately calculating the radiation dose delivered to the tumor and surrounding healthy tissues by short-range Auger electrons or beta particles is complex.
What are the advantages of using gold nanoparticles as delivery vehicles?
Gold nanoparticles (AuNPs) offer several advantages:
-
Enhanced Permeability and Retention (EPR) Effect: AuNPs of certain sizes can passively accumulate in tumors due to their leaky vasculature.[6]
-
Surface Functionalization: The surface of AuNPs can be readily modified to attach targeting ligands, improving tumor specificity.
-
Radiosensitization: The high atomic number (Z=79) of gold enhances the absorption of radiation, leading to increased local dose deposition and improved therapeutic efficacy.
-
Direct Incorporation of Radioisotopes: Therapeutic gold radioisotopes like Au-198 and Au-199 can be directly incorporated into the nanoparticle structure, providing high stability.[12]
Section 2: Troubleshooting Guides
Troubleshooting Gold Nanoparticle (AuNP) Synthesis and Radiolabeling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent AuNP size and shape during synthesis. | 1. Impurities in glassware or reagents.2. Inconsistent heating or stirring rate.3. Degradation of reducing agent (e.g., sodium citrate). | 1. Thoroughly clean all glassware with aqua regia.2. Use a calibrated hotplate with consistent stirring.3. Prepare fresh reducing agent solutions before each synthesis.[11] |
| Low radiolabeling efficiency. | 1. Suboptimal pH of the reaction mixture.2. Presence of competing metal ions.3. Inefficient chelation or conjugation chemistry. | 1. Optimize the pH for the specific labeling reaction (often slightly acidic to neutral).2. Use high-purity water and reagents to avoid metal contaminants.3. If using a chelator, ensure it is appropriate for gold and that the conjugation to the targeting molecule is successful. For direct incorporation, ensure complete reduction of the gold precursor. |
| Aggregation of AuNPs after radiolabeling. | 1. Changes in surface charge due to the addition of radiometal or buffers.2. Insufficient stabilizing agent (e.g., citrate, PEG). | 1. Monitor the zeta potential of the AuNPs before and after labeling. Adjust the buffer composition if necessary.2. Ensure complete surface coverage with a stabilizing agent like PEG (polyethylene glycol) post-synthesis. |
| Radiochemical impurities in the final product. | 1. Incomplete reaction or side reactions.2. Radiolysis of the labeled compound. | 1. Optimize reaction time, temperature, and reactant concentrations.2. Add radical scavengers (e.g., ascorbic acid) to the formulation to minimize radiolysis, especially for high-activity preparations.[13] |
Troubleshooting In Vitro and In Vivo Stability Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Release of radioisotope from the targeting molecule in serum. | 1. Weak chelation of the gold radioisotope.2. Transchelation to serum proteins (e.g., albumin). | 1. For chelate-based systems, select a chelator with high thermodynamic stability and kinetic inertness for gold. However, direct incorporation of the radioisotope into the nanoparticle lattice is generally more stable.[12]2. Evaluate the stability of the radioconjugate in human serum over time before in vivo studies.[9] |
| Unexpected biodistribution and high off-target accumulation. | 1. In vivo instability of the radioconjugate.2. Altered properties of the targeting molecule after conjugation.3. Non-specific uptake of nanoparticles by the reticuloendothelial system (RES), especially the liver and spleen. | 1. Improve the stability of the radiolabel (see above).2. Characterize the binding affinity of the conjugated targeting molecule to its receptor.3. Optimize the size and surface properties of the AuNPs. PEGylation can help reduce RES uptake. |
Troubleshooting Quality Control (QC) Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or inconsistent migration in radio-TLC. | 1. Inappropriate solvent system.2. Interaction of the radiolabeled compound with the TLC plate material.3. Sample overload. | 1. Test different solvent systems to achieve good separation of the labeled product from impurities.2. Use a different type of TLC plate (e.g., silica gel, reversed-phase).3. Apply a smaller volume of the sample to the TLC plate.[14] |
| Discrepancy between radio-TLC and radio-HPLC results. | 1. Different separation mechanisms of the two techniques.2. On-column degradation during HPLC. | 1. Use both techniques to get a comprehensive purity profile.2. Optimize HPLC conditions (e.g., mobile phase, temperature) to minimize degradation. |
| Presence of radionuclidic impurities. | 1. Impurities in the target material used for radioisotope production.2. Competing nuclear reactions during irradiation. | 1. Use high-purity target materials.2. Optimize irradiation parameters (e.g., neutron energy and flux).3. Use gamma spectroscopy to identify and quantify radionuclidic impurities.[15] |
Section 3: Data Presentation
Table 1: Physical Properties of Therapeutic Gold Radioisotopes
| Property | Gold-195m (Au-195m) | Gold-198 (Au-198) | Gold-199 (Au-199) |
| Half-life | 30.5 seconds | 2.7 days | 3.14 days |
| Decay Mode | Isomeric Transition (IT) | Beta-minus (β-) | Beta-minus (β-) |
| Primary Therapeutic Emission | Auger electrons | Beta particles (β-) | Beta particles (β-) |
| Max. Beta Energy (MeV) | N/A | 0.961 | 0.452 |
| Mean Beta Energy (MeV) | N/A | 0.312 | 0.143 |
| Primary Gamma Energy (keV) | 262 | 411.8 | 158.4, 208.2 |
| Production Method | From Hg-195m generator | Neutron activation of Au-197 | Neutron activation of Pt-198 |
Data compiled from various sources.
Table 2: Auger Electron Emission Data for Gold-195m
| Electron Energy (keV) | Yield per Decay |
| 0.05 - 0.1 | ~5.5 |
| 0.1 - 0.2 | ~3.0 |
| 0.5 - 1.0 | ~2.5 |
| 8.0 - 12.0 | ~1.5 |
| > 60 | ~0.1 |
Note: This is a simplified representation. The Auger electron cascade is complex, with a large number of low-energy electrons emitted per decay.[16][17]
Section 4: Experimental Protocols
General Protocol for Synthesis of Au-199 Doped Gold Nanoparticles
This protocol is adapted from a seed-mediated growth method.[1]
-
Seed Preparation:
-
Rapidly add ice-cold sodium borohydride (NaBH₄) solution to a mixture of cetyltrimethylammonium bromide (CTAB) and tetrachloroauric acid (HAuCl₄) under vigorous stirring.
-
Allow the seed solution to age for at least 2 hours.
-
-
Growth of Au-199 Doped Nanoparticles:
-
In a separate container, prepare a growth solution containing CTAC (cetyltrimethylammonium chloride), HAuCl₄, and a known activity of H¹⁹⁹AuCl₄.
-
Add ascorbic acid as a mild reducing agent.
-
Inject the seed solution into the growth solution under stirring.
-
The solution color will change, indicating nanoparticle formation.
-
Purify the ¹⁹⁹Au-doped AuNPs by centrifugation and resuspend in the desired buffer.
-
General Protocol for Neutron Activation of AuNPs for Au-198 Production
This protocol involves the irradiation of pre-synthesized, stable AuNPs.[6]
-
Synthesis of Stable AuNPs:
-
Synthesize gold nanoparticles of the desired size and surface coating (e.g., citrate-stabilized or PEGylated) using established methods.[11]
-
Thoroughly purify and characterize the nanoparticles.
-
-
Neutron Irradiation:
-
Lyophilize the purified AuNP solution.
-
Seal the dried AuNPs in a suitable container (e.g., quartz ampoule).
-
Irradiate the sample in a nuclear reactor with a known thermal neutron flux for a calculated duration to achieve the desired activity of ¹⁹⁸Au.
-
-
Post-Irradiation Processing:
-
Allow for a cooling period for short-lived impurities to decay.
-
Re-suspend the ¹⁹⁸Au-AuNPs in a sterile, pyrogen-free buffer.
-
Perform quality control tests to ensure radiochemical purity and integrity of the nanoparticles.
-
Section 5: Visualizations
Logical Workflow for Targeted Radiotherapy with Gold Nanoparticles
Caption: Workflow for targeted radiotherapy using radiolabeled gold nanoparticles.
Decision Tree for Troubleshooting Low Radiolabeling Yield
Caption: Troubleshooting decision tree for low radiolabeling yield.
Cellular Uptake and DNA Damage Pathway
References
- 1. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Radiolabeled Gold Nanoparticles for Imaging and Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stochastic cascade model for Auger-electron emitting radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosynthesis of Stable 198Au-Nanoparticles by Neutron Activation of αvβ3-Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. Auger processes in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 12. Intrinsically Radiolabeled Nanoparticles: An Emerging Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. pharmacylibrary.com [pharmacylibrary.com]
- 16. Advancements in the use of Auger electrons in science and medicine during the period 2015–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Gold-195 Quantification in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gold-195 (
195
Au) in biological samples.
Troubleshooting Guides
Encountering issues during experimental workflows is common. The table below outlines potential problems you might face during the quantification of
195
Au, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal (Gamma Counting) | Insufficient quantity of
| - Increase the amount of
|
| High Background Noise (Gamma Counting) | Inadequate shielding of the gamma counter. Contamination of the counting vials or the detector well. Presence of other naturally occurring or artificially introduced radionuclides. | - Ensure the gamma counter is located in a low-background area and has sufficient lead shielding.- Use new, clean counting tubes for each sample and decontaminate the detector well regularly.- Perform a background count and subtract it from the sample counts. If unexpected peaks are present, perform gamma spectroscopy to identify and account for interfering isotopes. |
| Inconsistent or Non-Reproducible Results | Variable sample preparation techniques. Inconsistent sample volume or geometry. Pipetting errors. Instrument instability. | - Standardize all sample preparation steps, including tissue homogenization, digestion, and final volume.- Use a consistent volume and type of counting vial for all samples and standards.- Calibrate pipettes regularly and use proper pipetting techniques.- Perform regular quality control checks on the gamma counter using a long-lived standard to ensure its stability. |
| Low Counting Efficiency (Liquid Scintillation) | Quenching (chemical or color). Phase separation of the sample and scintillation cocktail. Precipitation of the sample in the cocktail. | - Use a modern liquid scintillation counter with automatic quench correction capabilities.- Select a scintillation cocktail specifically designed for aqueous or biological samples (e.g., Ultima Gold™).- Ensure the sample is fully solubilized and forms a homogenous mixture with the cocktail. Tissue solubilizers may be necessary.- Reduce the sample volume or dilute the sample to prevent precipitation. |
| Sample Matrix Effects | Interference from components within the biological matrix (e.g., salts, proteins, lipids). | - Implement a more rigorous sample purification method, such as acid digestion or extraction, to remove interfering substances.- Prepare calibration standards in a matrix that closely matches the biological samples to compensate for matrix effects.- Use the method of standard additions to quantify
|
Frequently Asked Questions (FAQs)
Q1: What is the best method for quantifying
195
Au in biological samples?
A1: The preferred method for quantifying
195
Au is gamma counting (also known as gamma spectroscopy) using a well-type Sodium Iodide (NaI) or High-Purity Germanium (HPGe) detector. This is because 195
Q2: How should I prepare my tissue samples for gamma counting?
A2: For gamma counting, tissue samples should be weighed and placed directly into a counting tube that is compatible with your gamma counter. It is crucial to maintain a consistent geometry (i.e., sample shape and volume) for all samples and standards to ensure accurate and reproducible results. For larger tissues, homogenization may be necessary to ensure a uniform distribution of
195
Au within the counting tube.
Q3: What are the key considerations for preparing samples for liquid scintillation counting of
195
Au?
A3: For liquid scintillation counting, the sample must be in a solution that is miscible with the scintillation cocktail. This often requires digestion of the biological matrix. Tissues can be solubilized using commercially available tissue solubilizers. Blood and plasma may also require solubilization or decolorization to prevent quenching. It is essential to choose a high-efficiency and quench-resistant scintillation cocktail suitable for aqueous and biological samples.
Q4: How can I correct for the radioactive decay of
195
Au during my experiment?
A4: this compound has a half-life of 186.1 days. For experiments that span several days or weeks, it is important to decay-correct all measurements to a single reference time point (e.g., the start of the experiment). The decay correction can be applied using the following formula:
A0 = At / e(-λt)
Where:
-
A0 is the activity at the reference time.
-
At is the measured activity at time t.
-
λ is the decay constant of
Au (0.00372 day-1).195 -
t is the time elapsed between the reference time and the measurement.
Q5: What type of calibration standards should I use for my
195
Au quantification?
A5: Your calibration standards should be prepared from a certified
195
Au solution of known activity. It is crucial to prepare the standards in the same matrix and geometry as your unknown samples to account for any matrix effects and ensure accurate quantification. For example, if you are measuring 195
Quantitative Data Presentation
The following table summarizes the biodistribution of
195
Au-radiolabeled nanoparticles in rats at 28 days post-inhalation, expressed as a percentage of the initial lung burden. This data is derived from a study by Semmler-Behnke et al. (2014).[1]
| Organ/Tissue | Mean Percentage of Initial Lung Burden (%) | Standard Deviation (%) |
| Lungs | 35.0 | 5.0 |
| Liver | 1.5 | 0.3 |
| Spleen | 0.08 | 0.02 |
| Kidneys | 0.07 | 0.02 |
| Heart | 0.01 | 0.005 |
| Brain | 0.002 | 0.001 |
| Skeleton | 0.2 | 0.05 |
| Blood | 0.1 | 0.03 |
| Soft Tissue | 0.8 | 0.2 |
| Gastrointestinal Tract | 0.5 | 0.1 |
| Carcass (remaining) | 0.3 | 0.1 |
| Total Excreted | 61.4 | 5.5 |
Experimental Protocols
Methodology for Gamma Counting of 195{ }^{195}195 Au in Biological Samples
This protocol provides a general framework for the quantification of
195
Au in biological tissues using a gamma counter.
1. Materials and Equipment:
-
Gamma counter (e.g., NaI well detector)
-
Counting tubes compatible with the gamma counter
-
Calibrated pipettes
-
Analytical balance
-
Tissue homogenizer
-
Au standard solution with a certificate of calibration195 -
Non-radioactive biological matrix for standards (from control animals)
2. Preparation of Standards:
-
Perform serial dilutions of the
Au standard solution to create a series of standards with known activities that bracket the expected activity range of the unknown samples.195 -
Prepare these standards in a matrix identical to the samples (e.g., tissue homogenate, blood).
-
Pipette a precise volume of each standard into a counting tube.
3. Sample Collection and Preparation:
-
Excise tissues of interest, blot them dry to remove excess blood, and weigh them.
-
Place small tissues directly into counting tubes.
-
For larger tissues, homogenize them in a suitable buffer (e.g., saline or PBS) to a known concentration (e.g., g of tissue per mL of buffer).
-
Pipette a precise volume of the homogenate or blood into a counting tube. Ensure the volume and geometry are consistent across all samples.
4. Gamma Counting:
-
Set the energy window of the gamma counter to bracket the 98.8 keV gamma emission of
Au.195 -
Measure the background radiation by counting a blank sample (a counting tube containing non-radioactive matrix).
-
Count the standards to generate a calibration curve of counts per minute (CPM) versus activity (e.g., Becquerels or microcuries).
-
Count the unknown samples for a sufficient time to achieve good counting statistics.
5. Data Analysis:
-
Subtract the background CPM from all standard and sample CPM measurements.
-
If the experiment spans a significant duration, apply a decay correction to all counts, referencing them to a single time point.
-
Use the calibration curve to determine the activity of
Au in each sample.195 -
Express the results as activity per gram of tissue or as a percentage of the injected dose (%ID).
Visualizations
References
Strategies to reduce non-specific binding of Gold-195 labeled compounds
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding of Gold-195 (¹⁹⁵Au) labeled compounds during experimental procedures.
Troubleshooting Guide: High Non-Specific Binding
This guide is designed to address specific issues related to high background signals or unexpected binding of your ¹⁹⁵Au-labeled compounds.
Q1: I am observing high background signal across my entire assay (e.g., tissue section, ELISA plate, Western blot). What is the most likely cause and how can I fix it?
A1: High background is often due to inadequate blocking of non-specific binding sites. The gold component of your compound can adhere to surfaces and biomolecules through various non-specific interactions.
Immediate Troubleshooting Steps:
-
Review Your Blocking Protocol: Ensure that you are using an appropriate blocking agent and that the incubation time and concentration are sufficient.[1]
-
Optimize Blocking Agent Concentration: If you are using a 1% BSA solution, for example, try increasing the concentration to 2% or 3%.[1]
-
Increase Blocking Incubation Time: Extend the blocking step to ensure complete saturation of non-specific sites.
-
Improve Washing Steps: Increase the number of wash cycles and the volume of wash buffer used after incubation with the ¹⁹⁵Au-labeled compound. Consider adding a mild non-ionic detergent like Tween-20 (0.05% v/v) to your wash buffer to disrupt weak, non-specific interactions.[1][2]
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting high non-specific binding.
Q2: My ¹⁹⁵Au-labeled compound is a gold nanoparticle. Are there special considerations for this format?
A2: Yes. Bare gold surfaces are known to readily bind proteins and other macromolecules.[3] If your ¹⁹⁵Au is incorporated into a nanoparticle, its surface properties are a critical factor in non-specific binding.
Key Considerations for Gold Nanoparticles:
-
Surface Passivation: The gold surface must be "passivated" or coated to prevent unwanted adhesion. This is often done by conjugating molecules like polyethylene glycol (PEG) to the nanoparticle surface.[4][5]
-
Blocking Agents: Using protein-based blockers like Bovine Serum Albumin (BSA) is crucial. BSA will adsorb to any uncovered areas on the gold nanoparticle surface, preventing it from sticking to other proteins or surfaces non-specifically.[3][5]
-
Buffer Composition: The pH and ionic strength of your buffers can influence the surface charge of the nanoparticle and its tendency to aggregate or bind non-specifically.[6][7]
Q3: I am using a ¹⁹⁵Au-labeled antibody or protein. Why am I seeing non-specific binding to unrelated proteins or tissues?
A3: This can be caused by several factors related to both the gold label and the protein itself.
-
Cross-Reactivity of the Protein: The antibody or protein itself may have inherent cross-reactivity with other molecules in your sample.
-
Inadequate Blocking: As discussed in Q1, failure to block all available sites on the assay surface (e.g., nitrocellulose membrane, tissue section) is a common cause. For immunohistochemistry, using normal serum from the species in which your secondary antibody was raised is a recommended blocking strategy.[8]
-
Hydrophobic Interactions: Both the protein and the gold label can participate in hydrophobic interactions. Including a non-ionic surfactant in your buffers can help mitigate this.[2]
Frequently Asked Questions (FAQs)
What are the best general-purpose blocking agents to reduce non-specific binding of ¹⁹⁵Au compounds?
Commonly used and effective blocking agents include proteins and non-ionic detergents. The choice depends on your specific assay.
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A very common and effective protein blocker. Good for most applications.[5][9] |
| Non-fat Dry Milk | 3-5% (w/v) | Cost-effective, but not recommended for assays involving avidin-biotin systems or phospho-specific antibodies.[10] |
| Normal Serum | 5-10% (v/v) | Often used in immunohistochemistry. Use serum from the host species of the secondary antibody.[8] |
| Tween-20 | 0.05-0.1% (v/v) | A non-ionic detergent added to blocking and wash buffers to reduce hydrophobic interactions.[2] |
| Pluronic F127 | Varies | A surfactant that can be used to create a dense, brush-like layer on hydrophobic surfaces to prevent binding.[11] |
How do I perform a surface passivation on a gold surface or gold nanoparticle?
Surface passivation involves creating a self-assembled monolayer (SAM) on the gold surface that resists protein adsorption. Thiol-containing molecules are excellent for this, as the sulfur atom forms a strong bond with gold.[12]
Passivation Strategy using PEG-Thiol
Caption: Passivation of a gold surface with PEG to reduce non-specific binding.
Can the pH of my buffer affect non-specific binding?
Yes, absolutely. The pH of the buffer affects the overall charge of both your ¹⁹⁵Au-labeled compound and the sample molecules.[2] If your compound and the interacting surfaces have opposite charges, you can get significant electrostatic (charge-based) non-specific binding. It is crucial to optimize the pH to minimize these interactions while maintaining the specific binding activity of your compound.[6][7]
What is a blocking study and how do I perform one to confirm specificity?
A blocking study, or inhibition study, is the gold standard for proving that the binding of your radiolabeled compound is specific to its intended target.[13][14]
The basic principle is to saturate the target receptors or binding sites with a non-radiolabeled version of your compound (or another known inhibitor) before adding your ¹⁹⁵Au-labeled compound. If the binding is specific, the pre-incubation with the "cold" compound will block the sites, and you will observe a significantly reduced signal from the "hot" (¹⁹⁵Au) compound.[13][14]
Experimental Protocols
Protocol 1: General Blocking Procedure for Immunoassays
-
Prepare Blocking Buffer: Dissolve your chosen blocking agent (e.g., 3% w/v BSA) in an appropriate buffer (e.g., PBS or TBS). You may add 0.05% v/v Tween-20.
-
Incubation: After immobilizing your capture antibody or antigen, cover the entire surface of the plate/membrane with the blocking buffer.
-
Time and Temperature: Incubate for at least 1-2 hours at room temperature or overnight at 4°C. Gentle agitation on a shaker is recommended.[1]
-
Washing: Decant the blocking buffer and wash the surface 3-5 times with a wash buffer (e.g., PBST - PBS with 0.05% Tween-20).[15]
-
Proceed with Assay: The surface is now blocked and ready for the addition of your ¹⁹⁵Au-labeled compound.
Protocol 2: Surface Passivation of Gold Nanoparticles with Thiolated PEG
This protocol assumes you have synthesized or purchased bare ¹⁹⁵Au-labeled gold nanoparticles.
-
Prepare Reagents:
-
¹⁹⁵Au Nanoparticle solution in an appropriate solvent (e.g., citrate buffer).
-
Thiol-terminated PEG (mPEG-SH) solution. The concentration will depend on the size and concentration of your nanoparticles.
-
-
Conjugation:
-
To the ¹⁹⁵Au nanoparticle solution, add the mPEG-SH solution.
-
Allow the reaction to proceed for several hours (e.g., 12 hours) at room temperature with gentle stirring.[5] This allows the thiol groups to form a self-assembled monolayer on the gold surface.
-
-
Purification:
-
Centrifuge the solution to pellet the now-coated nanoparticles. The speed and time will depend on nanoparticle size (e.g., 14,000 rpm for 5-10 minutes).[5]
-
Remove the supernatant, which contains excess, unbound mPEG-SH.
-
-
Resuspension: Resuspend the nanoparticle pellet in your desired assay buffer. The nanoparticles are now passivated and should exhibit significantly reduced non-specific binding.
References
- 1. arp1.com [arp1.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of nonspecific binding proteins to self-assembled monolayer on gold surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BSA Modification to Reduce CTAB Induced Nonspecificity and Cytotoxicity of Aptamer-Conjugated Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Troubleshooting in Lateral Flow Immunochromatography Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blocking Studies to Evaluate Receptor-Specific Radioligand Binding in the CAM Model by PET and MR Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blocking Studies to Evaluate Receptor-Specific Radioligand Binding in the CAM Model by PET and MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
Technical Support Center: Clinical-Grade Gold-195 (¹⁹⁵Au)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clinical-grade Gold-195.
Frequently Asked Questions (FAQs)
Q1: What is clinical-grade this compound?
A1: Clinical-grade this compound (¹⁹⁵Au) is a radioactive isotope of gold intended for human use in medical applications, primarily for diagnostic imaging.[1] It is typically obtained from a generator system where its parent radionuclide, Mercury-195m (¹⁹⁵ᵐHg), decays to produce the metastable isomer Gold-195m (¹⁹⁵ᵐAu), which has a very short half-life of 30.5 seconds and is used for first-pass cardiac and vascular imaging.[1][2] The longer-lived ¹⁹⁵Au, with a half-life of 186.01 days, decays to stable Platinum-195.[1]
Q2: What are the key quality control tests for clinical-grade this compound?
A2: The key quality control tests for clinical-grade this compound, like other radiopharmaceuticals, are designed to ensure its safety and efficacy. These tests include:
-
Radionuclidic Purity: To identify and quantify any radioactive impurities.
-
Radiochemical Purity: To ensure that the radioactivity is in the desired chemical form.
-
Sterility: To ensure the absence of viable microorganisms.
-
Apyrogenicity (Bacterial Endotoxins): To ensure the absence of fever-inducing substances.
-
pH and Visual Inspection: To check for physical suitability for injection.
Q3: What are the acceptance criteria for these quality control tests?
A3: While specific monographs for this compound were not found in the public domain, the general acceptance criteria for radiopharmaceuticals, as stipulated by pharmacopeias, are as follows. It is crucial to validate these for your specific application.
| Quality Control Test | Acceptance Criteria |
| Radionuclidic Purity | The proportion of radioactivity due to ¹⁹⁵Au and ¹⁹⁵ᵐAu should be maximized. Specific limits for radionuclidic impurities, such as the parent ¹⁹⁵ᵐHg, must be established and met. For instance, a common limit for parent radionuclide breakthrough is less than a specified small fraction of the total radioactivity. |
| Radiochemical Purity | For diagnostic radiopharmaceuticals, the radiochemical purity should typically be ≥ 95%. |
| Sterility | Must pass the sterility test (no microbial growth observed). |
| Bacterial Endotoxins | For intravenous administration, the limit is typically < 175 Endotoxin Units (EU) per patient dose.[3] For intrathecal administration, the limit is much lower, at < 14 EU per dose.[3] |
| pH | Should be within a physiologically acceptable range, typically between 4.5 and 7.5. |
| Visual Inspection | The solution should be clear, colorless, and free from particulate matter. |
Q4: How should clinical-grade this compound be handled and stored?
A4: Clinical-grade this compound should be handled and stored in accordance with national regulations for radioactive materials. Key precautions include:
-
Shielding: Use appropriate lead or tungsten shielding to minimize radiation exposure.
-
Personal Protective Equipment (PPE): Wear disposable gloves, a lab coat, and safety glasses.[4]
-
Controlled Area: Handle in a designated and properly ventilated area.[4]
-
Temperature: Store at a controlled room temperature or as specified by the manufacturer.
-
Security: Secure the material to prevent unauthorized access.[5]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with Gold-195m eluted from a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Elution Yield of ¹⁹⁵ᵐAu | 1. Incomplete Elution: Insufficient volume of eluent used. 2. Generator Channeling: The eluent is not passing uniformly through the generator column. 3. Parent Decay: The parent radionuclide (¹⁹⁵ᵐHg) has decayed significantly. | 1. Ensure the correct volume of eluent is passed through the generator as per the manufacturer's instructions. 2. Gently tap the generator column to settle the resin bed. If the problem persists, contact the manufacturer. 3. Check the calibration date of the generator. A new generator may be required. |
| High Radionuclidic Impurity (¹⁹⁵ᵐHg Breakthrough) | 1. Generator Damage: Physical shock or improper handling may have damaged the generator column. 2. Incorrect Eluent: Using an eluent not specified for the generator. | 1. Handle the generator with care. Perform a radionuclidic purity test on each elution. If breakthrough exceeds the specified limit, discontinue use and contact the manufacturer. 2. Use only the eluent provided or specified by the generator manufacturer. |
| Low Radiochemical Purity | 1. Presence of Oxidizing Agents: Can interfere with the formation of the desired radiochemical species. 2. Incorrect Formulation: Improper ratio of reagents if preparing a kit. | 1. Ensure all vials and reagents are free from oxidizing contaminants. 2. Follow the kit preparation instructions precisely. |
| Visible Particles in the Eluate | 1. Generator Column Shedding: Fines from the resin support may be present in the eluate. | 1. Do not use the eluate if particles are visible. Contact the manufacturer immediately. The use of a final 0.22 µm filter is a standard practice. |
| Failed Sterility or Endotoxin Test | 1. Contamination during Elution: Non-aseptic technique used during the elution process. 2. Contaminated Eluent or Vials: The eluent or collection vials were not sterile. | 1. Strictly adhere to aseptic techniques during all manipulations. 2. Use only sterile, pyrogen-free eluents and collection vials. |
Experimental Protocols
1. Radionuclidic Purity Testing
-
Objective: To identify and quantify radionuclidic impurities in the ¹⁹⁵ᵐAu eluate, primarily the parent ¹⁹⁵ᵐHg.
-
Methodology:
-
Dispense a sample of the ¹⁹⁵ᵐAu eluate into a suitable counting vial.
-
Allow the sample to decay for at least 24 hours to ensure that the short-lived ¹⁹⁵ᵐAu has completely decayed, leaving only longer-lived radionuclides.
-
Using a calibrated gamma-ray spectrometer with a high-purity germanium (HPGe) detector, acquire a gamma spectrum of the decayed sample.[6]
-
Identify and quantify the gamma-ray peaks corresponding to ¹⁹⁵ᵐHg (e.g., at specific keV levels) and other potential long-lived impurities.[7]
-
Calculate the activity of each impurity and express it as a percentage of the total initial activity of ¹⁹⁵ᵐAu at the time of elution.
-
2. Radiochemical Purity Testing
-
Objective: To determine the percentage of ¹⁹⁵ᵐAu present in the desired chemical form (e.g., as a sodium thiosulfate complex).
-
Methodology (Thin-Layer Chromatography - TLC):
-
Stationary Phase: Use an appropriate TLC strip (e.g., ITLC-SG).[8]
-
Mobile Phase: Select a solvent system that effectively separates the desired ¹⁹⁵ᵐAu complex from potential impurities like free ¹⁹⁵ᵐAu. A common approach for similar radiometal complexes involves polar and non-polar solvent systems to separate different species. The exact system for Gold(I)sodium thiosulfate would need to be validated.
-
Procedure:
-
Apply a small spot of the ¹⁹⁵ᵐAu radiopharmaceutical onto the origin of the TLC strip.[8]
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase, ensuring the spot is above the solvent level.[8]
-
Once the solvent front has migrated to a sufficient height, remove the strip and allow it to dry.
-
Determine the distribution of radioactivity on the strip using a TLC scanner or by cutting the strip into segments and counting each in a gamma counter.
-
-
Calculation:
-
Calculate the percentage of radioactivity at the Rf value corresponding to the desired complex.
-
Radiochemical Purity (%) = (Activity of desired complex / Total activity on the strip) x 100.
-
-
3. Sterility Testing
-
Objective: To ensure the absence of viable microorganisms.
-
Methodology:
-
The test is typically performed retrospectively due to the short half-life of ¹⁹⁵ᵐAu.
-
Aseptically inoculate a sample of the radiopharmaceutical into two types of sterile culture media: Fluid Thioglycollate Medium (for bacteria) and Soybean-Casein Digest Medium (for fungi and molds).[9]
-
Incubate the media at appropriate temperatures (e.g., 30-35°C for FTM and 20-25°C for SCDM) for a specified period (typically 14 days).
-
Visually inspect the media for any signs of microbial growth (turbidity). The absence of growth indicates sterility.[9]
-
4. Bacterial Endotoxin Testing (LAL Test)
-
Objective: To detect and quantify bacterial endotoxins.
-
Methodology (Limulus Amebocyte Lysate - LAL - Gel-Clot Method):
-
Reconstitute the LAL reagent with pyrogen-free water.
-
In pyrogen-free test tubes, mix a specified volume of the ¹⁹⁵ᵐAu radiopharmaceutical with the LAL reagent.[10]
-
Include positive and negative controls in the test run.
-
Incubate the tubes at 37°C for a specified time (e.g., 60 minutes).[10]
-
After incubation, carefully invert the tubes. The formation of a solid gel that remains intact indicates a positive result (presence of endotoxins above the detection limit). No gel formation indicates a negative result.[10]
-
The endotoxin level must be below the established limit for the product to pass.
-
Visualizations
Caption: Quality control workflow for clinical-grade Gold-195m.
Caption: Troubleshooting decision tree for Gold-195m experiments.
References
- 1. This compound (14320-93-5) for sale [vulcanchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 4. Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances | Pharmaguideline [pharmaguideline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. itelpharma.com [itelpharma.com]
- 7. digicollections.net [digicollections.net]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
Validation & Comparative
Gold-195m as a Tracer in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate radiotracer is a critical decision in the design of preclinical imaging studies, directly impacting the quality and translational potential of the data. This guide provides a comprehensive comparison of Gold-195m (¹⁹⁵ᵐAu) with other commonly used tracers in preclinical animal models, particularly for cardiovascular imaging. The information presented herein is intended to assist researchers in making informed decisions for their specific experimental needs.
Overview of Gold-195m
Gold-195m is a metastable isotope of gold with an exceptionally short half-life of 30.5 seconds. It is produced from a generator containing its parent isotope, Mercury-195m (¹⁹⁵ᵐHg), which has a half-life of 41.6 hours.[1][2] This generator-based production allows for on-demand elution of ¹⁹⁵ᵐAu for imaging studies. The primary gamma emission of Gold-195m at 262 keV is suitable for imaging with standard gamma cameras.[3]
The key advantage of Gold-195m lies in its ultra-short half-life, which allows for rapid, sequential imaging studies with significantly lower radiation dose to the animal compared to longer-lived isotopes. This is particularly beneficial for dynamic studies and for longitudinal experiments requiring multiple imaging sessions in the same animal.
Comparative Analysis of Preclinical Tracers
The performance of Gold-195m is best understood in the context of alternative radiotracers used for similar applications. The following tables provide a comparative summary of the key physical and performance characteristics of Gold-195m and other common tracers for preclinical cardiac imaging.
Table 1: Physical Properties of Selected Radiotracers
| Property | Gold-195m | Technetium-99m | Thallium-201 | Rubidium-82 |
| Half-life | 30.5 seconds | 6.02 hours | 73.1 hours | 76 seconds |
| Emission Type | Gamma | Gamma | Gamma (X-ray) | Positron (β+) |
| Principal Photon Energy | 262 keV | 140 keV | 69-83 keV (X-rays) | 511 keV (annihilation) |
| Imaging Modality | SPECT | SPECT | SPECT | PET |
| Production | Generator (¹⁹⁵ᵐHg parent) | Generator (⁹⁹Mo parent) | Cyclotron | Generator (⁸²Sr parent) |
Table 2: Performance Comparison in Preclinical Models
| Performance Metric | Gold-195m | Technetium-99m (Sestamibi/Tetrofosmin) | Thallium-201 | Rubidium-82 |
| Temporal Resolution | Excellent (enables rapid dynamic studies) | Good | Poor (long half-life limits dynamic studies) | Excellent (enables rapid dynamic studies) |
| Spatial Resolution | Good (SPECT) | Good (SPECT) | Fair (lower energy photons) | Excellent (PET) |
| Radiation Dose | Very Low | Moderate | High | Very Low |
| Myocardial Extraction | Not specified in preclinical studies | Moderate (Sestamibi: ~60%)[1] | High (~85%)[4] | Moderate |
| Preclinical Animal Models Used | Dogs[3] | Mice, Rats, Pigs[5][6] | Rats[7] | Rats, Dogs[8][9] |
| Key Advantage | Ultra-short half-life allows for repeated measurements and low radiation dose. | Widely available and well-characterized. | Good marker of myocardial viability. | High-resolution PET imaging with low radiation dose. |
| Key Disadvantage | Limited availability and preclinical validation data. | Longer half-life results in higher radiation dose and limits rapid sequential imaging. | High radiation dose and poor image quality due to low energy photons. | Requires a PET scanner and a dedicated generator with a shorter shelf life. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are representative experimental protocols for Gold-195m and its alternatives.
Gold-195m Cardiac Imaging in a Canine Model
This protocol is based on studies comparing Gold-195m and Technetium-99m for first-pass radionuclide angiocardiography in dogs.
-
Animal Preparation: Anesthetize the dog and position it under a gamma camera.
-
Generator Elution: Elute the ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator to obtain 20-25 mCi of ¹⁹⁵ᵐAu in a 2 ml bolus.
-
Tracer Administration: Inject the ¹⁹⁵ᵐAu bolus intravenously.
-
Image Acquisition: Perform a first-pass study using a computerized multicrystal gamma camera. Acquire images at short intervals to capture the dynamic passage of the tracer through the heart.
-
Data Analysis: Calculate parameters such as left ventricular ejection fraction.
-
Comparative Study: For comparison, a similar first-pass study can be performed on the same animal using Technetium-99m diethylenetriaminepentaacetic acid (⁹⁹ᵐTc-DTPA).
Technetium-99m Sestamibi Cardiac SPECT Imaging in a Murine Model
This protocol is a representative example for myocardial perfusion imaging in mice.
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine) and place it on a heated bed to maintain body temperature. Insert a tail-vein catheter for tracer injection.
-
Tracer Administration: Inject approximately 2.5 mCi of ⁹⁹ᵐTc-Sestamibi via the tail-vein catheter for a rest study. For a stress study, a pharmacological stress agent like dipyridamole is administered prior to a second, higher activity injection (~6.5 mCi).[10]
-
Image Acquisition: Perform a dynamic SPECT scan for approximately 6 minutes, followed by a longer static scan. ECG gating can be used to acquire images at specific phases of the cardiac cycle.
-
Image Reconstruction and Analysis: Reconstruct the SPECT data and draw regions of interest (VOIs) over the left ventricular myocardium and blood pool to generate time-activity curves. These curves are used to model myocardial blood flow.
Thallium-201 Myocardial Perfusion and Viability SPECT in a Rodent Model
-
Animal Preparation: Anesthetize the rodent and position it for imaging.
-
Tracer Administration: Inject Thallium-201 intravenously. For stress imaging, a vasodilator like adenosine or dipyridamole is administered.[4]
-
Image Acquisition:
-
Stress Imaging: Acquire SPECT images 10-15 minutes after tracer injection at peak stress.
-
Redistribution Imaging: Acquire a second set of images 2.5 to 4 hours later to assess for redistribution of the tracer, which indicates viable but ischemic myocardium.[11]
-
Rest/Viability Imaging: For viability assessment, a rest injection is given, and images are acquired after 10-15 minutes, with optional delayed imaging at 3-4 or 24 hours.[11]
-
-
Data Analysis: Compare stress and rest/redistribution images to identify fixed defects (infarct) versus reversible defects (ischemia).
Rubidium-82 Myocardial Perfusion PET in a Rat Model
This protocol is adapted from a feasibility study of ⁸²Rb-PET in rats.[8]
-
Animal Preparation: Anesthetize the rat (e.g., with sevoflurane) and place a catheter in the tail vein. Position the animal in a preclinical PET/CT scanner.
-
Tracer Administration: Infuse approximately 40 MBq of ⁸²Rb over 4-5 seconds from a clinical ⁸²Rb generator.
-
Image Acquisition: Begin a dynamic PET acquisition simultaneously with the tracer infusion and continue for approximately 5 minutes. A CT scan can be performed for attenuation correction and anatomical localization.[8]
-
Data Analysis: Reconstruct the dynamic PET data to visualize myocardial perfusion. In infarct models, the images can delineate the area of reduced tracer uptake.
Visualizing Workflows and Relationships
To better illustrate the processes involved in tracer validation and application, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for preclinical validation of a novel radiotracer.
Caption: Typical workflow for a preclinical cardiac perfusion imaging study.
Conclusion
Gold-195m presents a compelling option for preclinical imaging, particularly for dynamic cardiovascular studies where low radiation dose and the ability to perform rapid, repeated measurements are paramount. Its primary limitation is the relative scarcity of comprehensive validation data in common preclinical models compared to well-established tracers like Technetium-99m sestamibi.
The choice of tracer ultimately depends on the specific research question, the available imaging instrumentation (SPECT vs. PET), and the design of the preclinical study. For longitudinal studies requiring frequent imaging, the very low radiation burden of Gold-195m makes it an attractive, albeit less validated, candidate. For standard myocardial perfusion studies, Technetium-99m based agents remain a reliable and well-characterized option. For studies demanding the highest spatial resolution and quantitative accuracy, PET tracers such as Rubidium-82 are superior, provided the necessary equipment is available. Researchers should carefully weigh the advantages and disadvantages of each tracer in the context of their experimental goals.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Gold-195m, an ultra-short-lived generator-produced radionuclide: clinical application in sequential first pass ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 195Hgm-195Aum generator for use in first-pass nuclear angiocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feasibility of positron range correction in 82-Rubidium cardiac PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: comparison of PET rubidium-82 with conventional SPECT myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac Radionuclide Imaging in Rodents: A Review of Methods, Results, and Factors at Play - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rubidium-82 PET imaging is feasible in a rat myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Story of Rubidium-82 and Advantages for Myocardial Perfusion PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perfusion imaging using rubidium-82 (82Rb) PET in rats with myocardial infarction: First small animal cardiac 82Rb-PET - PMC [pmc.ncbi.nlm.nih.gov]
Gold-195 vs. Other Gold Isotopes for Brachytherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gold-195 (Au-195) and other gold isotopes, primarily Gold-198 (Au-198), for brachytherapy applications. Brachytherapy is a form of radiotherapy where a sealed radioactive source is placed inside or next to the area requiring treatment. Gold isotopes have been a subject of interest in this field due to their unique physical and chemical properties. This document synthesizes available data to offer an objective comparison, supported by experimental context and methodologies, to aid in research and development.
Physical and Dosimetric Properties: A Quantitative Comparison
The choice of a radionuclide for brachytherapy is heavily dependent on its physical characteristics, which dictate the dose distribution and biological effectiveness. This compound and Gold-198 exhibit distinct decay properties that influence their suitability for different therapeutic strategies.
| Property | This compound (195Au) | Gold-198 (198Au) |
| Half-life | 186.1 days | 2.7 days |
| Decay Mode | Electron Capture (100%) | Beta Minus (β⁻) |
| Primary Emissions | Auger electrons, X-rays | Beta particles (electrons), Gamma rays |
| Gamma Energy | 0.0989 MeV (and others) | 0.412 MeV |
| Beta Energy (Max) | Not Applicable | 0.961 MeV |
| Notes | Long half-life may be suitable for permanent implants. Decay results in a cascade of low-energy Auger electrons, leading to high localized energy deposition. | Shorter half-life is suitable for temporary implants. Higher energy gamma and beta emissions have a longer range in tissue. |
Radiobiological Considerations: The Impact of Decay Scheme
The therapeutic efficacy of a radionuclide is not solely determined by the absorbed dose but also by the quality of the radiation and the microscopic energy distribution. The differing decay modes of this compound and Gold-198 lead to distinct radiobiological consequences.
This compound: The Potential of Auger Electrons
This compound decays via electron capture, a process where an inner atomic electron is captured by the nucleus. This creates a vacancy in the electron shell, which is filled by an outer electron. The excess energy is released as a cascade of low-energy Auger electrons. These electrons have a very short range (from nanometers to micrometers), depositing their energy in a highly localized manner.[1]
This high linear energy transfer (LET) radiation is particularly effective at causing complex and difficult-to-repair DNA double-strand breaks, especially when the radionuclide is in close proximity to the cell nucleus.[1] The biological effects of Auger electrons are potent, and their high LET nature can be advantageous in overcoming radioresistance.[1]
Gold-198: A Clinically Established Isotope
Gold-198 has been used in brachytherapy for various cancers, including prostate and oral cancers.[2][3] It decays by emitting beta particles and gamma rays. These emissions have a longer range in tissue compared to Auger electrons, which can be beneficial for treating larger tumor volumes but may also lead to a higher dose to surrounding healthy tissues.[2] Clinical studies have demonstrated the efficacy of Gold-198 in providing local tumor control.[3]
Production and Availability
The method of production and availability are crucial factors for the clinical translation of a radioisotope.
This compound: The production of this compound can be achieved through various nuclear reactions. One method involves the irradiation of Mercury-195m (¹⁹⁵ᵐHg) in a cyclotron or nuclear reactor, which then decays to this compound.[4] Another approach is the extraction and chromatographic separation of this compound from irradiated platinum.[5]
Gold-198: Gold-198 is typically produced by neutron activation of stable Gold-197 in a nuclear reactor. This is a well-established and relatively straightforward method, contributing to its wider availability for clinical use.
Experimental Protocols
In Vitro Radiosensitization with Gold Nanoparticles
This protocol describes a general method for assessing the radiosensitizing effect of gold nanoparticles (AuNPs) when irradiated with brachytherapy sources.
-
Cell Culture: HeLa cells are cultured in 8-well chamber slides in an incubator at 37°C with 5% CO₂.
-
Nanoparticle Incubation: Cells in half of the wells of each chamber slide are incubated with AuNPs (e.g., 50 nm diameter) at a specific concentration (e.g., 0.2 mg/ml). The other half serves as a control without AuNPs.
-
Irradiation: One set of slides (with and without AuNPs) is irradiated using a brachytherapy source, such as an I-125 seed plaque, designed for a uniform dose distribution. A parallel set of slides serves as a sham-irradiated control.
-
Damage Assessment: 24 hours post-irradiation, the level of DNA double-strand breaks is assessed by measuring residual γH2AX foci through immunofluorescence microscopy.[6]
-
Analysis: The biological effect is quantified by comparing the number of γH2AX foci in the irradiated cells with and without AuNPs.[6]
Preclinical Evaluation of Radioactive Nanoparticles in a Xenograft Model
This protocol outlines a general procedure for evaluating the therapeutic efficacy of radiolabeled nanoparticles in an animal model.
-
Tumor Model: Human cancer cells (e.g., U-87 MG glioblastoma cells) are implanted in mice to establish tumor xenografts.
-
Radiolabeling: Nanoparticles (e.g., gold nanoparticles) are radiolabeled with the isotope of interest.
-
Administration: The radiolabeled nanoparticles are administered to the tumor-bearing mice, typically via intratumoral injection.
-
Biodistribution: The distribution of the radioactive nanoparticles in the body is assessed at various time points post-injection to determine tumor uptake and clearance from other organs.
-
Therapeutic Efficacy: Tumor growth is monitored over a period of several weeks to evaluate the therapeutic effect of the radioactive nanoparticles compared to control groups.[7]
Visualizing the Mechanisms
Production of Gold-195m
The metastable isomer Gold-195m (half-life of 30.5 seconds) is produced from a Mercury-195m generator.[8] This short-lived isotope is primarily used for diagnostic imaging.[4]
Caption: Workflow for the production of Gold-195m from a generator system.
DNA Damage Response Pathway
The interaction of low-energy electrons, such as Auger electrons from this compound, with DNA can induce complex damage, triggering a cellular response.
Caption: Simplified signaling pathway of DNA damage response.
Conclusion and Future Directions
Gold-198 is a clinically established radioisotope for brachytherapy with a proven track record. Its physical properties make it suitable for treating a range of tumor sizes with temporary implants.
This compound, particularly due to its decay via electron capture and the subsequent emission of highly localized and biologically effective Auger electrons, presents a compelling case for further investigation in brachytherapy. Its long half-life could make it a candidate for permanent seed implants. The high LET nature of its emissions could be particularly advantageous for treating radioresistant tumors.
The future of gold isotopes in brachytherapy may lie in the development of targeted nanoparticles. By attaching this compound to molecules that specifically bind to cancer cells, it may be possible to deliver these potent Auger emitters directly to the tumor cell nucleus, maximizing their therapeutic effect while minimizing damage to healthy tissue. Further preclinical studies are warranted to directly compare the in-vitro and in-vivo efficacy of this compound and Gold-198 in various cancer models to fully elucidate their therapeutic potential.
References
- 1. Auger electrons for cancer therapy – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the displacement of radio-active sources during gold-198 grain brachytherapy for hospitalized oral cancer patients [termedia.pl]
- 3. Efficacy of low-dose rate brachytherapy utilizing a mold with gold-198 grains for hard palate and gingival cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (14320-93-5) for sale [vulcanchem.com]
- 5. Production of carrier-free gold 195 and gold 199 radioisotopes [inis.iaea.org]
- 6. In vitro radiosensitization by gold nanoparticles during continuous low-dose-rate gamma irradiation with I-125 brachytherapy seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in Brachytherapy Using Radioactive Nanoparticles: An Alternative to Seed-Based Brachytherapy [frontiersin.org]
- 8. Gold-195m, an ultra-short-lived generator-produced radionuclide: clinical application in sequential first pass ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Gold-195 labeled nanoparticles compared to traditional chemotherapy
In the relentless pursuit of more effective and less toxic cancer treatments, researchers are increasingly turning to the nanoscale. Among the most promising innovations are Gold-195 (¹⁹⁵Au) labeled nanoparticles, which offer a unique theranostic platform, combining targeted radiation therapy with advanced imaging capabilities. This guide provides a comprehensive comparison of the efficacy of these novel nanoparticles against traditional chemotherapy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
While direct head-to-head clinical trials comparing this compound labeled nanoparticles alone with traditional chemotherapy are limited in publicly available literature, preclinical studies and research on related gold nanoparticle systems provide compelling evidence for their potential advantages. This guide will focus on the available data, primarily from studies utilizing the similar radioisotope Gold-198 (¹⁹⁸Au) and non-radioactive gold nanoparticles as carriers for chemotherapeutic agents, to draw insightful comparisons.
Key Advantages of Gold Nanoparticles in Cancer Therapy
Gold nanoparticles (AuNPs) possess a unique set of physicochemical properties that make them highly attractive for oncological applications.[1][2] Their small size allows for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3] Furthermore, their surfaces can be readily functionalized with targeting ligands (e.g., antibodies, peptides) to actively seek out and bind to cancer cells, minimizing off-target effects.[4][5][6]
When labeled with a radioisotope like this compound, these nanoparticles become potent sources of localized radiotherapy. The emitted radiation can induce DNA damage and cell death specifically within the tumor, sparing surrounding healthy tissues from the widespread toxicity associated with conventional external beam radiation and systemic chemotherapy.[7]
Comparative Efficacy: Gold Nanoparticles vs. Traditional Chemotherapy
Traditional chemotherapy drugs, such as doxorubicin, cisplatin, and paclitaxel, have long been the standard of care for many cancers.[8] However, their systemic administration often leads to severe side effects due to their non-specific targeting of rapidly dividing cells, including healthy ones.[7][8] Gold nanoparticles offer a strategy to overcome this limitation by acting as sophisticated drug delivery vehicles.[3][5][6]
A pivotal study on HER2+ cancer models demonstrated the potential of Gold-198 nanoparticles conjugated with both the chemotherapeutic drug Doxorubicin (DOX) and the targeting antibody Trastuzumab (Tmab).[9] This multimodal approach showcases the synergistic power of combining the tumor-homing capabilities of antibodies, the cytotoxic effects of chemotherapy, and the targeted radiation of radiolabeled nanoparticles.
Quantitative Data Summary
The following tables summarize key findings from preclinical studies, offering a glimpse into the comparative efficacy of gold nanoparticle-based therapies versus traditional chemotherapy.
Table 1: In Vitro Cytotoxicity Comparison
| Treatment Group | Cancer Cell Line | Concentration/Dose | Cell Viability (%) | Citation |
| ¹⁹⁸AuNPs | SKOV-3 (Ovarian Cancer) | 2.5 MBq/mL | 92.0 ± 5.2 | [9] |
| ¹⁹⁸AuNPs | SKOV-3 (Ovarian Cancer) | 10 MBq/mL | 56.0 ± 15.0 | [9] |
| ¹⁹⁸AuNPs | SKOV-3 (Ovarian Cancer) | 20 MBq/mL | 53.0 ± 4.2 | [9] |
| ¹⁹⁸AuNPs-DOX | SKOV-3 (Ovarian Cancer) | 2.5 MBq/mL | 28.0 ± 10.0 | [9] |
| DOX-¹⁹⁸AuNPs-Tmab | SKOV-3 (Ovarian Cancer) | 2.5 MBq/mL | ~15% (estimated from graph) | [9] |
| Doxorubicin | A549 (Lung Cancer) | 1.0 µg/mL | ~40% (estimated from graph) | [10] |
| Gold-Doxorubicin Nanoconjugates | A549 (Lung Cancer) | 1.0 µg/mL | ~25% (estimated from graph) | [10] |
| Paclitaxel on Gold Nanoparticles | Mouse Melanoma | 2.5 mg | As effective as 40 mg of Paclitaxel alone | [8] |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Animal Model | Tumor Type | Dosage | Tumor Growth Reduction (%) | Citation |
| DOX-¹⁹⁸AuNPs-Tmab | SKOV-3 Tumor-Bearing Mice | Ovarian Cancer | 10 MBq (intratumoral) | 82 | [9] |
| Gold-based drug | Mice | Cervical Cancer | Not specified | 82 | [11] |
| Cisplatin | Mice | Cervical Cancer | Not specified | 29 | [11] |
Experimental Protocols
Synthesis and Functionalization of Doxorubicin and Trastuzumab Modified ¹⁹⁸Au Nanoparticles
This protocol is based on the methodology described in the study by Korytkowska et al. (2022).[9]
-
Synthesis of ¹⁹⁸Au Nanoparticles: Radioactive gold nanoparticles (¹⁹⁸AuNPs) with a mean diameter of 30 nm are synthesized through a reduction method.
-
PEGylation: The surface of the ¹⁹⁸AuNPs is coated with a poly(ethylene glycol) (PEG) linker to improve stability and biocompatibility.
-
Conjugation of Doxorubicin and Trastuzumab: Doxorubicin (DOX) and the monoclonal antibody Trastuzumab (Tmab) are conjugated to the PEGylated ¹⁹⁸AuNPs via peptide bond formation.
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is a standard method for assessing cell viability.[9]
-
Cell Seeding: SKOV-3 ovarian cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
Treatment: Cells are treated with varying concentrations of ¹⁹⁸AuNPs, ¹⁹⁸AuNPs-DOX, and DOX-¹⁹⁸AuNPs-Tmab.
-
Incubation: The treated cells are incubated for 48 and 72 hours.
-
MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated to allow for the formation of a colored formazan product by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to untreated controls.
In Vivo Therapeutic Efficacy Study
This protocol outlines the methodology for assessing tumor growth inhibition in an animal model.[9]
-
Tumor Implantation: SKOV-3 tumor cells are implanted into immunodeficient mice.
-
Treatment Administration: Once tumors reach a specified size, a single intratumoral injection of 10 MBq of DOX-¹⁹⁸AuNPs-Tmab is administered.
-
Tumor Volume Measurement: Tumor volume is measured at regular intervals for up to 28 days.
-
Data Analysis: The percentage of tumor growth reduction is calculated by comparing the tumor volumes in the treated group to a control group.
Visualizing the Mechanisms
Targeted Drug Delivery Pathway
Caption: Targeted delivery of DOX-¹⁹⁸AuNPs-Tmab to a cancer cell.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing in vivo therapeutic efficacy.
Biodistribution and Safety Profile
A critical aspect of any nanomedicine is its biodistribution and potential toxicity. Studies have shown that gold nanoparticles can accumulate in organs of the reticuloendothelial system (RES), such as the liver and spleen.[12] However, the use of targeting moieties and PEGylation can enhance tumor accumulation and reduce RES uptake.[12]
In the study with DOX-¹⁹⁸AuNPs-Tmab, ex vivo biodistribution experiments revealed significant uptake in the spleen and liver after intravenous administration, which could limit its systemic use.[9] However, intratumoral injection, as used in the efficacy study, circumvents this issue by delivering the therapeutic agent directly to the tumor site. This highlights the importance of the administration route in optimizing the therapeutic window of gold nanoparticle-based treatments.
Importantly, studies have also suggested that gold nanoparticle-based delivery systems can reduce the systemic toxicity associated with chemotherapy. For instance, a study using paclitaxel delivered via gold nanoparticles showed a dramatic reduction in common chemotherapy side effects.[8] Another study comparing cisplatin with albumin-based gold-cisplatin nanoparticles found that the nanoparticle formulation reduced systemic adverse events.[13]
Conclusion and Future Directions
While research into this compound labeled nanoparticles is still in its early stages, the available evidence from related gold nanoparticle systems strongly suggests a promising future for this technology in cancer therapy. The ability to combine targeted drug delivery, localized radiotherapy, and in vivo imaging in a single platform offers a significant advantage over traditional chemotherapy.
The data presented here indicates that gold nanoparticle-based therapies can achieve superior or equivalent tumor inhibition at lower effective drug doses, thereby reducing systemic toxicity and improving the safety profile of cancer treatment.[8][13] The synergistic effects observed when combining gold nanoparticles with chemotherapy and targeted antibodies underscore the potential for creating highly potent and specific anticancer agents.[9]
Future research should focus on conducting direct comparative studies of this compound labeled nanoparticles against standard-of-care chemotherapy regimens in various cancer models. Further optimization of nanoparticle size, shape, and surface chemistry will be crucial for improving biodistribution, minimizing off-target accumulation, and maximizing therapeutic efficacy. As our understanding of the in vivo behavior of these nanoparticles deepens, we can expect to see the translation of these innovative platforms from the laboratory to the clinic, heralding a new era of precision oncology.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional Gold Nanoparticles in Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and functionalization of gold nanoparticles for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of gold nanomaterials and their cancer-related biomedical applications: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold nanoparticles in chemo-, immuno-, and combined therapy: review [Invited] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdlinx.com [mdlinx.com]
- 9. Improvement of the Effectiveness of HER2+ Cancer Therapy by Use of Doxorubicin and Trastuzumab Modified Radioactive Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biogenically synthesized gold nanocarrier ameliorated antiproliferative and apoptotic efficacy of doxorubicin against lung cancer [frontiersin.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Gold nanoparticles as novel agents for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin and Albumin-Based Gold-Cisplatin Nanoparticles Enhance Ablative Radiation Therapy-Induced Antitumor Immunity in Local and Distant Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gold-195m Imaging for High-Resolution and Low-Dose Diagnostics
Gold-195m (Au-195m), an ultra-short-lived radionuclide, presents a compelling option for diagnostic imaging, particularly in dynamic studies where high temporal resolution and low radiation exposure are critical. This guide provides a comprehensive cross-validation of Au-195m imaging with other established diagnostic modalities, supported by experimental data and detailed protocols. The focus is on providing researchers, scientists, and drug development professionals with a clear, objective comparison to inform their selection of imaging agents for specific applications.
Quantitative Comparison of Imaging Radionuclides
The selection of a radionuclide for diagnostic imaging is governed by its physical properties, which dictate image quality, patient radiation dose, and suitability for different clinical scenarios. Below is a comparison of Gold-195m with Technetium-99m (Tc-99m), the most widely used gamma-emitting radionuclide in nuclear medicine.
| Property | Gold-195m | Technetium-99m (Tc-99m) | Reference |
| Half-life | 30.5 seconds | 6.02 hours | [1][2] |
| Principal Gamma Energy | 262 keV | 140 keV | [2][3] |
| Parent Isotope | Mercury-195m (Hg-195m) | Molybdenum-99 (Mo-99) | [1] |
| Parent Half-life | 41.6 hours | 66 hours | [1] |
| Production | Cyclotron | Fission product or (n,γ) | [3] |
| Typical Clinical Use | First-pass cardiac studies, venography | Broad (cardiac, bone, renal, etc.) | [1][2][4] |
Clinical Performance: Gold-195m vs. Technetium-99m
The primary clinical application for Gold-195m has been in first-pass radionuclide angiocardiography for the assessment of cardiac function, specifically the left ventricular ejection fraction (LVEF). Comparative studies with Tc-99m have demonstrated a strong correlation in LVEF measurements.
| Parameter | Study Details | Correlation Coefficient (r) | Ejection Fraction Range | Reference |
| LVEF Measurement | Comparison of resting first-pass angiograms in 28 patients. | 0.92 | 0.22 - 0.83 | [1] |
| LVEF Measurement | Comparison of resting first-pass studies in 25 patients. | 0.93 | Not Specified | [5] |
| LVEF Measurement | Comparison of first-pass studies in 33 subjects. | 0.95 and 0.98 (two observers) | Not Specified | [2] |
| Reproducibility of LVEF | Two Au-195m studies performed 3 minutes apart in 25 patients. | 0.93 | 0.20 - 0.78 | [1] |
The extremely short half-life of Au-195m is a significant advantage, as it allows for sequential studies to be performed with minimal background interference and a lower radiation dose to the patient compared to Tc-99m.[1][4] This is particularly beneficial for studies during exercise or pharmacological intervention, where multiple measurements are required in a short period.[5] For venography, the short half-life of Au-195m prevents recirculation, resulting in high-resolution images of the deep veins.[4]
Experimental Protocols
First-Pass Radionuclide Angiocardiography
This protocol outlines the general procedure for performing a first-pass cardiac study to measure left ventricular ejection fraction, comparing Gold-195m and Technetium-99m.
1. Patient Preparation:
-
No specific preparation is required for a resting study.
-
For exercise or stress studies, patients may be asked to fast for a few hours.
-
An intravenous line is established, typically in an antecubital vein.
2. Radiopharmaceutical Administration:
-
Gold-195m: The Au-195m is eluted from a bedside Mercury-195m/Gold-195m generator.[1] A bolus of approximately 20-25 mCi of Au-195m is injected intravenously, followed by a saline flush.[1] Due to the short half-life, the injection and imaging must be performed rapidly.
-
Technetium-99m: A bolus of 15-25 mCi of Tc-99m pertechnetate is injected intravenously, also followed by a saline flush.
3. Image Acquisition:
-
A gamma camera equipped with a high-sensitivity collimator is positioned over the patient's chest in the left anterior oblique (LAO) projection to best separate the left ventricle from other cardiac chambers.[2]
-
Dynamic images are acquired at a high frame rate (e.g., 20-50 milliseconds/frame) for approximately 60 seconds, starting at the time of injection. This allows for the visualization of the radiotracer's first pass through the heart.
4. Data Analysis:
-
Regions of interest (ROIs) are drawn around the left ventricle on the images corresponding to end-diastole (maximum ventricular volume) and end-systole (minimum ventricular volume).
-
Time-activity curves are generated from the ventricular ROI.
-
The left ventricular ejection fraction (LVEF) is calculated using the formula: LVEF = (End-diastolic counts - End-systolic counts) / (End-diastolic counts - Background counts).
-
For Au-195m, repeat studies can be performed after approximately 3 minutes to assess changes in cardiac function.[1]
Visualizations
Experimental Workflow and Data Analysis
Gold-195m Production and Decay
References
- 1. Gold-195m, an ultra-short-lived generator-produced radionuclide: clinical application in sequential first pass ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative radionuclide angiocardiography using gold-195m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Gold-195m: a steady-state imaging agent for venography that gives blood velocity measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold-195m for serial first pass radionuclide angiocardiography during upright exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biodistribution of Gold-195 Labeled Molecules: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vivo fate of novel radiolabeled compounds is paramount. This guide provides a comparative overview of the biodistribution of different molecules labeled with Gold-195 (¹⁹⁵Au), a radionuclide with potential applications in diagnostic imaging and therapy. Due to the limited availability of direct comparative studies for various molecules labeled specifically with ¹⁹⁵Au, this guide synthesizes available data for ¹⁹⁵Au and closely related gold radioisotopes to provide a comparative framework.
Executive Summary
The biodistribution of gold-labeled molecules is significantly influenced by the physicochemical properties of the carrier molecule, including its size, charge, and surface chemistry. Generally, gold nanoparticles, a common vehicle for radiolabeling, exhibit a tendency to accumulate in the organs of the reticuloendothelial system (RES), primarily the liver and spleen. The specific targeting and clearance profiles can be modulated by attaching different targeting moieties such as peptides or by modifying the surface with polymers like polyethylene glycol (PEG). This guide presents available quantitative data, detailed experimental methodologies, and visual workflows to aid in the design and interpretation of biodistribution studies involving gold-based radiopharmaceuticals.
Comparative Biodistribution Data
The following table summarizes the biodistribution of different gold-labeled entities. It is important to note that direct comparative studies of various molecules labeled with ¹⁹⁵Au are scarce in the readily available scientific literature. Therefore, data from studies using other gold isotopes, such as ¹⁹⁸Au, are included to provide a broader context for the behavior of gold-based radiopharmaceuticals. The data is presented as percentage of injected dose per gram of tissue (%ID/g) at specific time points post-injection.
| Labeled Molecule/Particle | Gold Isotope | Animal Model | Key Organs of Accumulation | Time Point | %ID/g (Liver) | %ID/g (Spleen) | %ID/g (Kidney) | %ID/g (Tumor) | Reference |
| ¹⁹⁵Au (from ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator eluate) | ¹⁹⁵Au | Rabbit | Liver, Kidneys | Not Specified | High | - | High | - | [1] |
| PEGylated ¹⁹⁸Au Nanospheres | ¹⁹⁸Au | Mouse (EMT6 tumor) | Tumor, Liver, Spleen | 24 h | ~10 | ~5 | ~2 | 23.2 | [2] |
| PEGylated ¹⁹⁸Au Nanorods | ¹⁹⁸Au | Mouse (EMT6 tumor) | Liver, Spleen | 24 h | ~15 | ~8 | ~1 | ~5 | [2] |
| PEGylated ¹⁹⁸Au Nanodisks | ¹⁹⁸Au | Mouse (EMT6 tumor) | Liver, Spleen | 24 h | ~20 | ~10 | ~1 | ~4 | [2] |
Note: The data for ¹⁹⁸Au-labeled nanoparticles highlights the significant impact of particle shape on tumor uptake and organ distribution. The spherical nanoparticles demonstrated considerably higher tumor accumulation compared to nanorods and nanodisks[2]. The study on ¹⁹⁵Au did not involve a specific labeled molecule but rather the gold isotope itself, showing significant uptake in the liver and kidneys[1].
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biodistribution studies. Below are generalized methodologies based on common practices in the field.
General In Vivo Biodistribution Study Protocol
-
Radiolabeling and Quality Control:
-
The molecule of interest (e.g., peptide, antibody, nanoparticle) is radiolabeled with ¹⁹⁵Au using an appropriate chelator or direct conjugation method.
-
Radiochemical purity of the labeled product is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Animal Models:
-
Typically, rodents (mice or rats) are used. If studying a specific disease, a relevant animal model (e.g., tumor-bearing mice for cancer studies) is employed.
-
Animals are acclimated for a specific period before the experiment.
-
-
Administration of Radiolabeled Compound:
-
The ¹⁹⁵Au-labeled molecule is administered via a clinically relevant route, most commonly intravenous (tail vein) injection.
-
The exact dose and volume of the injectate are carefully measured for each animal.
-
-
Biodistribution Analysis:
-
At predetermined time points post-injection (e.g., 1h, 4h, 24h, 48h), animals are euthanized.
-
Blood is collected via cardiac puncture.
-
Major organs and tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor) are dissected, weighed, and rinsed.
-
The radioactivity in each organ and a standard of the injected dose are measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Example Protocol: Biodistribution of ¹⁹⁵Au in Rabbits
In a study investigating the dosimetry of ¹⁹⁵Au, seven rabbits were injected with the eluate from a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator. The retention and biodistribution of the long-lived ¹⁹⁵Au were then investigated. The primary organs of activity localization were found to be the liver and kidneys[1].
Visualizing Experimental Workflows
Understanding the sequence of steps in a biodistribution study is essential. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow.
Caption: Experimental workflow for a typical in vivo biodistribution study.
Caption: Key factors influencing the biodistribution of labeled molecules.
References
A Head-to-Head Clinical Guide: Iodine-125 vs. Palladium-103 for Prostate Brachytherapy
A direct comparative analysis of Gold-195 and Iodine-125 in the context of modern prostate brachytherapy is not feasible due to a lack of current clinical data for this compound. While radioactive gold isotopes were historically explored in brachytherapy, this compound is not a standard or commercially available option for this indication today. The predominant isotopes for low-dose-rate (LDR) permanent prostate brachytherapy are Iodine-125 (I-125) and Palladium-103 (Pd-103).
This guide provides a comprehensive, data-driven comparison of Iodine-125 and Palladium-103, the two most utilized radioisotopes for LDR prostate brachytherapy. The information presented is intended for researchers, scientists, and drug development professionals, offering an objective overview of their performance with supporting experimental data.
Isotope Properties and Dosimetric Parameters
The choice between I-125 and Pd-103 is often guided by their distinct physical and radiobiological properties, which influence treatment planning and potential clinical outcomes.
| Property | Iodine-125 (I-125) | Palladium-103 (Pd-103) |
| Half-life | 59.4 days | 17.0 days |
| Average Photon Energy | 28 keV | 21 keV |
| Prescribed Monotherapy Dose | 145 Gy | 125 Gy[1] |
| Prescribed Boost Dose (with EBRT) | 110 Gy | 100 Gy[1] |
| Initial Dose Rate | ~7 cGy/hour | ~21 cGy/hour |
| Radiobiological Advantage | Potentially more effective for slower-growing tumors due to prolonged radiation delivery. | Higher initial dose rate may be more effective for faster-growing tumors.[2] |
Comparative Clinical Outcomes
Numerous studies have compared the clinical efficacy and toxicity profiles of I-125 and Pd-103 in prostate brachytherapy. The following tables summarize key findings from comparative clinical trials.
Biochemical Control and Survival Rates
| Study/Author | Isotope(s) | Number of Patients | Key Findings on Biochemical Control/Survival |
| Tang et al. | I-125 vs. Pd-103 | 9,101 (7,504 I-125, 1,597 Pd-103) | At 7 years, Pd-103 was associated with higher freedom from biochemical failure (96.2% vs. 87.6%) and freedom from clinical failure (96.5% vs. 94.3%) compared to I-125.[3] |
| Herstein et al. | I-125 vs. Pd-103 | 352 | No significant difference in long-term biochemical control between the two isotopes.[4] |
| Stone et al. | I-125 vs. Pd-103 (Boost) | 797 (190 I-125, 607 Pd-103) | No significant difference in 10-year freedom from biochemical failure (77.5% for I-125 vs. 80.2% for Pd-103). I-125 showed a potential advantage in cause-specific survival for patients with T3 disease.[5] |
| Wallner et al. | I-125 vs. Pd-103 | Not Specified | Similar clinical outcomes with respect to biochemical disease-free survival.[6] |
Toxicity Profiles
| Study/Author | Isotope(s) | Key Findings on Toxicity |
| Herstein et al. | I-125 vs. Pd-103 | Pd-103 was associated with more intense urinary symptoms in the first month post-implant, but these symptoms resolved more quickly than with I-125. A trend toward more proctitis was observed with I-125.[4] |
| Wallner et al. | I-125 vs. Pd-103 | Patients treated with Pd-103 recovered from radiation-induced prostatitis sooner than those treated with I-125.[7] |
| Merrick et al. | I-125 vs. Pd-103 (Combined Modality) | No significant differences in acute or long-term genitourinary or gastrointestinal toxicity. There may be less erectile toxicity with Pd-103, though longer follow-up is needed.[8] |
Experimental Protocols
The following outlines a generalized experimental protocol for a prospective, randomized clinical trial comparing I-125 and Pd-103 in prostate brachytherapy, based on methodologies from the cited literature.
1. Patient Selection:
-
Inclusion Criteria: Patients with clinically localized prostate cancer (e.g., T1c-T2a), Gleason score ≤ 7, and PSA < 10 ng/mL.
-
Exclusion Criteria: Prior pelvic radiation, previous prostate surgery, or evidence of metastatic disease.
2. Randomization:
-
Patients are randomly assigned to receive either I-125 or Pd-103 brachytherapy. Randomization is typically stratified by risk factors such as Gleason score and PSA level.
3. Treatment Planning and Delivery:
-
Pre-implant Imaging: Transrectal ultrasound (TRUS) is performed to determine prostate volume and anatomy for treatment planning.
-
Dosimetry: The prescribed dose for I-125 is typically 145 Gy, and for Pd-103 is 125 Gy for monotherapy. Treatment plans are optimized to cover the prostate volume while minimizing dose to surrounding organs at risk (urethra, bladder, rectum).
-
Implantation: Under anesthesia and TRUS guidance, radioactive seeds are implanted into the prostate via needles inserted through the perineum.
4. Post-Implant Dosimetry:
-
A CT scan is performed approximately 3-6 weeks after the implant to assess the final seed placement and calculate the actual dose delivered to the prostate and organs at risk. Key dosimetric parameters include D90 (dose to 90% of the prostate volume) and V100 (percentage of prostate volume receiving 100% of the prescribed dose).
5. Follow-up and Data Collection:
-
Biochemical Recurrence: PSA levels are monitored at regular intervals (e.g., every 3-6 months). Biochemical failure is defined by a specified rise in PSA (e.g., Phoenix criteria: nadir + 2 ng/mL).
-
Toxicity Assessment: Urinary, bowel, and sexual function are evaluated at baseline and at regular follow-up visits using standardized questionnaires (e.g., International Prostate Symptom Score - IPSS, International Index of Erectile Function - IIEF) and physician-reported toxicity grading (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Statistical Analysis: Statistical methods such as Kaplan-Meier analysis are used to compare biochemical relapse-free survival between the two groups. Toxicity scores are compared using appropriate statistical tests.
Visualizations
Caption: Workflow for a comparative prostate brachytherapy clinical trial.
Caption: Androgen receptor signaling and the effect of brachytherapy.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. westernradiationoncology.com [westernradiationoncology.com]
- 3. Outcomes after PD-103 versus I-125 for low dose rate prostate brachytherapy monotherapy: An international, multi-institutional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. I-125 versus Pd-103 for low-risk prostate cancer: long-term morbidity outcomes from a prospective randomized multicenter controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. I-125 or Pd-103 for brachytherapy boost in men with high-risk prostate cancer: A comparison of survival and morbidity outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine 125 versus palladium 103 implants for prostate cancer: clinical outcomes and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. I-125 versus Pd-103 for low-risk prostate cancer: morbidity outcomes from a prospective randomized multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the impact of isotope ((125)I vs. (103)Pd) on toxicity and biochemical outcome after interstitial brachytherapy and external beam radiation therapy for clinically localized prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Gold-195m First-Pass Angiograms: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the ability to reliably and accurately measure cardiac function is paramount. Gold-195m (Au-195m) first-pass radionuclide angiography has emerged as a valuable tool for this purpose, offering the significant advantage of a short half-life, which permits repeated measurements in rapid succession. This guide provides an objective comparison of the reproducibility of Gold-195m first-pass angiograms with alternative imaging modalities, supported by experimental data and detailed protocols.
First-pass radionuclide angiography with Gold-195m demonstrates excellent reproducibility, making it a reliable method for sequential assessments of left ventricular function. Its primary advantage lies in its ultrashort half-life of 30.5 seconds, which allows for repeated studies within minutes with a lower radiation burden to the patient compared to the more conventional Technetium-99m (Tc-99m).
Comparative Reproducibility of Cardiac Imaging Modalities
The reproducibility of left ventricular ejection fraction (LVEF) measurements is a critical factor in clinical and research settings. The following tables summarize the quantitative data on the reproducibility of Gold-195m first-pass angiography and its alternatives.
| Imaging Modality | Reproducibility Metric | Value | Notes |
| Gold-195m First-Pass Angiography | Correlation Coefficient (r) | 0.93 - 0.98[1] | For repeat LVEF measurements. |
| Correlation Coefficient (r) | 0.95 - 0.98[1] | Comparison with Tc-99m. | |
| Technetium-99m (Tc-99m) Gated SPECT | Correlation Coefficient (r) | 0.75 - 0.88[2] | Intra- and inter-observer reproducibility for LVEF. |
| Correlation Coefficient (r) | 0.80 - 0.95[3][4] | Repeatability and reproducibility of LVEF. | |
| Echocardiography (2D) | Intra-class Correlation Coefficient (ICC) | 0.65 - 0.96[5][6][7] | For LVEF, with variability depending on observer experience and image quality. |
| Cardiac Magnetic Resonance (CMR) | Intra-class Correlation Coefficient (ICC) | >0.95 | Generally considered the gold standard for LVEF measurement with high reproducibility.[7] |
| Cardiac Computed Tomography (CT) Angiography | Correlation Coefficient (r) | 0.863[8] | For LVEF measurement compared to radionuclide angiography. |
In-Depth Look at Gold-195m Reproducibility
Studies have consistently demonstrated the high reproducibility of LVEF measurements obtained with Gold-195m. A study involving 33 subjects showed excellent correlation coefficients for LVEF from two Au-195m injections performed minutes apart, with values of 0.93 and 0.98 for two independent observers.[1] Furthermore, the correlation between LVEF determined by Gold-195m and the established Technetium-99m was also very high, with correlation coefficients of 0.95 and 0.98.[1] Another study confirmed these findings, reporting a correlation of 0.98 for reproducible LVEF measurements with Au-195m and a correlation of 0.98 when compared with Tc-99m.[9]
Experimental Protocols
A thorough understanding of the experimental methodology is crucial for assessing and replicating research findings. The following is a detailed protocol for a Gold-195m first-pass angiogram reproducibility study.
Patient Preparation
-
Patients are to fast for at least four hours prior to the study.
-
Informed consent is obtained.
-
An intravenous line is established, typically in an antecubital vein.
Radiopharmaceutical Administration
-
Gold-195m is eluted from a Mercury-195m/Gold-195m generator.
-
A dose of approximately 15-20 mCi of Gold-195m is administered as a rapid intravenous bolus.
-
The bolus injection is immediately followed by a saline flush to ensure a compact bolus reaches the central circulation.
Imaging Acquisition
-
A large-field-of-view gamma camera equipped with a high-sensitivity or medium-energy collimator is used.[1]
-
The camera is positioned in the left anterior oblique (LAO) projection to best separate the left ventricle from other cardiac chambers.
-
Data acquisition is initiated simultaneously with the bolus injection.
-
Dynamic images are acquired in a list mode or frame mode (e.g., 25-50 milliseconds per frame) for a total of 30-60 seconds to capture the first pass of the tracer through the heart.
Data Analysis for LVEF Calculation
-
Regions of interest (ROIs) are drawn around the left ventricle at end-diastole and end-systole.
-
A time-activity curve (TAC) for the left ventricle is generated from the dynamic images.
-
Background correction is performed by placing an ROI adjacent to the left ventricle.
-
The LVEF is calculated from the background-corrected TAC using the formula: LVEF (%) = [(End-Diastolic Counts - End-Systolic Counts) / End-Diastolic Counts] x 100.[10]
Reproducibility Assessment
-
A second injection of Gold-195m is administered approximately 3-5 minutes after the first.
-
The imaging and data analysis protocols are repeated identically.
-
The LVEF values from the two studies are then compared to assess reproducibility.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing the reproducibility of Gold-195m first-pass angiograms and the logical relationship between the key steps in determining LVEF.
Conclusion
Gold-195m first-pass radionuclide angiography offers a highly reproducible method for assessing left ventricular function. Its key advantage of a short half-life allows for rapid, sequential studies, making it an excellent choice for interventions that require monitoring of cardiac function over a short period. While other modalities like cardiac MRI are considered the gold standard for their high accuracy and reproducibility, Gold-195m provides a valuable alternative, particularly when repeated measurements are necessary. The choice of imaging modality should be guided by the specific requirements of the research or clinical question, considering factors such as the need for repeated measures, radiation exposure, and availability of equipment and expertise.
References
- 1. Role of cardiac CTA in estimating left ventricular volumes and ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Left ventricular ejection fraction assessed from gated technetium-99m-sestamibi SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Left ventricular ejection fraction estimation using mutual information on technetium-99m multiple-gated SPECT scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reliability of estimating left ventricular ejection fraction in clinical routine: a validation study of the SWEDEHEART registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agreement between visually estimated left ventricular ejection fraction on echocardiography and quantitative measurements using cardiac magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Reproducibility and reliability of first pass radionuclide ventriculography with Au-195m. Validation of Au-195m radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Left Ventricular Ejection Fraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Gold-195 Based Radiopharmaceuticals: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Gold-195 (¹⁹⁵Au) based radiopharmaceuticals. Due to a scarcity of clinical trial data for therapeutic ¹⁹⁵Au agents, this document focuses on available clinical data for the diagnostic radioisotope Gold-195m (¹⁹⁵ᵐAu) and preclinical data for ¹⁹⁵Au and other gold-based compounds.
Executive Summary
This compound possesses nuclear properties that make it a candidate for applications in targeted radiotherapy and diagnostic imaging.[1] Its metastable isomer, Gold-195m, has been clinically evaluated for diagnostic purposes, particularly in cardiology. This guide synthesizes the limited available data to offer a comparative perspective on the performance of gold-based radiopharmaceuticals.
I. Diagnostic Performance: Gold-195m vs. Technetium-99m in Cardiology
A key clinical application of Gold-195m has been in first-pass radionuclide ventriculography for assessing cardiac function. Clinical studies have compared its performance with the widely used Technetium-99m (⁹⁹ᵐTc).
Quantitative Comparison of Diagnostic Efficacy
| Parameter | Gold-195m | Technetium-99m | Key Findings |
| Half-life | 30.5 seconds[2][3] | 6 hours | The ultra-short half-life of ¹⁹⁵ᵐAu allows for rapid, sequential studies with reduced radiation exposure to the patient.[2][3] |
| Left Ventricular Ejection Fraction (LVEF) Correlation | - | - | Excellent correlation was observed between LVEF measurements obtained with ¹⁹⁵ᵐAu and ⁹⁹ᵐTc, with correlation coefficients of 0.92, 0.95, and 0.98 reported in various studies.[2][3][4] |
| Reproducibility (LVEF) | High (r = 0.93 - 0.98)[2][3][5] | Not applicable for rapid sequential studies | ¹⁹⁵ᵐAu allows for highly reproducible measurements in studies performed minutes apart.[2][3] |
| Radiation Dose | Significantly lower | Higher | The short half-life of ¹⁹⁵ᵐAu results in a substantially lower radiation dose to the patient compared to ⁹⁹ᵐTc.[2] |
| Image Quality | High count rates achievable[6] | Established standard | ¹⁹⁵ᵐAu can produce high-quality images suitable for evaluating regional wall motion.[5] |
II. Preclinical Data for this compound and Gold-Based Compounds
A. Biodistribution of this compound in an Animal Model
A study in rabbits investigated the biodistribution of ¹⁹⁵Au following the injection of eluate from a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator.
| Organ | Absorbed Dose (mGy) per 925 MBq ¹⁹⁵ᵐAu Elution (extrapolated to humans) | Key Findings |
| Kidney | 2.2[7] | The highest absorbed doses were observed in the kidneys and liver.[7] |
| Liver | 1.3[7] | The activity of the long-lived ¹⁹⁵Au was primarily localized in the liver and kidneys.[7] |
| Effective Dose Equivalent (Total) | 0.65 mSv (from all radionuclides in eluate)[7] | This preclinical study provides initial estimates of radiation dosimetry for ¹⁹⁵Au. |
B. In Vitro Cytotoxicity of Gold-Based Compounds
Various non-radioactive gold(I) and gold(III) complexes have been evaluated for their anti-cancer properties in vitro. These studies provide a basis for understanding the potential efficacy of future this compound labeled therapeutic agents.
| Compound Type | Cancer Cell Lines | IC₅₀ Values (µM) | Comparator & IC₅₀ (µM) | Key Findings |
| Gold(I)-Sulfur Complex | A549 (Lung), SKOV3 (Ovarian), MCF-7 (Breast) | 19.46 (A549), 11.76 (SKOV3), 13.27 (MCF-7)[8] | Cisplatin: 7.78 (A549), 13.27 (SKOV3), 11.69 (MCF-7)[8] | The gold complex exhibited cytotoxicity comparable to cisplatin in the ovarian and breast cancer cell lines.[8] |
| Gold(III) Complexes | A2780 (Ovarian), A2780/R (Cisplatin-resistant Ovarian) | Varies by complex | Cisplatin | Certain Gold(III) complexes were able to overcome cisplatin resistance.[9] |
| Gold Nanoparticles (coated) | PC12 (Cancer cell line) | Concentration-dependent | Uncoated gold nanoparticles | Amino acid-coated gold nanoparticles showed greater cytotoxicity than uncoated nanoparticles.[10] |
| Gold Nanoparticles conjugated with RGD peptide | A457 (Lung) | - | Unconjugated Gold Nanoparticles | The peptide-conjugated gold nanoparticles demonstrated significant tumor-targeted efficacy and decreased proliferation of lung cancer cells.[11] |
III. Experimental Protocols
A. Clinical First-Pass Radionuclide Ventriculography (¹⁹⁵ᵐAu vs. ⁹⁹ᵐTc)
-
Patient Population: The study included normal volunteers and patients with cardiac conditions.[4][12]
-
Radiopharmaceuticals: Gold-195m was obtained from a bedside ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator.[2] Technetium-99m was used as a standard comparator.
-
Imaging Protocol:
-
Intravenous bolus injections of ¹⁹⁵ᵐAu were administered.
-
First-pass studies were performed in the left anterior oblique projection using a large-field gamma camera.[4]
-
Data was acquired in list mode and formatted into 1-second frames.[2]
-
For comparison, a study was also conducted following an intravenous injection of ⁹⁹ᵐTc.[4]
-
-
Data Analysis: Left ventricular ejection fraction (LVEF) was calculated from the time-activity curve after background subtraction. Regional wall motion was also assessed.[2][5]
B. Preclinical Biodistribution of this compound
-
Animal Model: The study utilized seven rabbits.[7]
-
Radiopharmaceutical Administration: Rabbits were injected with the eluate from a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator.[7]
-
Methodology:
-
The retention and biodistribution of ¹⁹⁵Au were investigated over time.
-
The activity in various organs, primarily the liver and kidneys, was measured.[7]
-
-
Dosimetry Calculation: The animal biodistribution data was extrapolated to humans to estimate the absorbed radiation dose to different organs.[7] A more general guide on preclinical biodistribution studies outlines standardized protocols for determining tracer pharmacokinetics, including uptake, retention, and clearance in target and non-target tissues.[13][14]
C. In Vitro Cytotoxicity Assay
-
Cell Lines: A variety of human cancer cell lines were used, including those for lung, ovarian, and breast cancer.[8]
-
Compounds: Different gold(I) and gold(III) complexes were tested.
-
Assay Protocol:
-
Cancer cells were cultured and exposed to various concentrations of the gold compounds.
-
Cell viability was assessed using methods such as the MTT assay, which measures metabolic activity.[10]
-
The concentration of the compound that inhibits cell growth by 50% (IC₅₀) was determined.
-
-
Comparator: The cytotoxicity of the gold compounds was often compared to the standard chemotherapy drug, cisplatin.[8]
IV. Visualizations
Signaling Pathway of Gold-Based Anticancer Compounds
Caption: Intracellular targets and pathways of gold-based anticancer compounds.
General Workflow for Radiopharmaceutical Development
Caption: Key stages in the development of a new radiopharmaceutical.
References
- 1. This compound (14320-93-5) for sale [vulcanchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Gold-195m, an ultra-short-lived generator-produced radionuclide: clinical application in sequential first pass ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative radionuclide angiocardiography using gold-195m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproducibility and reliability of first pass radionuclide ventriculography with Au-195m. Validation of Au-195m radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold- 195m, a new generator-produced short-lived radionuclide for sequential assessment of ventricular performance by first pass radionuclide angiocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biokinetics and dosimetry for 195Au, evaluated in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Cytotoxic Effects of Coated Gold Nanoparticles on PC12 Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gold 195m in the assessment of the cold pressor test by first pass radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
A Comparative Guide to Gold-195 Production: Yield and Purity Benchmarking
For Researchers, Scientists, and Drug Development Professionals
Gold-195 (195Au), with a half-life of 186.1 days, and its metastable isomer Gold-195m (195mAu), with a short half-life of 30.5 seconds, are of significant interest in nuclear medicine for diagnostic imaging.[1][2] The choice of production method is critical to ensure high yield and purity, which are paramount for clinical applications. This guide provides a detailed comparison of the two primary methods for producing 195Au and 195mAu: the 195mHg/195mAu generator system and direct cyclotron production from a platinum target.
Quantitative Data Summary
The following tables summarize the key performance indicators for each production method based on available experimental data.
Table 1: Production Yield Comparison
| Parameter | 195mHg/195mAu Generator | Direct Cyclotron Production from Platinum |
| Primary Product | 195mAu | 195Au |
| Parent Isotope Production Yield (195mHg) | Cross-sections for the 197Au(p,3n)195mHg reaction have been measured, with values reported in the proton energy range of 49.8–65.5 MeV.[3][4][5] | Not Applicable |
| Product Yield | Approximately 20 to 25 mCi of 195mAu per elution from a 155 mCi 195mHg generator.[2] | A recovery yield of over 90% for 195Au has been reported after purification.[3] Specific production yields in mCi/µAh are not well-documented in publicly available literature. |
| Elution Efficiency | 20-30%[6] | Not Applicable |
Table 2: Purity Comparison
| Parameter | 195mHg/195mAu Generator | Direct Cyclotron Production from Platinum |
| Primary Radionuclidic Impurity | 195mHg breakthrough | Other gold isotopes (e.g., 199Au) and iridium isotopes.[7] |
| Purity Level | Mercury breakthrough of 0.75 ± 0.09 µCi per mCi of 195mAu.[2] | With the exception of a low amount of 199Au, no other radioactive impurities were detected after purification.[3] |
| Chemical Purity | Eluate is sterile and pyrogen-free.[2] | Carrier-free 195Au can be obtained.[3] |
Experimental Protocols
195mHg/195mAu Generator System
a) Production of the Parent Isotope (195mHg):
The parent radionuclide, 195mHg, is produced by irradiating a high-purity gold (197Au) target with protons in a cyclotron. The primary nuclear reaction is 197Au(p,3n)195mHg.[8][9]
-
Target: High-purity (99.99%) gold foil.
-
Proton Beam Energy: The reaction cross-section is significant in the energy range of 20-50 MeV.[3][5]
-
Irradiation: The target is irradiated with a proton beam for a duration calculated to achieve the desired 195mHg activity.
-
Post-Irradiation Processing: The irradiated gold target is dissolved, and the mercury isotopes are chemically separated.
b) 195mHg/195mAu Generator Elution and Quality Control:
The separated 195mHg is adsorbed onto a column matrix within the generator. The 195mAu, produced from the decay of 195mHg, is then selectively eluted.
-
Elution: The generator is eluted with a suitable sterile solution, such as a thiosulfate solution, to obtain the 195mAu.[8]
-
Quality Control Protocol:
-
Elution Yield: The activity of the eluted 195mAu is measured using a calibrated dose calibrator and compared to the expected yield based on the generator's 195mHg activity.
-
Radionuclidic Purity (195mHg Breakthrough): The eluate is analyzed using gamma-ray spectrometry to quantify the amount of 195mHg present. This is a critical quality control step to minimize the radiation dose to the patient from the longer-lived mercury parent.[10] The acceptable limit for 195mHg breakthrough is typically very low.
-
Radiochemical Purity: The chemical form of the 195mAu in the eluate is verified to ensure it is suitable for its intended medical use.
-
Sterility and Pyrogenicity: The eluate must be tested for sterility and pyrogens to ensure it is safe for intravenous administration.
-
Direct Cyclotron Production of 195Au from Platinum
a) Target Irradiation:
This method involves the direct production of 195Au by irradiating a platinum target with protons.
-
Target: High-purity natural or isotopically enriched platinum foils.[7]
-
Proton Beam Energy: The specific proton energy will depend on the desired nuclear reaction, for example, 195Pt(p,n)195Au.
-
Irradiation: The platinum target is bombarded with a proton beam for a predetermined duration to produce the desired amount of 195Au.
b) Separation and Purification of 195Au:
After irradiation, the 195Au must be chemically separated from the bulk platinum target material and other co-produced radioisotopes.
-
Solvent Extraction Protocol:
-
Dissolution: The irradiated platinum target is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).[1]
-
Extraction: The gold is selectively extracted from the aqueous solution using an organic solvent. A reported high-yield method uses diisopropyl ether.[3] The aqueous solution containing the dissolved target is mixed with diisopropyl ether, and the gold partitions into the organic phase, leaving the platinum and other impurities in the aqueous phase.
-
Stripping: The gold is then back-extracted from the organic phase into a fresh aqueous solution.
-
Purity Analysis: The final product is analyzed by gamma-ray spectrometry to determine its radionuclidic purity and to quantify the activity of 195Au.
-
-
Chromatographic Separation: An alternative to solvent extraction is the use of anion exchange chromatography. Gold, palladium, and platinum can be separated using a resin column and selective elution with different reagents.[11]
Visualizations
Caption: Production pathways for this compound.
Caption: Experimental workflows for this compound production.
References
- 1. This compound (14320-93-5) for sale [vulcanchem.com]
- 2. Gold-195m, an ultra-short-lived generator-produced radionuclide: clinical application in sequential first pass ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Excitation functions of the 197Au(p,pxn) and 197Au(p,xn) ... [degruyterbrill.com]
- 6. Development and use of the 195mHg-195mAu generator for first pass radionuclide angiography of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epj-conferences.org [epj-conferences.org]
- 8. Search results [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Mo99 - Tc99m Generator - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Gold-195: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of radioactive materials is a cornerstone of laboratory safety and regulatory compliance. Gold-195 (Au-195), a radioactive isotope of gold with significant applications in medical imaging and radiotherapy, requires specific handling and disposal procedures to mitigate potential health risks and environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring operational safety and adherence to best practices.
Understanding the Radiological Characteristics of this compound
Before delving into disposal procedures, it is crucial to understand the key radiological properties of this compound. This knowledge informs the necessary safety precautions and disposal pathway. This compound has a half-life of approximately 186.01 days and decays via electron capture to the stable isotope Platinum-195 (Pt-195).[1][2][3][4][5][6] During this decay process, it emits gamma radiation.[1][7]
A summary of the key quantitative data for this compound is presented in the table below:
| Property | Value |
| Half-life | 186.01 ± 0.06 days[1][2][4] |
| Decay Mode | Electron Capture (100%)[1][4][8] |
| Decay Product | Platinum-195 (Stable)[1][3][8][9] |
| Primary Emissions | Gamma Radiation[1][7] |
| Mean Electron Energy | 0.05202 MeV[8] |
| Mean Photon Energy | 0.08385 MeV[8] |
Experimental Protocol: Standard Operating Procedure for this compound Disposal
The following protocol outlines the essential steps for the proper disposal of this compound waste in a laboratory setting. This procedure is a general guideline and must be adapted to comply with all applicable institutional, local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Initial Segregation: Immediately upon generation, segregate this compound waste from all other waste streams, including non-radioactive chemical and biological waste.
-
Waste Containers: Use clearly labeled, durable, and leak-proof containers designated for solid and liquid radioactive waste. The containers should be appropriate for the type of waste (e.g., sharps containers for contaminated needles, plastic carboys for aqueous solutions).
-
Labeling: All waste containers must be labeled with the "Caution, Radioactive Material" symbol and include the following information:
-
Isotope: this compound
-
Date of waste generation
-
Activity level (in Becquerels or Curies)
-
Chemical composition of the waste
-
Responsible Principal Investigator and laboratory contact information
-
2. Waste Minimization:
-
Employ techniques to minimize the volume of radioactive waste generated. This includes careful planning of experiments to use the minimum required amount of this compound and avoiding the contamination of non-essential materials.
3. Short-Term Storage (Decay-in-Storage):
-
Given its half-life of approximately 186 days, this compound is a candidate for a decay-in-storage program. This involves storing the waste securely in a designated and shielded location to allow the radioactivity to decay to background levels.
-
A general rule of thumb is to store the waste for at least 10 half-lives (approximately 1860 days or just over 5 years for this compound) to ensure the activity has decayed to a negligible level.
-
The storage area must be secure, shielded to protect personnel from gamma radiation, and properly ventilated. Access should be restricted to authorized personnel only.
4. Final Disposal:
-
Verification of Decay: Before final disposal, the waste must be monitored with a radiation survey meter appropriate for detecting the gamma emissions of this compound to confirm that the radioactivity has decayed to background levels.
-
De-identification: Once the waste is confirmed to be at background radiation levels, all radioactive material labels must be defaced or removed to prevent accidental misidentification.
-
Final Disposal Pathway:
-
Solid Waste: Non-hazardous solid waste (e.g., contaminated gloves, paper towels) can typically be disposed of as regular laboratory waste after decay and de-identification.
-
Liquid Waste: Aqueous solutions, after decay and confirmation of background levels, should be evaluated for any chemical hazards before drain disposal. Neutralization of pH and adherence to local wastewater regulations are mandatory.
-
Sharps: Contaminated sharps, after decay, should be disposed of in a designated sharps container for incineration or autoclaving, following institutional guidelines for biohazardous or chemical sharps waste.
-
-
Record Keeping: Meticulous records of all this compound waste must be maintained. This includes the initial activity, date of storage, survey readings, and final disposal date and method.
This compound Decay and Disposal Workflow
The following diagram illustrates the logical workflow for the decay and disposal of this compound.
Disclaimer: This information is intended as a general guide. All laboratory personnel must receive appropriate radiation safety training and adhere to the specific protocols and regulations established by their institution's Environmental Health and Safety (EHS) department and other relevant regulatory bodies.
References
- 1. This compound (14320-93-5) for sale [vulcanchem.com]
- 2. Isotopes of gold - Wikipedia [en.wikipedia.org]
- 3. issr.edu.kh [issr.edu.kh]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. Isotopes_of_gold [chemeurope.com]
- 6. Isotopes of gold - Wikiwand [wikiwand.com]
- 7. Buy this compound | 14320-93-5 [smolecule.com]
- 8. mirdsoft.org [mirdsoft.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
